molecular formula C27H44O B196365 5,6-trans-Vitamin D3 CAS No. 22350-41-0

5,6-trans-Vitamin D3

货号: B196365
CAS 编号: 22350-41-0
分子量: 384.6 g/mol
InChI 键: QYSXJUFSXHHAJI-YYJGPZIQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-trans-vitamin D3 is a member of the class of D3 vitamins that is calciol in which the double bond at position 5 adopts a trans-configuration. During exposure to sunlight, previtamin D3 and vitamin D3 in the skin become photoisomerized to this compound. It has a role as a human metabolite. It is a member of D3 vitamins, a seco-cholestane, a secondary alcohol and a hydroxy seco-steroid. It is functionally related to a calciol.
This compound is a natural product found in Solanum glaucophyllum and Homo sapiens with data available.

属性

CAS 编号

22350-41-0

分子式

C27H44O

分子量

384.6 g/mol

IUPAC 名称

(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26?,27-/m1/s1

InChI 键

QYSXJUFSXHHAJI-YYJGPZIQSA-N

手性 SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C

规范 SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

外观

White to Off-White Solid

熔点

>67°C

物理描述

Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

5,6-trans-Cholecalciferol;  5,6-trans-Vitamin D3;  (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol;  (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol;  (E,E)-9,10-Secocholesta-5,7,10(19)-trien-3β-ol

产品来源

United States

Foundational & Exploratory

Synthesis and Purification of 5,6-trans-Vitamin D3 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3.[1][2] This document offers detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in obtaining high-purity this compound for scientific investigation.

Introduction: The Significance of this compound

Vitamin D3, or cholecalciferol, is essential for calcium homeostasis and bone metabolism. Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol in the skin is converted to previtamin D3, which then thermally isomerizes to Vitamin D3. However, prolonged sun exposure leads to the formation of various photoproducts, including this compound.[3] While initially considered an inactive metabolite, research has shown that this compound possesses biological activity, including the ability to induce cell differentiation and prevent the proliferation of cancer cells.[4] It has been shown to induce intestinal calcium transport and bone calcium mobilization in anephric rats, suggesting it may act as a substitute for 1,25-dihydroxycholecalciferol, the active form of Vitamin D3, in certain contexts.[5][6] The unique biological activities of this compound make it a molecule of interest for research in oncology, immunology, and metabolomics.

The Vitamin D Signaling Pathway

To understand the biological context of this compound, it is crucial to be familiar with the Vitamin D signaling pathway. Vitamin D3 is first hydroxylated in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form.[7] In the kidneys, 25(OH)D3 is further hydroxylated to the biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol).[7][8] Calcitriol then binds to the Vitamin D receptor (VDR), which forms a heterodimer with the retinoid X receptor (RXR).[8] This complex then binds to Vitamin D response elements (VDREs) on target genes, modulating their expression to regulate calcium and phosphate homeostasis, cellular proliferation, and immune function.[8] this compound has been shown to have a dissociation constant for the VDR of 560 nM.[2][4]

Vitamin_D_Signaling_Pathway Vitamin D Signaling Pathway cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney cluster_cell Target Cell 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin_D3 Previtamin_D3 7-Dehydrocholesterol->Previtamin_D3 UVB Vitamin_D3 Vitamin_D3 Previtamin_D3->Vitamin_D3 Thermal Isomerization 5_6_trans_Vitamin_D3 5_6_trans_Vitamin_D3 Vitamin_D3->5_6_trans_Vitamin_D3 UVB 25_OH_D3 25-hydroxyvitamin D3 Vitamin_D3->25_OH_D3 25-hydroxylase 1_25_OH2_D3 1,25-dihydroxyvitamin D3 (Calcitriol) 25_OH_D3->1_25_OH2_D3 1α-hydroxylase VDR VDR 1_25_OH2_D3->VDR VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression

Caption: Vitamin D synthesis and signaling cascade.

Synthesis of this compound

The primary method for synthesizing this compound involves the isomerization of Vitamin D3. A common and effective method is the iodine-catalyzed isomerization under the influence of visible light.[9]

Synthesis Workflow

The synthesis workflow begins with the readily available starting material, Vitamin D3 (cholecalciferol). The isomerization reaction is catalyzed by iodine in a suitable solvent, typically a non-polar organic solvent like n-hexane, and is driven by visible light. This results in a reaction mixture containing the desired this compound, unreacted Vitamin D3, and other isomers.

Synthesis_Workflow Synthesis Workflow for this compound Start Vitamin D3 (Cholecalciferol) Reaction Iodine-Catalyzed Isomerization (n-hexane, visible light) Start->Reaction Mixture Reaction Mixture (Vitamin D3, 5,6-trans-D3, other isomers) Reaction->Mixture Purification Purification Mixture->Purification Product Pure this compound Purification->Product Purification_Workflow Purification Workflow for this compound Input Crude Reaction Mixture ColumnChromatography Alumina Column Chromatography Input->ColumnChromatography FractionCollection Fraction Collection and Analysis (TLC/HPLC) ColumnChromatography->FractionCollection Evaporation Solvent Evaporation FractionCollection->Evaporation Combine Fractions Crystallization Crystallization from n-hexane Evaporation->Crystallization Output High-Purity this compound Crystals Crystallization->Output

References

The Biological Activity of 5,6-trans-Vitamin D3 in Cell Culture Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are well-established regulators of calcium homeostasis and bone metabolism. Beyond these classical functions, the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs have demonstrated potent antiproliferative, pro-differentiative, and pro-apoptotic activities in various cancer cell lines. This has spurred interest in their potential as therapeutic agents. Among the numerous vitamin D3 analogs, 5,6-trans-Vitamin D3 and its derivatives have emerged as compounds of interest due to their distinct biological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its analogs in cell culture models, with a focus on quantitative data, experimental protocols, and signaling pathways.

Data Presentation: Quantitative Analysis of Biological Activity

The biological potency of this compound and its analogs has been evaluated in various cell culture systems. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their efficacy.

CompoundCell LineAssayEndpointResultReference
1,25(OH)2-16-ene-5,6-trans-D3MCF-7 (Breast Cancer)Clonal Growth InhibitionRelative Potency10-100x more potent than calcitriol[1]
1,25(OH)2-16-ene-5,6-trans-D3LNCaP (Prostate Cancer)Clonal Growth InhibitionRelative Potency10-100x more potent than calcitriol[1]
1,25(OH)2-16-ene-5,6-trans-D3HL-60 (Leukemia)Clonal Growth InhibitionRelative Potency10-100x more potent than calcitriol[1]
This compoundHuman Keratinocytes[3H]Thymidine IncorporationInhibitionSignificant inhibition at 10⁻⁶ M[2]
This compoundN/AVitamin D Receptor (VDR) BindingDissociation Constant (Kd)560 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Cell Culture
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • LNCaP (human prostate adenocarcinoma)

    • HL-60 (human promyelocytic leukemia)

    • Primary Human Keratinocytes

  • Culture Media:

    • MCF-7 and LNCaP cells: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HL-60 cells: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Human Keratinocytes: Keratinocyte Growth Medium (KGM) supplemented as per the manufacturer's instructions.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assays

This assay assesses the ability of a compound to inhibit the formation of colonies from single cells.

  • Cell Seeding: Harvest exponentially growing cells and seed them at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound analogs or calcitriol (control). A vehicle control (e.g., ethanol or DMSO) should also be included.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with phosphate-buffered saline (PBS) and fix with methanol for 10 minutes. Stain the colonies with a 0.5% crystal violet solution in 25% methanol for 20 minutes.

  • Quantification: After washing with water and air-drying, count the number of colonies (typically defined as a cluster of >50 cells). The percentage of growth inhibition is calculated relative to the vehicle-treated control.

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound or other test compounds for 24-72 hours.

  • Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound analogs for 24-72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This technique is used to detect the expression levels of specific proteins, such as p21 and p27.

  • Protein Extraction: Treat cells with this compound analogs as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p21, p27, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Vitamin D Receptor (VDR) Binding Assay

This competitive binding assay measures the affinity of a compound for the VDR.

  • Receptor Source: Use a source of VDR, such as a cell lysate from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant VDR.

  • Competitive Binding: Incubate a constant amount of radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃) with the VDR source in the presence of increasing concentrations of unlabeled competitor (this compound or other analogs).

  • Separation of Bound and Free Ligand: Separate the VDR-bound radiolabel from the free radiolabel using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabel against the concentration of the competitor. The concentration of the competitor that displaces 50% of the bound radiolabel is the IC₅₀ value, from which the dissociation constant (Kd) can be calculated.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The following diagrams illustrate the key signaling pathways and experimental workflows.

VitaminD_Signaling_Pathway Canonical Vitamin D Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_VD3 This compound VDR VDR 5_6_trans_VD3->VDR Binds RXR RXR VDR->RXR Heterodimerizes with VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates p21_p27 p21, p27 (CDK Inhibitors) Gene_Transcription->p21_p27 Upregulates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Induces Antiproliferation Antiproliferation Cell_Cycle_Arrest->Antiproliferation Leads to

Canonical Vitamin D Signaling Pathway

Experimental_Workflow Experimental Workflow for Assessing Antiproliferative Activity cluster_assays Biological Assays cluster_endpoints Endpoints start Start: Cancer Cell Lines (MCF-7, LNCaP, HL-60) treatment Treatment with This compound analog start->treatment clonal_growth Clonal Growth Inhibition Assay treatment->clonal_growth cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_expression Western Blot (p21, p27) treatment->protein_expression colony_formation ↓ Colony Formation clonal_growth->colony_formation g1_arrest ↑ G0/G1 Arrest cell_cycle->g1_arrest p21_p27_up ↑ p21/p27 Expression protein_expression->p21_p27_up conclusion Conclusion: Antiproliferative Effect colony_formation->conclusion g1_arrest->conclusion p21_p27_up->conclusion

Workflow for Assessing Antiproliferative Activity

The primary mechanism of action for this compound analogs involves binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation.

A key downstream effect of this compound analog signaling is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27[1]. These proteins play a crucial role in halting the cell cycle at the G0/G1 phase, thereby preventing cell proliferation[1]. The induction of G0/G1 arrest is a hallmark of the antiproliferative activity of many vitamin D compounds.

Conclusion

This compound and its analogs, particularly 1,25(OH)2-16-ene-5,6-trans-D3, exhibit potent antiproliferative effects in a range of cancer cell lines. These effects are mediated, at least in part, through the canonical VDR signaling pathway, leading to cell cycle arrest at the G0/G1 phase via the upregulation of CDK inhibitors. The enhanced potency of some analogs compared to calcitriol highlights their therapeutic potential and warrants further investigation. This guide provides a foundational understanding of the biological activity of this compound in cell culture models and offers detailed protocols to facilitate further research in this promising area of drug development.

References

Physicochemical Properties of Crystalline 5,6-trans-Vitamin D3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. This document collates available data on its solubility, thermal characteristics, and stability, and provides detailed experimental protocols for its analysis and characterization. Furthermore, it visualizes the established Vitamin D signaling pathway to provide a functional context for this molecule.

Core Physicochemical Properties

Crystalline this compound is a key photoisomer of Vitamin D3, formed upon exposure to light.[1] Understanding its physicochemical properties is crucial for its application in research and pharmaceutical development. While specific data for the crystalline form of this compound is limited in publicly available literature, this guide presents the known information and draws comparisons with the well-characterized Vitamin D3.

Table 1: General and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Name 5,6-trans-Cholecalciferol[2]
Synonyms (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol, Calciol
Molecular Formula C₂₇H₄₄O[3]
Molecular Weight 384.64 g/mol [4]
Appearance White to pale yellow solid
UV λmax 272 nm[2]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)25 mg/mL[5]
Dimethyl sulfoxide (DMSO)3 mg/mL[5]
Ethanol30 mg/mL[5]

Table 3: Thermal Properties of Vitamin D3 (for comparison)

PropertyValueReference
Melting Point 83-88 °C[4][6]
Decomposition Characteristics Exhibits an exothermic peak around 220°C in DSC analysis.[7]

Stability and Storage

This compound is sensitive to light and air. For long-term storage, it is recommended to keep the crystalline solid at -20°C.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound and separating it from other Vitamin D isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (95:5 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of ethanol to create a stock solution. Further dilute to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Sample Preparation: Prepare a sample solution of the crystalline this compound in the mobile phase at a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm[8]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound in the sample chromatogram to the total peak area.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Methanol:Water 95:5) Injection Inject into HPLC MobilePhase->Injection Standard Standard Solution Standard->Injection Sample Sample Solution Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity Chromatogram->Purity

Caption: Workflow for HPLC purity assessment of this compound.

Crystallization Protocol

This protocol describes a general method for the crystallization of Vitamin D3 isomers, which can be adapted for this compound.[9][10]

Materials:

  • This compound (crude or semi-purified)

  • n-Hexane (or other suitable solvent like methyl formate)[9]

  • Glass crystallization dish

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the crude this compound in a minimal amount of n-hexane at room temperature.

  • Transfer the solution to a clean crystallization dish.

  • Slowly evaporate the solvent under a gentle stream of inert gas in a dark, cool, and vibration-free environment.

  • Monitor the dish for the formation of crystals. Seeding with a small crystal of pure this compound can promote crystallization.

  • Once a sufficient amount of crystals has formed, carefully decant the mother liquor.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the crystals under a vacuum to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for the thermal analysis of a crystalline compound like this compound.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Accurately weigh 2-5 mg of the crystalline this compound into a hermetic aluminum pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic and exothermic events, such as melting and decomposition.

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a small molecule.

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Mounting: Carefully select a single, well-formed crystal of this compound and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer. Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

Vitamin D Signaling Pathway

This compound, as an isomer of Vitamin D3, is expected to interact with the Vitamin D receptor (VDR) and influence the downstream signaling cascade. The canonical Vitamin D signaling pathway is initiated by the binding of the active form of Vitamin D (calcitriol) to the VDR.

VitaminD_Signaling cluster_cell Target Cell cluster_nucleus Nucleus VDR Vitamin D Receptor (VDR) VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) on DNA Transcription Gene Transcription VDRE->Transcription Regulates BiologicalResponse Biological Response Transcription->BiologicalResponse VDR_RXR_complex->VDRE Binds to VitaminD This compound (or active metabolite) VitaminD->VDR Binds to

Caption: The Vitamin D signaling pathway.

References

An In-depth Technical Guide to 5,6-trans-Vitamin D3 as a Photoisomer of Cholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5,6-trans-Vitamin D3, a significant photoisomer of cholecalciferol (Vitamin D3). This document details its formation, chemical properties, and biological activities, with a particular focus on its interaction with the Vitamin D Receptor (VDR) and subsequent signaling pathways. The guide includes structured quantitative data, detailed experimental protocols for its synthesis, purification, and biological characterization, and visual diagrams to elucidate key processes and pathways. This resource is intended to support research and development efforts in the fields of endocrinology, oncology, and immunology, where Vitamin D analogs are of considerable interest.

Introduction: Photochemistry of Vitamin D3

Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation. This process involves the formation of a thermally unstable intermediate, previtamin D3, which then isomerizes to cholecalciferol. However, continued exposure of cholecalciferol to sunlight leads to the formation of several photoisomers, including this compound, lumisterol, and tachysterol.[1] These photoisomers are generally considered biologically inactive or significantly less active than the hormonal form of Vitamin D, calcitriol (1α,25-dihydroxyvitamin D3).[1][2] The formation of these photoisomers is a protective mechanism that prevents Vitamin D toxicity during prolonged sun exposure.[2] this compound is the major photoisomer of cholecalciferol and is characterized by a trans-geometry at the 5,6-double bond, in contrast to the cis-geometry of the parent molecule.[3]

Physicochemical Properties

PropertyValueReference
Chemical Name (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol[3]
Synonyms 5,6-trans-Cholecalciferol, this compound[4]
CAS Number 22350-41-0[4]
Molecular Formula C27H44O[4]
Molecular Weight 384.64 g/mol [4]
Appearance White to pale yellow solid[5]
Solubility Freely soluble in ethanol, DMF, DMSO[4][6]

Quantitative Biological Activity

The biological activity of this compound is considerably lower than that of calcitriol, primarily due to its reduced affinity for the Vitamin D Receptor (VDR). The following tables summarize the comparative quantitative data.

Table 3.1: Comparative Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (%) (vs. Calcitriol)Dissociation Constant (Kd) or IC50 (nM)Reference
Calcitriol (1α,25(OH)₂D₃) 100~0.1-1[7]
This compound ~0.2560[7]
25-Hydroxy-5,6-trans-vitamin D3 ~1.758[6][7]
Tachysterol <0.1>20,000[7]
Lumisterol <0.1>20,000[7]

Table 3.2: Comparative Anti-proliferative Activity in Human Keratinocytes

CompoundConcentration for Significant InhibitionReference
Calcitriol (1α,25(OH)₂D₃) 10⁻⁸ M[7]
This compound 10⁻⁶ M[1][7]
25-Hydroxy-5,6-trans-vitamin D3 10⁻⁶ M[7]
Tachysterol 10⁻⁶ M[7]
Lumisterol 10⁻⁶ M[7]

Signaling Pathway

This compound, like other Vitamin D compounds, is thought to exert its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[8] Upon binding to the VDR, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8] Given the significantly lower binding affinity of this compound for the VDR compared to calcitriol, it is expected to be a much weaker agonist, leading to less efficient coactivator recruitment and consequently, a lower level of target gene transcription.[9]

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds with low affinity VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with CoR Corepressors VDR->CoR Dissociation RXR RXR RXR->VDR_RXR VDR_RXR_DNA VDR-RXR-VDRE Complex VDR_RXR->VDR_RXR_DNA Translocates to Nucleus CoA Coactivators VDR_RXR_DNA->CoA Recruits VDRE VDRE VDR_RXR_DNA->VDRE Binds to Target_Gene Target Gene (e.g., CYP24A1) VDR_RXR_DNA->Target_Gene Modulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Anti-proliferation, Calcium Homeostasis) Protein->Biological_Response Leads to

Caption: Simplified Vitamin D signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Photochemical Synthesis and Purification of this compound

This protocol describes the conversion of cholecalciferol to a mixture of photoisomers and the subsequent purification of this compound.

Synthesis_and_Purification_Workflow start Start: Cholecalciferol in Solution dissolve Dissolve Cholecalciferol in Ethanol start->dissolve irradiate UVB Irradiation (e.g., 290-315 nm mercury lamp) dissolve->irradiate photoproducts Mixture of Photoproducts (Cholecalciferol, Previtamin D3, 5,6-trans-D3, Lumisterol, Tachysterol) irradiate->photoproducts concentrate Concentrate Under Reduced Pressure photoproducts->concentrate hplc Purify by HPLC (Normal or Reverse Phase) concentrate->hplc fractionate Collect Fractions hplc->fractionate analyze Analyze Fractions (TLC, HPLC-UV) fractionate->analyze pool Pool Pure Fractions of This compound analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified This compound evaporate->end

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

  • Preparation of Cholecalciferol Solution: Dissolve cholecalciferol in a suitable solvent such as ethanol to a concentration of approximately 1 mg/mL.

  • Photochemical Reaction: Irradiate the solution with a mercury lamp, which emits UVB light (wavelengths between 290-320 nm), for a specified duration (e.g., 2-4 hours). The reaction should be carried out in a quartz vessel to allow for UVB penetration. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification by HPLC: Concentrate the resulting mixture of photoisomers under reduced pressure. Purify the crude product using normal-phase HPLC on a silica gel column with a mobile phase such as hexane:isopropanol or reverse-phase HPLC on a C18 column with a mobile phase like methanol:water.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC-UV to identify those containing this compound.

  • Isolation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Receptor Source: Use a source of VDR, such as nuclear extracts from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant human VDR.

  • Reaction Mixture: Prepare a reaction mixture containing the VDR source, a fixed concentration of tritiated calcitriol ([³H]-1α,25(OH)₂D₃), and varying concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time (e.g., 18 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the VDR-bound [³H]-calcitriol from the free radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the VDR-ligand complex, followed by washing to remove the unbound ligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the anti-proliferative activity of this compound by quantifying its effect on DNA synthesis.

Methodology:

  • Cell Culture: Plate cells (e.g., human keratinocytes or cancer cell lines like HT-29) in 24-well plates and allow them to adhere.

  • Synchronization (Optional): To synchronize the cells in the G0/G1 phase of the cell cycle, culture them in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (dissolved in ethanol and diluted in culture medium) for a specified period (e.g., 72 hours). Include a vehicle control (ethanol).

  • Radiolabeling: Add [³H]-thymidine to each well and incubate for the last 4 hours of the treatment period.

  • Harvesting: Wash the cells with PBS and precipitate the DNA with trichloroacetic acid (TCA).

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle control and determine the concentration of this compound that causes a 50% inhibition of cell proliferation (IC50).[9]

Quantitative Real-Time PCR (qPCR) for VDR Target Gene Expression

This protocol is used to quantify the effect of this compound on the expression of VDR target genes, such as CYP24A1.

Methodology:

  • Cell Culture and Treatment: Culture a VDR-expressing cell line (e.g., HEK293T) and treat with this compound or calcitriol (as a positive control) at various concentrations for a defined time (e.g., 4, 12, or 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., ACTB), and a fluorescent dye (e.g., SYBR Green or EvaGreen).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method.[10]

In Vivo Xenograft Model for Anti-Cancer Activity

This protocol outlines a general procedure for assessing the anti-tumor effects of this compound in an immunodeficient mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.

  • Treatment: Randomly assign mice to treatment groups (vehicle control, this compound at different doses). Administer the treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified duration.

  • Data Collection: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, gene expression).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-cancer efficacy of this compound.

Conclusion and Future Directions

This compound is a biologically active photoisomer of cholecalciferol, though its potency is significantly lower than that of the hormonally active form, calcitriol. Its reduced affinity for the VDR underpins its attenuated biological responses. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and other novel Vitamin D analogs.

Future research should focus on elucidating the precise molecular mechanisms that differentiate the actions of various Vitamin D isomers. Investigating the differential recruitment of VDR coactivators and the resulting downstream gene expression profiles will be crucial. Furthermore, exploring the potential therapeutic applications of less calcemic Vitamin D analogs, including this compound derivatives, in hyperproliferative disorders such as cancer and psoriasis, warrants continued investigation. The development of advanced analytical techniques for the efficient separation and quantification of Vitamin D photoisomers will also be vital for both research and clinical applications.

References

The Metabolic Journey of 5,6-trans-Vitamin D3 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a crucial secosteroid hormone, is well-known for its pivotal role in calcium and phosphate homeostasis. While the metabolic fate of the native 5,6-cis-Vitamin D3 is extensively studied, its photoisomer, 5,6-trans-Vitamin D3, presents a compelling area of investigation. This technical guide delves into the in vivo metabolic journey of this compound, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME). The document synthesizes available data and outlines detailed experimental protocols for researchers in the field. Notably, while the biological activity of this compound is established, comprehensive quantitative pharmacokinetic data remains an area of active research. The tables presented herein are illustrative, providing a framework for data presentation in future studies.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is hypothesized to parallel that of its native 5,6-cis isomer, involving a series of hydroxylation steps to yield biologically active and inactive metabolites. A key transformation is the 25-hydroxylation in the liver, a reaction confirmed to occur in rats.[1]

Metabolic_Pathway 5,6-trans-Vitamin_D3 5,6-trans-Vitamin_D3 25-OH-5,6-trans-Vitamin_D3 25-OH-5,6-trans-Vitamin_D3 5,6-trans-Vitamin_D3->25-OH-5,6-trans-Vitamin_D3 CYP2R1, CYP27A1 (Liver) 1,25-(OH)2-5,6-trans-Vitamin_D3 1,25-(OH)2-5,6-trans-Vitamin_D3 25-OH-5,6-trans-Vitamin_D3->1,25-(OH)2-5,6-trans-Vitamin_D3 CYP27B1 (Kidney) 24,25-(OH)2-5,6-trans-Vitamin_D3 24,25-(OH)2-5,6-trans-Vitamin_D3 25-OH-5,6-trans-Vitamin_D3->24,25-(OH)2-5,6-trans-Vitamin_D3 CYP24A1 Inactive_Metabolites Inactive_Metabolites 1,25-(OH)2-5,6-trans-Vitamin_D3->Inactive_Metabolites CYP24A1 24,25-(OH)2-5,6-trans-Vitamin_D3->Inactive_Metabolites

Figure 1: Proposed metabolic pathway of this compound.

Data Presentation: Pharmacokinetics and Tissue Distribution

The following tables provide a structured format for presenting quantitative data from in vivo studies of this compound. Due to a lack of specific published data, these tables are illustrative templates. A study on the hydroxylated analog, 5,6-trans-25-hydroxycholecalciferol, in humans indicated lower serum levels and a considerably shorter half-life compared to its natural cis-isomer.[2]

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Plasma)

ParameterValue (Unit)
Cmax (Maximum Concentration)Data not available
Tmax (Time to Cmax)Data not available
AUC (Area Under the Curve)Data not available
t½ (Half-life)Data not available
CL (Clearance)Data not available
Vd (Volume of Distribution)Data not available

Table 2: Illustrative Tissue Distribution of this compound in Rats (24 hours post-dose)

TissueConcentration (ng/g tissue)
Adipose TissueData not available
LiverData not available
KidneyData not available
Small IntestineData not available
MuscleData not available
BrainData not available

Table 3: Illustrative Metabolite Profile of this compound in Rat Plasma (4 hours post-dose)

MetaboliteConcentration (ng/mL)
This compoundData not available
25-hydroxy-5,6-trans-Vitamin D3Data not available
1,25-dihydroxy-5,6-trans-Vitamin D3Data not available
24,25-dihydroxy-5,6-trans-Vitamin D3Data not available

Table 4: Illustrative Excretion of this compound and its Metabolites in Rats (48 hours post-dose)

Excretion RoutePercentage of Administered Dose
Feces (Biliary Excretion)Data not available
UrineData not available

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the metabolic fate of this compound. Below are protocols for key experiments, synthesized from established methods for vitamin D analysis.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study in a rat model.

Pharmacokinetic_Workflow cluster_pre Pre-study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, 7 days) Dosing Administration (Oral gavage or IV injection) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation (this compound in vehicle) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein precipitation, LLE/SPE) Sample_Storage->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Analysis Pharmacokinetic Modeling LC_MSMS_Analysis->Data_Analysis

Figure 2: Workflow for an in vivo pharmacokinetic study.
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum. Animals are acclimatized for at least one week before the experiment.

  • Dose Administration: this compound is formulated in a suitable vehicle (e.g., corn oil). A single dose is administered via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Metabolite Profiling and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

LCMSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (Optional) (e.g., with PTAD) Extraction->Derivatization LC_Separation Chromatographic Separation (Reversed-phase C18 column) Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: Workflow for LC-MS/MS analysis of vitamin D metabolites.
  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Vitamin D3 metabolite). Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation is mixed with a water-immiscible organic solvent (e.g., hexane or methyl tert-butyl ether). The organic layer containing the analytes is collected and evaporated to dryness.

    • Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18). After washing, the analytes are eluted with an organic solvent.

  • Derivatization (Optional): For enhanced sensitivity, especially for dihydroxylated metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.

  • LC-MS/MS Analysis:

    • The dried extract is reconstituted in the mobile phase.

    • Chromatographic separation is typically achieved on a reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile containing a modifier like formic acid or ammonium formate.

    • Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Tissue Distribution Study

Radiolabeled this compound is often used to trace its distribution in various tissues.

  • Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ³H or ¹⁴C).

  • Animal Dosing: Radiolabeled compound is administered to rats as described in the pharmacokinetic study protocol.

  • Tissue Collection: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, adipose tissue, intestine, muscle, brain) are collected.

  • Sample Processing: Tissues are weighed and homogenized. Aliquots are taken for radioactivity measurement using liquid scintillation counting.

  • Metabolite Extraction and Analysis: A portion of the tissue homogenate is extracted to identify the radioactive metabolites present using techniques like HPLC with a radiodetector.

Excretion Study (Biliary and Urinary)

This study quantifies the elimination of this compound and its metabolites.

  • Animal Model: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. For biliary excretion studies, bile duct cannulation is performed.

  • Dosing: Radiolabeled or non-radiolabeled this compound is administered.

  • Sample Collection: Urine, feces, and bile are collected at regular intervals (e.g., every 12 or 24 hours) for a specified period (e.g., 72 hours).

  • Analysis:

    • For radiolabeled studies, the total radioactivity in urine, bile, and homogenized feces is measured.

    • For non-radiolabeled studies, samples are extracted and analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The in vivo metabolic fate of this compound is a critical area of research with implications for understanding its biological activity and potential therapeutic applications. While it is known to undergo 25-hydroxylation, a comprehensive quantitative understanding of its ADME profile is still emerging. The experimental protocols detailed in this guide provide a robust framework for conducting definitive in vivo studies. Future research focusing on generating precise pharmacokinetic, tissue distribution, and excretion data will be invaluable for the scientific and drug development communities.

References

Foundational Studies on 5,6-trans-Vitamin D3 and Calcium Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the foundational research on 5,6-trans-Vitamin D3 and its role in calcium metabolism. This compound is a geometric isomer of Vitamin D3, and understanding its biological activity is crucial for comprehending the broader mechanisms of vitamin D action and for the development of novel therapeutics targeting calcium homeostasis. This document summarizes key quantitative data from seminal studies, details the experimental protocols used, and visualizes the pertinent biological pathways and experimental workflows.

Core Concepts

This compound, while structurally similar to the native 5,6-cis-Vitamin D3, exhibits distinct biological properties. Its formation can be induced by factors such as iodine or light. Foundational research has primarily focused on its ability to influence intestinal calcium transport and bone mineralization, particularly in animal models where the endogenous production of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is impaired.

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative findings from foundational studies on the effects of this compound on calcium metabolism.

Table 1: Effect of this compound on Intestinal Calcium Transport in Anephric Rats

Treatment GroupDose (µg)Intestinal Calcium Transport (serosal/mucosal ⁴⁵Ca ratio)Serum Calcium (mg/100ml)Reference
Control (anephric)-1.3 ± 0.14.8 ± 0.2[1]
This compound252.1 ± 0.25.1 ± 0.3[1]
1,25(OH)₂D₃0.273.0 ± 0.36.5 ± 0.4*[1]

*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Bone Mineralization in Vitamin D-Deficient Chicks

Treatment GroupDaily Dose (µg)Tibia Ash Weight (%)Reference
Control-23.5 ± 0.8[2]
This compound1.028.1 ± 1.1[2]
This compound3.033.5 ± 1.5[2]
This compound10.039.2 ± 1.3[2]
Cholecalciferol (Vitamin D3)0.2540.1 ± 1.0[2]

*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below.

Intestinal Calcium Transport in Anephric Rats (Everted Gut Sac Technique)

This protocol is based on the methodology described in foundational studies investigating the biological activity of vitamin D analogs in the absence of kidney function.[1]

Objective: To assess the in vitro ability of this compound to stimulate the active transport of calcium across the intestinal wall.

Animal Model: Male weanling albino rats maintained on a vitamin D-deficient, low calcium (0.02%) diet for 4-5 weeks. Bilateral nephrectomy (anephric model) or sham operation is performed 24 hours before the experiment.

Procedure:

  • Rats are anesthetized, and the duodenum is excised and placed in ice-cold, oxygenated buffer.

  • The duodenal segment is gently everted over a chilled glass rod.

  • One end of the everted segment is tied, and the sac is filled with a known volume of incubation medium.

  • The other end is then tied to form a sealed sac.

  • The sac is placed in a flask containing the same incubation medium but with the addition of ⁴⁵Ca.

  • The flask is incubated in a shaking water bath at 37°C for a specified period (e.g., 60-90 minutes) while being gassed with 95% O₂ / 5% CO₂.

  • After incubation, the sac is removed, rinsed, and the concentration of ⁴⁵Ca in the serosal (inside the sac) and mucosal (outside the sac) fluids is determined by liquid scintillation counting.

  • The ratio of ⁴⁵Ca concentration in the serosal fluid to the mucosal fluid is calculated to determine the extent of active calcium transport.

Bone Mineralization in Vitamin D-Deficient Chicks (Tibia Ash Weight Assay)

This protocol is adapted from the methodology used in seminal studies comparing the relative activities of vitamin D metabolites and analogs.[2]

Objective: To evaluate the in vivo efficacy of this compound in promoting bone mineralization.

Animal Model: Day-old White Leghorn cockerels are fed a vitamin D-deficient diet for 3-4 weeks to induce rickets.

Procedure:

  • Chicks are divided into experimental groups and administered daily doses of this compound (or other compounds) dissolved in a suitable vehicle (e.g., cottonseed oil) for a specified period (e.g., 7-10 days).

  • At the end of the treatment period, the chicks are euthanized.

  • The tibiae are excised and cleaned of all adhering soft tissue.

  • The bones are dried to a constant weight in an oven (e.g., at 100°C for 24 hours).

  • The dried bones are then subjected to fat extraction using a solvent like ethanol or ether.

  • The fat-free dry bones are weighed and then ashed in a muffle furnace at a high temperature (e.g., 600°C) until a white, carbon-free ash remains.

  • The ash is allowed to cool in a desiccator and then weighed.

  • The tibia ash weight is expressed as a percentage of the dry, fat-free bone weight.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Genomic_Signaling_Pathway_of_Vitamin_D_Analogs Genomic Signaling Pathway of Vitamin D Analogs cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR Vitamin D Receptor (VDR) 5_6_trans_D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Gene_Transcription Regulates Increased Calcium Transport Proteins Increased Calcium Transport Proteins Gene_Transcription->Increased Calcium Transport Proteins

Caption: Genomic signaling pathway of this compound.

Everted_Gut_Sac_Workflow Everted Gut Sac Experimental Workflow A 1. Excise Duodenum from Anephric Rat B 2. Evert Intestinal Segment over Glass Rod A->B C 3. Fill and Tie to Form a Sac B->C D 4. Incubate in Medium with ⁴⁵Ca C->D E 5. Measure ⁴⁵Ca in Serosal and Mucosal Fluids D->E F 6. Calculate S/M Ratio E->F

Caption: Experimental workflow for the everted gut sac assay.

Tibia_Ash_Weight_Workflow Tibia Ash Weight Assay Workflow A 1. Administer 5,6-trans-D3 to Vitamin D-Deficient Chicks B 2. Excise and Clean Tibiae A->B C 3. Dry and Defat Bones B->C D 4. Weigh Dry, Fat-Free Bones C->D E 5. Ash Bones in Muffle Furnace D->E F 6. Weigh Ash E->F G 7. Calculate % Ash Weight F->G

Caption: Experimental workflow for the tibia ash weight assay.

Conclusion

The foundational studies on this compound demonstrate its significant biological activity in stimulating intestinal calcium transport and promoting bone mineralization, particularly in models where the production of 1,25(OH)₂D₃ is absent. While its potency is less than that of 1,25(OH)₂D₃, its ability to function in anephric models suggests a potential therapeutic avenue for conditions associated with impaired renal function. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the nuanced roles of vitamin D isomers in calcium metabolism and the development of targeted therapies.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantification of 5,6-trans-Vitamin D3 using High-Performance Liquid Chromatography (HPLC). The method is intended for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for the analysis of this specific Vitamin D3 isomer.

Introduction

Vitamin D3 (cholecalciferol) is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. This compound is a significant photoisomer of Vitamin D3.[1] Accurate quantification of this isomer is essential for stability studies, formulation development, and quality control of pharmaceutical preparations. This application note describes a validated HPLC method for the determination of this compound.

Principle

The analytical method is based on reversed-phase HPLC with UV detection.[2] This technique separates this compound from other related compounds and isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocols

  • This compound reference standard (≥90% purity)[1]

  • Vitamin D3 (Cholecalciferol) reference standard

  • Pre-cholecalciferol

  • Methanol (HPLC grade)[2]

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade)

  • n-Hexane (HPLC grade)[2]

  • Ethyl Acetate (HPLC grade)[3]

  • Isopropanol (HPLC grade)[2]

  • Butylated hydroxytoluene (BHT) (antioxidant)[2]

  • 0.45 µm membrane filters

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

  • Vortex mixer

3.3.1. Mobile Phase Preparation

  • Reversed-Phase: A mixture of methanol and water (95:5 v/v) is a commonly used mobile phase.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.[2]

  • Normal-Phase: A mixture of n-hexane and ethyl acetate (85:15 v/v) can also be utilized.[3]

3.3.2. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.[2]

  • Dissolve the standard in a suitable solvent (e.g., methanol for reversed-phase or n-hexane for normal-phase).

  • Protect the solution from light and add a small amount of BHT to prevent oxidation.

  • This stock solution can be further diluted to prepare working standards for calibration.

3.3.3. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Pharmaceutical Preparations (e.g., tablets, capsules):

    • Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

    • Transfer an amount of powder equivalent to about 10 mg of Vitamin D3 to a 10 mL volumetric flask.[2]

    • Add a suitable extraction solvent (e.g., methanol or a mixture of hexane and isopropanol), vortex thoroughly, and sonicate to ensure complete dissolution.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., plasma, serum):

    • Protein Precipitation: Add acetonitrile to the plasma sample (e.g., in a 2:1 or 3:1 ratio of acetonitrile to plasma), vortex, and centrifuge to precipitate proteins. The supernatant can then be injected.

    • Solid-Phase Extraction (SPE): SPE can be employed to remove lipids and other interfering substances, which can cause ion suppression and reduce method sensitivity.[4]

Two example methods are provided below: a reversed-phase method and a normal-phase method. The choice of method may depend on the specific sample matrix and the required separation from other isomers.

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Column C18, 4.6 x 250 mm, 5 µmSilica, 4.6 x 250 mm, 5 µm[3]
Mobile Phase Methanol:Water (95:5, v/v)[2]n-Hexane:Ethyl Acetate (85:15, v/v)[3]
Flow Rate 1.0 mL/min[5]2.0 mL/min[3]
Column Temp. 25 °C25 °C
Detection UV at 265 nm[6]UV at 292 nm[3]
Injection Vol. 20 µL20 µL
Run Time Approx. 15 minutesApprox. 10 minutes

Note: The maximum UV absorption for trans-vitamin D3 is reported to be around 276 nm, so adjusting the detection wavelength may enhance sensitivity.[6]

Data Presentation

The following table summarizes typical method validation parameters for the HPLC quantification of Vitamin D3, which would be applicable to the analysis of this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.999[3][7]
Accuracy (% Recovery) 95 - 105%[8]
Precision (% RSD) < 2.0%[2][3]
Limit of Detection (LOD) 0.0539 µg/mL[3]
Limit of Quantification (LOQ) 0.1633 µg/mL[3]
Retention Time Approx. 4.8 min (Normal-Phase)[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System (Column, Mobile Phase, Detector) Chromatogram Chromatogram Generation HPLC_System->Chromatogram Injection->HPLC_System Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a standard solution multiple times.

  • Precision: The relative standard deviation (%RSD) of the peak areas from replicate injections should be less than 2.0%.[2]

  • Theoretical Plates (N): The number of theoretical plates for the this compound peak should not be less than 2000.[2]

  • Tailing Factor (T): The tailing factor for the this compound peak should be less than 2.0.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in various samples. Proper sample preparation and system suitability checks are crucial for obtaining reliable results. The provided chromatographic conditions can be optimized further depending on the specific analytical requirements.

References

Application Note: Quantification of 5,6-trans-Vitamin D3 in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific LC-MS/MS method for the determination of 5,6-trans-Vitamin D3 in human serum. This compound is a photoisomer of Vitamin D3 and its quantification is crucial for understanding the complete metabolic profile of Vitamin D. The method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation using a C18 column and detection by a triple quadrupole mass spectrometer. The protocol detailed below provides a robust workflow for researchers, scientists, and drug development professionals engaged in Vitamin D analysis.

Introduction

Vitamin D3 is a crucial prohormone involved in calcium homeostasis and various other physiological processes. Upon exposure to ultraviolet radiation, Vitamin D3 can isomerize to form several related compounds, including this compound. While the biological significance of this compound is still under investigation, its accurate measurement is essential for a comprehensive assessment of Vitamin D status and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Vitamin D analysis due to its high sensitivity and specificity, allowing for the differentiation of various isomers.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in human serum.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in serum is depicted in the following diagram.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Serum Sample Receipt Spiking Spike with Internal Standard SampleReceipt->Spiking ProteinPrecip Protein Precipitation (Acetonitrile) Spiking->ProteinPrecip LLE Liquid-Liquid Extraction (Hexane) ProteinPrecip->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MassSpec Mass Spectrometry Detection (MRM) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Key Method Parameters

The logical relationship of the key steps in this analytical method is outlined below.

Key Method Parameters Serum Serum Matrix Extraction Liquid-Liquid Extraction Serum->Extraction Removes Proteins & Phospholipids Separation C18 Reverse Phase Chromatography Extraction->Separation Isolates Analyte Detection Tandem Mass Spectrometry (MRM) Separation->Detection Separates Isomers Quant Stable Isotope Dilution Detection->Quant Specific & Sensitive Detection

Caption: Key steps in the analytical method.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • d6-5,6-trans-Vitamin D3 (internal standard)

  • Human serum (drug-free)

  • Acetonitrile (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of serum sample in a polypropylene tube, add 20 µL of the internal standard working solution (d6-5,6-trans-Vitamin D3 in methanol).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane to the supernatant and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 70% B to 98% B over 5 min, hold at 98% B for 2 min, return to 70% B and equilibrate for 3 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 385.3259.225
d6-5,6-trans-Vitamin D3 (IS) 391.3265.225

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The APCI-MS spectra for vitamin D3 and its isomers, including trans-vitamin D3, show a common [M+H]+ peak at m/z 385.27.[4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for Vitamin D metabolite assays and should be validated in the user's laboratory.

Table 4: Method Performance Characteristics

ParameterExpected Value
Linear Range 0.5 - 100 ng/mL
Limit of Detection (LOD) 0.1 ng/mL[4]
Limit of Quantification (LOQ) 0.3 ng/mL[4]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note provides a detailed LC-MS/MS method for the quantification of this compound in human serum. The described protocol, employing liquid-liquid extraction and a robust chromatographic separation, offers the specificity and sensitivity required for the analysis of this Vitamin D isomer. This method can be a valuable tool for researchers and clinicians seeking a more comprehensive understanding of Vitamin D metabolism and its physiological implications. The method was found to be specific and robust.[4]

References

Application Notes and Protocols for Studying the Effects of 5,6-trans-Vitamin D3 on Bone Resorption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D and its metabolites are crucial regulators of calcium homeostasis and bone metabolism. While the effects of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), on bone resorption are well-documented, other isomers and metabolites may also possess significant biological activity. 5,6-trans-Vitamin D3 is a photoisomer of vitamin D3, and understanding its specific effects on bone resorption is essential for a comprehensive understanding of vitamin D's role in skeletal health and for the development of novel therapeutics for bone disorders.[1]

These application notes provide a detailed protocol for investigating the effects of this compound on osteoclast differentiation and bone resorption using an in vitro model. The protocols cover the generation of osteoclasts from bone marrow macrophages, the assessment of bone resorption activity using a pit assay, and methods for quantifying osteoclast formation and cell viability.

Data Presentation

Table 1: Proposed Dose-Response Study of this compound on Osteoclast-Mediated Bone Resorption

Treatment GroupThis compound ConcentrationVehicle ControlPositive Control (1α,25(OH)2D3)
Concentration 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µMEthanol (0.1%)10 nM
Expected Outcome Dose-dependent change in resorptionMinimal resorptionSignificant resorption
Primary Endpoint Percentage of Resorbed Area (%)
Secondary Endpoint Number of TRAP-positive Multinucleated Cells

Signaling Pathways and Experimental Workflow

Diagram 1: Postulated Signaling Pathway of Vitamin D Analogs in Osteoclasts

VitaminD_Signaling cluster_osteoblast Osteoblast/Stromal Cell cluster_osteoclast Osteoclast Precursor VD Vitamin D Analogs (e.g., this compound) VDR_RXR VDR/RXR Complex VD->VDR_RXR Binds to RANKL RANKL Expression VDR_RXR->RANKL Upregulates OPG OPG Expression VDR_RXR->OPG Downregulates RANK RANK Receptor RANKL->RANK Binds to OPG->RANKL Inhibits Binding Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Promotes

Caption: Postulated signaling of Vitamin D analogs in regulating osteoclastogenesis.

Diagram 2: Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis BMM_Isolation Isolate Bone Marrow Macrophages (BMMs) Cell_Seeding Seed BMMs onto Substrate BMM_Isolation->Cell_Seeding Plate_Prep Prepare Dentine Slices or Ca-Phosphate Coated Plates Plate_Prep->Cell_Seeding Differentiation Induce Osteoclast Differentiation (M-CSF + RANKL) Cell_Seeding->Differentiation Treatment Treat with this compound (Dose-Response) Differentiation->Treatment TRAP_Staining TRAP Staining for Osteoclast Identification Treatment->TRAP_Staining Pit_Assay Bone Resorption Pit Assay Treatment->Pit_Assay Cytotoxicity MTT Assay for Cytotoxicity Treatment->Cytotoxicity Quantification Quantify Resorption Area & Osteoclast Number TRAP_Staining->Quantification Pit_Assay->Quantification

Caption: Workflow for studying this compound on bone resorption.

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow Macrophages (BMMs)

This protocol describes the isolation of osteoclast precursors from mouse bone marrow.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • α-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell Lysis Buffer

  • Sterile dissection tools

  • Syringes (10 mL) and needles (25G)

  • Cell strainer (70 µm)

  • Centrifuge tubes (15 mL and 50 mL)

  • Petri dishes (100 mm)

Procedure:

  • Euthanize mice according to approved institutional animal care and use committee protocols.

  • Sterilize the hind limbs with 70% ethanol.

  • Dissect the femurs and tibias and remove all muscle and connective tissue.

  • Cut the ends of the bones and flush the marrow into a 50 mL tube containing α-MEM using a 10 mL syringe with a 25G needle.

  • Disperse the bone marrow clumps by gently pipetting up and down.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 5 mL of Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

  • Add 10 mL of α-MEM to stop the lysis and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in complete α-MEM (containing 10% FBS, 1% Penicillin-Streptomycin) supplemented with 30 ng/mL M-CSF.

  • Culture the cells in 100 mm petri dishes overnight at 37°C in a 5% CO2 incubator.

  • The following day, collect the non-adherent cells, which are enriched in bone marrow macrophages (BMMs), and use them for osteoclast differentiation.

Protocol 2: In Vitro Osteoclast Differentiation and Bone Resorption Pit Assay

This protocol details the differentiation of BMMs into mature osteoclasts and the subsequent assessment of their resorptive activity.

Materials:

  • Bone marrow macrophages (BMMs) from Protocol 1

  • Complete α-MEM

  • M-CSF (30 ng/mL)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand) (50 ng/mL)

  • This compound (dissolved in ethanol)

  • 1α,25-dihydroxyvitamin D3 (positive control)

  • Dentine slices or calcium phosphate-coated 96-well plates

  • Toluidine Blue staining solution (1% w/v in 1% sodium borate)

  • Sonicator

  • Microscope with imaging software (e.g., ImageJ)

Procedure:

  • Seed BMMs onto dentine slices or into calcium phosphate-coated wells at a density of 1 x 10^5 cells/cm².

  • Culture the cells in complete α-MEM supplemented with 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

  • After 24 hours, replace the medium with fresh differentiation medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM), vehicle control (ethanol), or positive control (10 nM 1α,25-dihydroxyvitamin D3).

  • Incubate the cultures for 7-9 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

  • After the incubation period, remove the cells from the dentine slices by sonication in water for 10 minutes.

  • Stain the resorption pits by incubating the dentine slices with 1% Toluidine Blue solution for 2 minutes.

  • Wash the slices thoroughly with distilled water and allow them to air dry.

  • Capture images of the resorption pits using a light microscope.

  • Quantify the total resorbed area per slice using ImageJ software.

Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a marker for osteoclasts. This protocol is for identifying and quantifying osteoclasts in culture.

Materials:

  • Osteoclast cultures from Protocol 2 (on coverslips or plates)

  • TRAP staining kit (commercially available) or individual reagents:

    • Fixative solution (e.g., 10% formalin)

    • Acetate buffer (pH 5.0) with Triton X-100

    • Naphthol AS-BI phosphate

    • Fast Garnet GBC base solution

    • Tartrate solution

  • Counterstain (e.g., Hematoxylin)

Procedure:

  • Aspirate the culture medium and wash the cells gently with PBS.

  • Fix the cells with the fixative solution for 10 minutes at room temperature.

  • Wash the cells with distilled water.

  • Prepare the TRAP staining solution according to the manufacturer's instructions or by mixing the individual reagents.

  • Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.

  • Rinse the cells with distilled water.

  • Counterstain the nuclei with hematoxylin for 1-2 minutes.

  • Wash with water and allow to air dry.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay is performed to ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

  • Osteoclast cultures treated as in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • At the end of the treatment period (Day 7-9), add 10 µL of MTT solution to each well of a 96-well plate containing the osteoclast cultures (in 100 µL of medium).

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

References

Application Notes and Protocols: The Use of 5,6-trans-Vitamin D3 in Immunology and Immune Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, in the field of immunology. While much of the existing research has focused on the hormonally active form, 1,25-dihydroxyvitamin D3 (Calcitriol), this compound also exhibits biological activity and serves as a valuable tool for studying the immunomodulatory effects of Vitamin D analogs.[1] This document outlines key applications, detailed experimental protocols, and the underlying signaling pathways involved in the action of Vitamin D compounds on immune cells.

Introduction to this compound in Immunology

Vitamin D3 is a crucial secosteroid hormone that extends its influence beyond calcium homeostasis to play a significant role in modulating the immune system.[2][3] The Vitamin D receptor (VDR) is expressed in a wide array of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells, making them responsive to Vitamin D and its analogs.[4][5] this compound, as a biologically active form of cholecalciferol, is implicated in cell differentiation and the inhibition of cancer cell proliferation.[1] Its anti-inflammatory and immunomodulatory properties make it a subject of interest in immunology, oncology, and metabolomics research.[1]

The immunomodulatory functions of Vitamin D compounds include:

  • Inhibition of T helper 1 (Th1) and Th17 cell proliferation and cytokine production. [6]

  • Promotion of T helper 2 (Th2) and regulatory T cell (Treg) differentiation. [6]

  • Modulation of dendritic cell (DC) maturation and antigen presentation. [7][8]

  • Regulation of monocyte differentiation into macrophages.

  • Inhibition of B cell proliferation and immunoglobulin production. [5]

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of Vitamin D3 and its analogs on immune and cancer cells. It is important to note that specific data for this compound is limited, and researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

Table 1: Antiproliferative Activity of Vitamin D3 Analogs (IC50 Values)

Cell LineCompoundIC50 ValueIncubation TimeReference
MCF-7 (Breast Cancer)Vitamin D30.10 - 0.35 mM48 hours[9][10]
MDA-MB-231 (Breast Cancer)Vitamin D30.10 - 0.35 mM48 hours[9][10]
MDA-MB-468 (Breast Cancer)Vitamin D30.10 - 0.35 mM48 hours[9][10]
Gastric Cancer Cell LinesVitamin D3Not specified24 hours[11]
Malignant Melanoma A3751α,25(OH)2D3~6.4 nMNot specified[12]

Table 2: Effects of Vitamin D3 on Cytokine Secretion

Cell TypeTreatmentCytokineEffectReference
CD4+ T cellsVitamin D3IFN-γ, IL-17, IL-22Decreased[3][13]
CD4+ T cellsVitamin D3IL-4No significant change[3][13]
Murine CD4+ T cellsVitamin D3IFN-γDecreased[14]
Murine CD4+ T cellsVitamin D3IL-4, IL-5, IL-10Increased[14]
Human PBMCs1,25(OH)2D3IL-10Increased[15]
Human PBMCs1,25(OH)2D3IL-12Decreased[15]
M1-polarised hepatic macrophages1,25(OH)2D3TNF, IL-6, IL-1βDecreased[16]
RAW264.7 macrophages1,25(OH)2D3TNF-α, IL-6Decreased[17]
RAW264.7 macrophages1,25(OH)2D3IL-10, TGF-βIncreased[17]

Signaling Pathways

The biological effects of Vitamin D compounds, including this compound, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The canonical signaling pathway involves both genomic and non-genomic actions.

Genomic Signaling Pathway

The genomic pathway is the classical mechanism of Vitamin D action. Upon binding to this compound, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and immune responses.

genomic_signaling cluster_cell Immune Cell cluster_nucleus Nucleus Trans_D3 This compound VDR VDR Trans_D3->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR + RXR RXR RXR VDRE VDRE VDR_RXR->VDRE Translocation Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway

In addition to the genomic pathway, Vitamin D compounds can elicit rapid, non-genomic effects through membrane-associated VDR or other putative membrane receptors. These rapid responses involve the activation of second messenger systems, such as calcium influx and protein kinase C (PKC) activation, which can influence downstream signaling cascades, including the MAPK pathway.

non_genomic_signaling cluster_cell_membrane Cell Membrane Trans_D3 This compound Membrane_VDR Membrane VDR Trans_D3->Membrane_VDR Second_Messengers Second Messengers (e.g., Ca2+, PKC) Membrane_VDR->Second_Messengers MAPK_Pathway MAPK Pathway Second_Messengers->MAPK_Pathway Cellular_Response Rapid Cellular Response MAPK_Pathway->Cellular_Response

Non-genomic signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of 1,25(OH)2D3 on immune cells and can be used as a starting point for experiments with this compound. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific application.

Protocol 1: Differentiation of Human Monocytes into Dendritic Cells

This protocol describes the in vitro generation of monocyte-derived dendritic cells (mo-DCs) and the assessment of the modulatory effects of this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (or similar)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • This compound (stock solution in ethanol)

  • Lipopolysaccharide (LPS)

  • Flow cytometry antibodies (e.g., anti-CD14, -CD80, -CD83, -CD86, -HLA-DR)

  • Flow Cytometry Staining Buffer

Procedure:

  • Monocyte Isolation: Isolate monocytes from human PBMCs using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail followed by density gradient centrifugation with Ficoll-Paque PLUS.

  • Cell Culture: Resuspend isolated monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Differentiation:

    • Plate the cells in a 6-well plate.

    • Add recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to the culture.

    • For the treatment group, add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (ethanol).

  • Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh medium containing cytokines and this compound on day 3.

  • Maturation (Optional): On day 5 or 6, induce maturation of a subset of cells by adding LPS (e.g., 100 ng/mL) for the final 24-48 hours of culture.

  • Harvesting and Staining:

    • Harvest the non-adherent and loosely adherent cells.

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD14, CD80, CD83, CD86, HLA-DR) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the expression of surface markers to assess the differentiation and maturation status of the dendritic cells.

dc_differentiation_workflow Isolate_Monocytes Isolate Monocytes from PBMCs Culture_Setup Culture with GM-CSF & IL-4 +/- this compound Isolate_Monocytes->Culture_Setup Incubate_5_7_days Incubate 5-7 days (Medium change on day 3) Culture_Setup->Incubate_5_7_days Maturation_LPS Induce Maturation with LPS (optional) Incubate_5_7_days->Maturation_LPS Harvest_and_Stain Harvest and Stain for Surface Markers Maturation_LPS->Harvest_and_Stain Flow_Cytometry Analyze by Flow Cytometry Harvest_and_Stain->Flow_Cytometry

Workflow for monocyte to dendritic cell differentiation.
Protocol 2: T Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of T cells stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

  • Human PBMCs or isolated CD4+ T cells

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • This compound (stock solution in ethanol)

  • Cell Proliferation Dye (e.g., CFSE or similar)

  • 96-well round-bottom plate

Procedure:

  • Cell Staining: Label PBMCs or isolated T cells with a cell proliferation dye according to the manufacturer's instructions.

  • Culture Setup:

    • If using plate-bound anti-CD3, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with sterile PBS before adding cells.

    • Seed the stained cells at a density of 1-2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.

    • Add this compound at various concentrations to the treatment wells. Include a vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvesting and Staining:

    • Harvest the cells from the wells.

    • Stain with a viability dye to exclude dead cells from the analysis.

    • Optionally, stain for T cell surface markers (e.g., CD4, CD8).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of the proliferation dye's fluorescence intensity in daughter cells.

Protocol 3: Cytokine Production Analysis

This protocol details the measurement of cytokine secretion by immune cells treated with this compound.

Materials:

  • Isolated immune cells (e.g., PBMCs, T cells, or mo-DCs)

  • Appropriate cell culture medium and supplements

  • Stimulating agent (e.g., LPS for monocytes/DCs, anti-CD3/CD28 for T cells)

  • This compound (stock solution in ethanol)

  • ELISA kit or Cytometric Bead Array (CBA) for the cytokines of interest (e.g., IL-2, IFN-γ, IL-4, IL-10, IL-6, TNF-α)

Procedure:

  • Cell Culture: Plate the immune cells at an appropriate density in a 24- or 48-well plate.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

    • Add the stimulating agent to the wells.

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell type and cytokine of interest.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or CBA according to the manufacturer's instructions.

Conclusion

This compound is a valuable tool for investigating the immunomodulatory effects of Vitamin D analogs. The protocols and information provided here offer a framework for researchers to design and execute experiments to explore its impact on immune cell differentiation, proliferation, and function. Due to the limited specific data on this particular photoisomer, careful optimization of experimental conditions, particularly the concentration of this compound, is essential for obtaining robust and meaningful results. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound in various immune-related diseases.

References

Application Notes and Protocols for the Isolation of 5,6-trans-Vitamin D3 from Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 (cholecalciferol) is synthesized through a photochemical reaction involving the UV irradiation of 7-dehydrocholesterol (7-DHC). This process mimics the natural synthesis of vitamin D3 in the skin upon exposure to sunlight. The photochemical reaction is not perfectly selective and yields a mixture of isomers, including pre-vitamin D3, tachysterol, lumisterol, and the thermodynamically stable 5,6-trans-vitamin D3.[1][2][3] The this compound is a significant photoisomer and is often considered an impurity in the production of vitamin D3.[4] Its isolation is crucial for analytical standard preparation, impurity profiling, and for studying its biological activity.

This document provides detailed application notes and protocols for the isolation of this compound from photochemical reaction mixtures using preparative High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase chromatography approaches are discussed.

Photochemical Synthesis of Vitamin D3 and its Isomers

The synthesis begins with the irradiation of 7-dehydrocholesterol with UV light, which leads to the formation of pre-vitamin D3. Pre-vitamin D3 then undergoes a thermal equilibrium to form vitamin D3. However, continued irradiation and thermal processes can lead to the formation of various isomers, including this compound, tachysterol, and lumisterol.[1][2][3] The presence of iodine can catalyze the cis/trans isomerization of both cholecalciferol and pre-vitamin D3, leading to the formation of this compound and tachysterol, respectively.[2][3]

G cluster_synthesis Photochemical Synthesis cluster_isomers Isomer Formation 7-DHC 7-Dehydrocholesterol Pre-VitaminD3 Pre-Vitamin D3 7-DHC->Pre-VitaminD3 UV Irradiation VitaminD3 Vitamin D3 Pre-VitaminD3->VitaminD3 Thermal Equilibrium Tachysterol Tachysterol Pre-VitaminD3->Tachysterol UV/Iodine Lumisterol Lumisterol Pre-VitaminD3->Lumisterol UV trans-VitaminD3 This compound VitaminD3->trans-VitaminD3 UV/Iodine

Caption: Photochemical synthesis of Vitamin D3 and formation of major isomers.

Isolation Techniques: Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating this compound from the complex mixture of isomers present in the photochemical reaction output. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed, with the choice depending on the specific separation requirements and available equipment.

Sample Preparation from Photochemical Reaction Mixture

Prior to preparative HPLC, the crude reaction mixture requires initial processing to remove solvents and potentially non-polar impurities.

Protocol 1: Basic Sample Preparation

  • Solvent Evaporation: Following the photochemical reaction, evaporate the solvent (e.g., ethanol, methanol) from the reaction mixture under reduced pressure using a rotary evaporator.

  • Resuspension: Dissolve the resulting residue in a suitable solvent compatible with the initial mobile phase of the preparative HPLC. For RP-HPLC, a mixture of the mobile phase components (e.g., acetonitrile/methanol) is recommended. For NP-HPLC, a non-polar solvent like n-hexane is suitable.

  • Filtration: Filter the resuspended sample through a 0.45 µm PTFE or other suitable syringe filter to remove any particulate matter that could damage the HPLC column.

Reversed-Phase Preparative HPLC

Reversed-phase HPLC, typically utilizing a C18 stationary phase, is a powerful method for separating the closely related Vitamin D3 isomers.

Experimental Protocol 2: Reversed-Phase HPLC Separation

ParameterCondition
Column C18, 5 µm, 250 x 10 mm (or larger for higher throughput)
Mobile Phase Isocratic: Acetonitrile:Methanol (e.g., 90:10 v/v) or Acetonitrile:Water (e.g., 95:5 v/v)[1]
Flow Rate 4-5 mL/min (for a 10 mm ID column, scale accordingly)
Detection UV at 265 nm or 275 nm[5]
Column Temperature 20-25°C[5]
Injection Volume Dependent on column size and sample concentration (start with a low volume and increase)

Procedure:

  • Equilibrate the preparative C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation at the chosen UV wavelength. The expected elution order is typically pre-vitamin D3, vitamin D3, and then this compound, although this can vary with the exact mobile phase composition.

  • Collect fractions corresponding to the peak of interest (this compound).

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.

Normal-Phase Preparative HPLC

Normal-phase HPLC, often using a silica-based column, offers an orthogonal separation mechanism to reversed-phase and can be effective for resolving specific isomers.

Experimental Protocol 3: Normal-Phase HPLC Separation

ParameterCondition
Column Silica, 5 µm, 250 x 10 mm (or larger)
Mobile Phase Isocratic: n-Hexane:Ethyl Acetate (e.g., 85:15 v/v) or n-Hexane:Pentanol (e.g., 997:3 v/v)[1][6]
Flow Rate 4-5 mL/min (for a 10 mm ID column, scale accordingly)
Detection UV at 265 nm or 292 nm[6]
Column Temperature Ambient
Injection Volume Dependent on column size and sample concentration

Procedure:

  • Equilibrate the preparative silica column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the separation and collect fractions containing the this compound peak.

  • Perform purity analysis of the collected fractions using an analytical HPLC method.

  • Combine the pure fractions and remove the solvent to yield the isolated compound.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data for the analytical separation of Vitamin D3 isomers, which can be used as a reference for developing and validating the preparative method.

Table 1: HPLC Method Parameters and Performance

ParameterRP-HPLC Method 1RP-HPLC Method 2NP-HPLC Method
Column Amethyst C18-H (150 x 4.6 mm, 5 µm)[5]Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[1]Silica (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile[5]Acetonitrile:Ethanol (90:10 v/v)[1]n-Hexane:Ethyl Acetate (85:15 v/v)[6]
Flow Rate 1.0 mL/min[5]1.0 mL/min[1]2.0 mL/min[6]
Detection 265 nm[5]265 nm[1]292 nm[6]
LOD 0.1 µg/mL[5]0.2 µg/mL[1]0.054 µg/mL[6]
LOQ 0.3 µg/mL[5]1 µg/mL[1]0.163 µg/mL[6]
Linearity Range Not specified(0.52-5.2) x 10⁻⁴ µmol/L[1]Not specified
Recovery Not specified98.07% - 103.23%[1]99.42% (at 100% concentration)[6]

Table 2: UV Absorption Maxima of Vitamin D3 Isomers

CompoundUV λmax (nm)
Pre-vitamin D3260-265
Vitamin D3262-265
This compound 275-276
Tachysterol279-280

Data compiled from multiple sources.[1][5]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G Start Photochemical Reaction Mixture SamplePrep Sample Preparation (Solvent Evaporation, Resuspension, Filtration) Start->SamplePrep PrepHPLC Preparative HPLC (RP or NP) SamplePrep->PrepHPLC FractionCollection Fraction Collection (Targeting this compound peak) PrepHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis PurityAnalysis->FractionCollection If impure, re-process Pooling Pooling of Pure Fractions PurityAnalysis->Pooling If pure SolventEvap Solvent Evaporation Pooling->SolventEvap End Isolated this compound SolventEvap->End

Caption: Workflow for the isolation of this compound.

Conclusion

The isolation of this compound from photochemical reaction mixtures can be effectively achieved using preparative HPLC. Careful method development, starting from analytical scale and scaling up to preparative conditions, is essential for obtaining high purity and recovery. The choice between reversed-phase and normal-phase chromatography will depend on the specific isomer profile of the crude mixture and the desired purity of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and implement robust isolation strategies for this compound and other related Vitamin D isomers.

References

Application Notes and Protocols for Assessing 5,6-trans-Vitamin D3 Binding to the Vitamin D Receptor (VDR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that mediates the biological actions of the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol).[1][2][3] Upon ligand binding, VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6] This signaling pathway is crucial for calcium and phosphate homeostasis, bone metabolism, immune modulation, and the regulation of cell proliferation and differentiation.[6][7]

5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3.[8][9] Understanding its interaction with the VDR is essential for evaluating its biological activity and potential therapeutic applications. These application notes provide a detailed overview of the experimental setups and protocols for assessing the binding affinity of this compound to the VDR.

VDR Genomic Signaling Pathway

The binding of an agonist like this compound to the VDR's Ligand Binding Domain (LBD) initiates a cascade of events leading to the regulation of gene expression.[10] The activated VDR-ligand complex heterodimerizes with RXR and binds to VDREs on target genes, recruiting coactivator proteins that facilitate gene transcription.[3][4]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA < DNA > Transcription Gene Transcription VDRE->Transcription Initiates Coactivators Coactivators Coactivators->VDRE Recruited Competitive_Binding_Workflow cluster_0 High Signal Condition cluster_1 Low Signal Condition VDR_L VDR VDR_Bound VDR-Ligand Complex (High Radioactivity) Radioligand Radiolabeled Ligand (*) Radioligand->VDR_L Binds VDR_C VDR VDR_Unbound Displaced Ligand (Low Radioactivity) Competitor This compound Competitor->VDR_C Competes Radioligand_C Radiolabeled Ligand (*) Radioligand_C->VDR_C

References

Application Notes and Protocols for Evaluating 5,6-trans-Vitamin D3 in Animal Models of Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model for postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss observed in humans.[1][2] Vitamin D and its metabolites are crucial regulators of calcium homeostasis and bone metabolism. 5,6-trans-Vitamin D3 is a photoisomer of vitamin D3 that has demonstrated biological activity, including the ability to induce intestinal calcium transport and bone calcium mobilization.[3][4][5] It exerts its effects by binding to the Vitamin D Receptor (VDR), a key transcription factor in bone cells.[1][6]

These application notes provide a comprehensive methodological framework for the evaluation of this compound in the OVX rat model of osteoporosis. It is important to note that while the methodologies for evaluating vitamin D compounds in this model are well-established, there is a paucity of published literature with specific quantitative data on the effects of this compound. Therefore, this document presents established protocols and proposes an experimental design, including hypothetical data for illustrative purposes.

Experimental Design and Workflow

A typical experimental workflow for evaluating the efficacy of this compound in an OVX rat model is depicted below. This workflow encompasses animal model creation, treatment administration, and a multi-faceted approach to endpoint analysis.

experimental_workflow cluster_setup Phase 1: Model Induction and Acclimation cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation acclimation Acclimation of Skeletally Mature Female Rats ovx Ovariectomy (OVX) or Sham Surgery acclimation->ovx recovery Post-operative Recovery and Osteoporosis Development ovx->recovery grouping Randomization into Treatment Groups: - Sham + Vehicle - OVX + Vehicle - OVX + this compound (Low Dose) - OVX + this compound (High Dose) - OVX + Positive Control (e.g., Alendronate) recovery->grouping treatment Daily Administration of Compounds grouping->treatment euthanasia Euthanasia and Sample Collection (Blood, Urine, Femora, Lumbar Vertebrae) treatment->euthanasia biochem Biochemical Analysis: Serum & Urine Markers euthanasia->biochem microct Micro-CT Analysis of Femur euthanasia->microct histomorph Bone Histomorphometry of Lumbar Vertebra euthanasia->histomorph biomech Biomechanical Testing of Femur euthanasia->biomech data_analysis Statistical Analysis and Interpretation of Results biochem->data_analysis microct->data_analysis histomorph->data_analysis biomech->data_analysis

Caption: Experimental workflow for evaluating this compound.

Data Presentation: Quantitative Endpoints

The following tables present hypothetical data to illustrate the expected outcomes from an efficacy study of this compound in OVX rats. These tables are intended to serve as templates for data presentation and analysis.

Table 1: Effects of this compound on Bone Mineral Density (BMD) and Femoral Microarchitecture (Micro-CT Analysis)

GroupFemoral Trabecular BMD (mg HA/cm³)Bone Volume/Total Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Trabecular Thickness (Tb.Th) (mm)Trabecular Separation (Tb.Sp) (mm)
Sham + Vehicle250 ± 2020.5 ± 2.53.5 ± 0.40.060 ± 0.0050.25 ± 0.03
OVX + Vehicle150 ± 1812.0 ± 2.02.2 ± 0.30.055 ± 0.0060.45 ± 0.05
OVX + 5,6-trans-D3 (Low Dose)185 ± 22#15.5 ± 2.1#2.8 ± 0.4#0.058 ± 0.0050.35 ± 0.04#
OVX + 5,6-trans-D3 (High Dose)210 ± 25#18.0 ± 2.3#3.1 ± 0.3#0.059 ± 0.0060.30 ± 0.03#
OVX + Positive Control220 ± 21#18.8 ± 2.4#3.2 ± 0.4#0.061 ± 0.0050.28 ± 0.04#
Data are presented as Mean ± SD. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle.

Table 2: Effects of this compound on Biochemical Markers of Bone Turnover

GroupSerum Osteocalcin (ng/mL) - FormationUrinary DPD/Creatinine (nmol/mmol) - Resorption
Sham + Vehicle35 ± 515 ± 3
OVX + Vehicle70 ± 835 ± 5
OVX + 5,6-trans-D3 (Low Dose)55 ± 7#25 ± 4#
OVX + 5,6-trans-D3 (High Dose)45 ± 6#20 ± 3#
OVX + Positive Control40 ± 5#18 ± 4#
Data are presented as Mean ± SD. DPD: Deoxypyridinoline. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle.

Table 3: Effects of this compound on Static and Dynamic Histomorphometry of Lumbar Vertebrae

ParameterSham + VehicleOVX + VehicleOVX + 5,6-trans-D3 (High Dose)
Structural Parameters
Bone Volume/Tissue Volume (BV/TV) (%)22.3 ± 2.113.5 ± 1.819.8 ± 2.0#
Trabecular Thickness (Tb.Th) (µm)65 ± 562 ± 664 ± 5
Resorption Parameters
Osteoclast Surface/Bone Surface (Oc.S/BS) (%)3.1 ± 0.58.5 ± 1.24.2 ± 0.8#
Formation Parameters
Osteoblast Surface/Bone Surface (Ob.S/BS) (%)8.2 ± 1.112.1 ± 1.59.5 ± 1.3#
Mineral Apposition Rate (MAR) (µm/day)1.5 ± 0.21.8 ± 0.31.6 ± 0.2
Bone Formation Rate/Bone Surface (BFR/BS) (µm³/µm²/year)180 ± 25250 ± 30200 ± 28#
Data are presented as Mean ± SD. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle.

Vitamin D Signaling Pathway in Bone

This compound, like other active vitamin D metabolites, is expected to exert its genomic effects through the Vitamin D Receptor (VDR). The binding of this compound to the VDR initiates a cascade of molecular events that modulate the expression of genes critical for bone remodeling. The dissociation constant (Kd) of VDR for this compound has been reported to be 560 nM.[1][7]

signaling_pathway cluster_cell Osteoblast cluster_outcome Bone Remodeling D3 This compound VDR VDR D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (in Nucleus) VDR_RXR->VDRE Binds to RANKL_gene RANKL Gene Transcription VDRE->RANKL_gene Decreases OPG_gene OPG Gene Transcription VDRE->OPG_gene Increases RANKL RANKL Secretion RANKL_gene->RANKL OPG OPG Secretion OPG_gene->OPG Ratio Decreased RANKL/OPG Ratio RANKL->Ratio OPG->Ratio Osteoclast Inhibition of Osteoclastogenesis (Reduced Bone Resorption) Ratio->Osteoclast

Caption: Vitamin D signaling pathway in osteoblasts.

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol describes the surgical procedure to induce estrogen deficiency, leading to bone loss.

Materials:

  • Skeletally mature (6-month-old) female Sprague-Dawley or Wistar rats.[3]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Surgical instruments (scalpel, scissors, forceps).

  • Sutures (absorbable for muscle, non-absorbable for skin).

  • Antiseptic solution (e.g., povidone-iodine).

  • Analgesics (e.g., buprenorphine) and antibiotics.

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia. Shave the fur from the dorsal lumbar region and sterilize the surgical site with an antiseptic solution.

  • Incision: Make a single midline dorsal skin incision (approximately 2 cm) caudal to the rib cage.[3]

  • Locating the Ovaries: Move the skin incision to one side to expose the underlying muscle wall. The ovary is typically located in a fat pad just caudal to the kidney. Make a small incision through the muscle wall to enter the peritoneal cavity.

  • Ovariectomy: Gently exteriorize the ovary and the associated uterine horn. Ligate the ovarian blood vessels and the fallopian tube with an absorbable suture. Excise the ovary distal to the ligature.

  • Closure: Return the uterine horn to the peritoneal cavity. Repeat the procedure on the contralateral side. Close the muscle incision with absorbable sutures and the skin incision with non-absorbable sutures or wound clips.

  • Sham Surgery: For the sham group, follow the same procedure but locate and gently manipulate the ovaries without ligating or removing them.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. House rats individually for one week to allow for recovery.[1]

  • Osteoporosis Development: Allow a period of 8-12 weeks for significant bone loss to occur before commencing treatment.

Administration of this compound

Materials:

  • This compound.

  • Vehicle (e.g., corn oil, ethanol/saline mixture).

  • Oral gavage needles.

  • Syringes.

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to achieve the desired concentrations for low-dose and high-dose groups. A proposed starting dose range, based on studies of other vitamin D metabolites, could be 0.1-1.0 µg/kg/day.[8]

  • Administration: Administer the prepared solution or vehicle to the rats daily via oral gavage. Ensure accurate dosing based on the most recent body weight measurements.

  • Treatment Duration: A typical treatment period to observe effects on bone is 8-12 weeks.

Micro-Computed Tomography (Micro-CT) Analysis

This protocol details the high-resolution 3D imaging of bone microarchitecture.

Materials:

  • Micro-CT scanner (e.g., Scanco Medical, Bruker).

  • Sample holders.

  • 70% Ethanol.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Sample Preparation: Following euthanasia, dissect the femurs and remove all soft tissue. Fix the femurs in 4% paraformaldehyde for 24 hours at 4°C, then transfer to 70% ethanol for storage.[9]

  • Scanning: Secure the femur in a sample holder. Set the scanner parameters (e.g., voltage of 55-70 kVp, isotropic voxel size of 10-15 µm).[9]

  • Region of Interest (ROI) Selection: For trabecular bone analysis, select a region in the distal femoral metaphysis, starting just below the growth plate and extending proximally for a defined length (e.g., 2 mm). For cortical bone, select a mid-diaphyseal region.

  • 3D Reconstruction and Analysis: Reconstruct the 3D images and apply a global threshold to segment bone from non-bone tissue. Analyze the ROI to determine key trabecular and cortical parameters (as listed in Table 1).

Bone Histomorphometry

This protocol allows for the microscopic quantification of cellular and structural changes in bone.

Materials:

  • Fluorochrome labels (e.g., calcein, alizarin complexone).

  • Fixative (e.g., 10% neutral buffered formalin).

  • Ascending grades of ethanol (70%, 90%, 100%).

  • Infiltrating and embedding resin (e.g., methyl methacrylate).

  • Microtome for hard tissues.

  • Stains (e.g., Von Kossa, Toluidine Blue).

Procedure:

  • Fluorochrome Labeling: For dynamic histomorphometry, administer two different fluorochrome labels via intraperitoneal injection at specific time points before euthanasia (e.g., calcein 10 days prior and alizarin 3 days prior).

  • Sample Preparation: Dissect lumbar vertebrae (L3-L4) and fix them in 10% neutral buffered formalin. Dehydrate the samples through ascending grades of ethanol.[10]

  • Embedding: Infiltrate the vertebrae with and embed them in methyl methacrylate. This is an undecalcified procedure to preserve the mineralized tissue and fluorochrome labels.[11]

  • Sectioning: Cut 5-8 µm thick longitudinal sections using a microtome equipped with a tungsten carbide knife.

  • Staining and Imaging:

    • For static parameters, stain sections with Von Kossa (for mineralized bone) and Toluidine Blue (for cellular components).

    • For dynamic parameters, view unstained sections under a fluorescence microscope to visualize the fluorochrome labels.

  • Analysis: Using a specialized software (e.g., BioQuant, OsteoMeasure), quantify static and dynamic parameters (as listed in Table 3) according to the guidelines of the American Society for Bone and Mineral Research.

Biochemical Markers of Bone Turnover

This protocol describes the measurement of serum and urine markers that reflect the rates of bone formation and resorption.

Materials:

  • Metabolic cages for urine collection.

  • Centrifuge and microtubes for blood processing.

  • ELISA or RIA kits specific for rat osteocalcin and deoxypyridinoline (DPD) or C-terminal telopeptide (CTX).

Procedure:

  • Sample Collection:

    • Urine: Place rats in metabolic cages for 24 hours to collect urine. Store urine samples at -80°C.

    • Serum: At the time of euthanasia, collect blood via cardiac puncture. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.

  • Assay Performance:

    • Thaw samples on ice.

    • Perform the ELISA or RIA for serum osteocalcin and urinary DPD/CTX according to the manufacturer's instructions.[12]

  • Data Normalization: Normalize urinary DPD levels to creatinine concentration to account for variations in urine dilution.

Conclusion

The methodologies outlined provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for osteoporosis. By employing the ovariectomized rat model and a comprehensive suite of analytical techniques including micro-CT, bone histomorphometry, and biochemical marker analysis, researchers can effectively assess the compound's impact on bone mass, microarchitecture, and turnover. While direct evidence for the efficacy of this compound in this model is currently lacking, the protocols provided herein, based on established practices for other vitamin D analogs, offer a clear path forward for its investigation. The provided hypothetical data and signaling pathway diagrams serve as valuable guides for experimental design and data interpretation.

References

Application Notes: Cell-Based Assays for Determining the Antiproliferative Activity of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin D3 and its analogs are known to possess potent antiproliferative properties, making them promising candidates for cancer therapy.[1][2] The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs regulate cell growth and differentiation in various malignant cells.[3][4] 5,6-trans-Vitamin D3 is a photoisomer of vitamin D3 that has also demonstrated antiproliferative activity.[5][6][7] This document provides detailed protocols for cell-based assays to quantify the antiproliferative effects of this compound, targeting researchers, scientists, and professionals in drug development.

The antiproliferative mechanism of vitamin D compounds often involves the induction of cell cycle arrest, primarily at the G0/G1 phase.[8][9] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[8] Furthermore, vitamin D signaling can interfere with pro-proliferative pathways like the Wnt/β-catenin and mTOR signaling cascades.[10] Understanding these mechanisms is crucial for the development of novel vitamin D-based anticancer agents.

This application note details three common colorimetric and immunological assays for assessing cell proliferation: the MTT, WST-1, and BrdU assays. Each protocol is designed to be a comprehensive guide for evaluating the efficacy of this compound in a laboratory setting.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11] The intensity of the purple color is directly proportional to the number of viable cells.[12]

Materials:

  • This compound (stored at -20°C or -80°C, protected from light)[5]

  • Selected cancer cell line (e.g., MCF-7 breast cancer, LNCaP prostate cancer, HL-60 leukemia)[8]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound[13]

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.[13]

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.

WST-1 (Water Soluble Tetrazolium Salt) Assay

The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability.[14] The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.[15] The amount of formazan dye formed correlates directly with the number of metabolically active cells.[16]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 440-450 nm, reference wavelength >600 nm)[16][17]

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Seed cells at a density of 5,000-10,000 cells/well.[17]

  • WST-1 Addition and Incubation:

    • After the desired incubation period with this compound, add 10 µL of WST-1 reagent to each well.[16][17]

    • Incubate for 0.5 to 4 hours at 37°C in a humidified 5% CO2 atmosphere.[15][17] The optimal incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Shake the plate thoroughly for 1 minute on a shaker.[16][17]

    • Measure the absorbance at 450 nm. Use a reference wavelength greater than 600 nm.[16][17]

BrdU (Bromodeoxyuridine) Incorporation Assay

The BrdU assay is an immunoassay that detects the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.[18][19] This method is a direct measure of DNA synthesis and thus cell proliferation.[20]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (e.g., monoclonal antibody)[21]

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 450 nm)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C. The incubation time will depend on the cell cycle length.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium.

    • Add Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[18] This step is crucial to allow the antibody to access the incorporated BrdU.[21]

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with PBS.

    • Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.

    • Wash the wells with PBS.

    • Add the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.

    • Wash the wells with PBS.

  • Substrate Reaction and Data Acquisition:

    • Add TMB substrate to each well and incubate in the dark until a color change is observed.

    • Add Stop Solution to each well to stop the reaction.

    • Measure the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation

Quantitative data from the antiproliferation assays should be summarized in a clear and structured format. The IC50 value, which is the concentration of an inhibitor that is required for 50% inhibition of cell proliferation, is a key parameter to be determined.

Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (nM)
MCF-7MTT72Value
LNCaPWST-172Value
HL-60BrdU48Value

Table 2: Dose-Response of this compound on MCF-7 Cell Proliferation (MTT Assay, 72h)

Concentration (nM)% Inhibition (Mean ± SD)
0 (Vehicle)0 ± Value
1Value ± Value
10Value ± Value
100Value ± Value
1000Value ± Value

Visualization of Pathways and Workflows

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat cells with This compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24, 48, or 72 hours) treatment->incubation assay_choice Select Assay (MTT, WST-1, or BrdU) incubation->assay_choice add_reagent Add Assay Reagent assay_choice->add_reagent incubation_assay Incubate add_reagent->incubation_assay read_plate Read Absorbance (Microplate Reader) incubation_assay->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis vitamin_d_signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cycle Cell Cycle VDR_mem VDR (membrane) VDR_cyto VDR VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Translocates to Nucleus and binds to p21_p27_mRNA p21/p27 mRNA p21_p27_protein p21/p27 Protein p21_p27_mRNA->p21_p27_protein Translation G1_S G1/S Arrest p21_p27_protein->G1_S Inhibits gene_transcription Gene Transcription VDRE->gene_transcription Regulates gene_transcription->p21_p27_mRNA Upregulates proliferation Decreased Cell Proliferation G1_S->proliferation Leads to vitD This compound vitD->VDR_cyto Binds

References

Application Notes and Protocols for the Analytical Distinction of 5,6-trans- and 5,6-cis-Vitamin D3 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble secosteroid essential for calcium homeostasis and bone metabolism. The native form of Vitamin D3 contains a 5,6-cis double bond. However, exposure to heat, light, and certain chemical conditions can lead to its isomerization to various related compounds, including the 5,6-trans-Vitamin D3 isomer. The presence and quantity of these isomers are critical quality attributes in pharmaceutical preparations and fortified foods, as they may exhibit different biological activities and stability profiles. Therefore, robust and reliable analytical methods are necessary to distinguish and quantify the 5,6-cis and 5,6-trans isomers of Vitamin D3.

These application notes provide detailed protocols and data for the analytical distinction of 5,6-trans- and 5,6-cis-Vitamin D3 isomers using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Structural Differences

The key structural difference between 5,6-cis- and this compound lies in the geometry of the double bond between carbons 5 and 6. This seemingly minor change has a significant impact on the overall shape of the molecule, which can be exploited for analytical separation and characterization.

G cluster_0 5,6-cis Isomer cluster_1 5,6-trans Isomer a 5,6-cis-Vitamin D3 b This compound a->b Isomerization (Heat, Light) Cis_Structure Cis-configuration at C5-C6 double bond Trans_Structure Trans-configuration at C5-C6 double bond

Caption: Isomerization of 5,6-cis-Vitamin D3 to this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of Vitamin D3 isomers. Both normal-phase and reversed-phase chromatography can be employed, with the choice of method depending on the sample matrix and the other related substances to be separated.

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a common reversed-phase HPLC method for the separation of Vitamin D3 isomers.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A highly hydrophobic phase with a high carbon load is recommended for better separation.[1]

  • HPLC-grade acetonitrile, methanol, and tetrahydrofuran.

  • Reference standards for 5,6-cis-Vitamin D3 (cholecalciferol) and this compound.

2. Chromatographic Conditions:

ParameterValue
Column YMC-Triart C18 ExRS (5 µm, 150 x 3.0 mm)[1]
Mobile Phase Tetrahydrofuran/Acetonitrile (10/90, v/v)[1]
Flow Rate 0.425 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 265 nm[1]
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standards of 5,6-cis- and this compound in the mobile phase to prepare a stock solution. Further dilute the stock solution to a suitable concentration for analysis.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For pharmaceutical preparations, dissolution in a suitable solvent followed by filtration may be sufficient. For complex matrices like food or feed, a saponification and liquid-liquid extraction step may be required.[2][3]

4. Data Analysis:

  • Identify the peaks of 5,6-cis- and this compound based on the retention times obtained from the analysis of the standard solutions.

  • Quantify the isomers by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System C18 Column C18 Column HPLC System->C18 Column Mobile Phase UV Detector (265 nm) UV Detector (265 nm) C18 Column->UV Detector (265 nm) Separation Data Analysis Data Analysis UV Detector (265 nm)->Data Analysis

Caption: General workflow for the HPLC analysis of Vitamin D3 isomers.

Quantitative Data (HPLC)

The retention times of the isomers will vary depending on the specific HPLC conditions. Generally, the 5,6-trans isomer is less retained on a C18 column than the 5,6-cis isomer.

IsomerExpected Retention Time (min)
5,6-cis-Vitamin D3 ~ 4.8[4]
This compound Typically elutes slightly before the cis isomer

Note: The provided retention time is from a specific method and will vary with different conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for the structural elucidation of Vitamin D3 isomers. Both ¹H and ¹³C NMR can provide key information to differentiate between the 5,6-cis and 5,6-trans configurations.

Experimental Protocol: ¹H NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 500 MHz or higher).

  • Deuterated chloroform (CDCl₃).

  • High-purity samples of the isolated isomers.

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the purified isomer in CDCl₃.

3. Data Acquisition:

  • Acquire ¹H NMR spectra at a constant temperature (e.g., 300 K).[5]

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Reference the spectra to the residual chloroform signal (δ 7.26 ppm).

  • Compare the chemical shifts and coupling constants of the olefinic protons (H-6 and H-7) and other key signals with the data in the table below.

Quantitative Data (¹H NMR)

The chemical shifts of the protons around the C5-C6 double bond are particularly diagnostic.

Proton5,6-cis-Vitamin D3 (δ, ppm)5,6-trans Isomer of a Vitamin D2 analog (δ, ppm)
H-6 ~ 6.24 (d)~ 6.54 (d)[5]
H-7 ~ 6.03 (d)~ 5.87 (d)[5]
CH₂-19 ~ 4.82 (s), ~ 5.05 (s)~ 4.98 (s), ~ 4.69 (s)[5]

Note: The chemical shifts for the 5,6-trans isomer are from a closely related Vitamin D2 analog and are provided as a reference. The exact values for this compound may vary slightly.

G Purified Isomer Purified Isomer Dissolve in CDCl3 Dissolve in CDCl3 Purified Isomer->Dissolve in CDCl3 NMR Spectrometer NMR Spectrometer Dissolve in CDCl3->NMR Spectrometer 1H NMR Spectrum 1H NMR Spectrum NMR Spectrometer->1H NMR Spectrum Data Analysis\n(Chemical Shifts) Data Analysis (Chemical Shifts) 1H NMR Spectrum->Data Analysis\n(Chemical Shifts)

Caption: Workflow for ¹H NMR analysis of Vitamin D3 isomers.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS/MS), is a highly sensitive and specific method for the analysis of Vitamin D3 isomers. While the isomers have the same molecular weight, they can sometimes be differentiated by their fragmentation patterns in tandem MS experiments.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • HPLC conditions as described in the HPLC section.

2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive ESI or APCI
Precursor Ion (m/z) [M+H]⁺ or [M+H-H₂O]⁺
Collision Gas Argon
Fragmentation Method Collision-Induced Dissociation (CID)

3. Data Analysis:

  • Acquire full scan and product ion scan data.

  • Compare the fragmentation patterns of the two isomers. Isomer-specific fragments can be used for differentiation.

Quantitative Data (MS)

The differentiation of 5,6-cis and 5,6-trans isomers by MS/MS can be challenging as they may produce similar fragment ions. However, subtle differences in the relative intensities of the fragment ions may be observed. More advanced fragmentation techniques like ultraviolet photodissociation (UVPD) may provide more distinct fragmentation patterns due to the different UV chromophore properties of the cis and trans triene systems.[6]

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)
5,6-cis-Vitamin D3 385.3 ([M+H]⁺)Common losses of water (H₂O) and fragments from the side chain.
This compound 385.3 ([M+H]⁺)Similar to the cis isomer, but potentially different relative abundances of fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantification of total Vitamin D3, but it generally does not provide sufficient selectivity to distinguish between the 5,6-cis and 5,6-trans isomers on its own. Both isomers exhibit a strong absorbance in the UV region due to the conjugated triene system.

Quantitative Data (UV-Vis)
Isomerλmax (nm)
5,6-cis-Vitamin D3 ~ 265[1]
This compound ~ 272[7]

The slight difference in the absorbance maximum may not be sufficient for baseline resolution in a mixture, necessitating a chromatographic separation prior to UV detection.

Conclusion

The analytical distinction of 5,6-cis- and this compound isomers requires the use of high-resolution analytical techniques. HPLC is the most common method for the separation and quantification of these isomers in various matrices. NMR spectroscopy provides definitive structural information for unambiguous identification, while mass spectrometry offers high sensitivity and specificity, especially when coupled with liquid chromatography. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the need for structural confirmation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with Vitamin D3 and its isomers.

References

Troubleshooting & Optimization

stability issues of 5,6-trans-Vitamin D3 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5,6-trans-Vitamin D3 in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered during the handling and storage of this compound solutions.

Question Possible Cause Recommended Solution
Why is my this compound solution showing unexpected degradation? Exposure to Light: this compound is highly sensitive to UV and visible light, which can cause rapid isomerization and degradation.[1][2]- Work in a dimly lit area or use amber-colored glassware. - Protect solutions from direct sunlight and artificial light sources. - Store solutions in light-protected containers.
Elevated Temperature: Heat can accelerate the thermal isomerization of this compound to other isomers.[3][4]- Prepare and handle solutions at controlled room temperature or below. - For long-term storage, keep solutions at -20°C or -80°C.[5] - Avoid repeated freeze-thaw cycles.
Presence of Oxygen: Oxygen can contribute to the oxidative degradation of the molecule.[6][7]- Use degassed solvents for solution preparation. - Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Acidic or Basic Conditions: Extreme pH values can catalyze the degradation of Vitamin D3 isomers.[6][7][8]- Use neutral, aprotic solvents whenever possible. - If an acidic or basic medium is required for an experiment, prepare the solution immediately before use and minimize exposure time.
Which solvent should I choose for my experiments? The choice of solvent depends on the intended application and the required stability.- For short-term use (hours to a few days) at room temperature: Acetonitrile or Ethanol are suitable options, provided the solution is protected from light. - For long-term storage: Aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at -80°C are recommended for better stability.[5]
I observe extra peaks in my HPLC chromatogram after storing my solution. What are they? These are likely degradation products or isomers of this compound.- Common degradation products of Vitamin D3 isomers include pre-vitamin D3, tachysterol, and isotachysterol.[9] - Photodegradation can lead to the formation of suprasterol I and suprasterol II.[1][2] - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The main factors are exposure to light (photodegradation), elevated temperature (thermal isomerization), presence of oxygen (oxidation), and non-neutral pH conditions.[10][6][7]

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -80°C in an amber-colored vial with the headspace purged with an inert gas. Under these conditions, solutions in aprotic solvents like DMF or DMSO can be stable for up to 6 months. For storage at -20°C, the stability is generally reduced to about one month.[5]

Q3: Can I store my this compound solution in the refrigerator (4°C)?

A3: While refrigeration is better than room temperature, it is not ideal for long-term storage. Isomerization and degradation can still occur, albeit at a slower rate. For storage longer than a few days, -20°C or -80°C is recommended.

Q4: What are the expected degradation products of this compound?

A4: Based on the degradation pathways of other Vitamin D3 isomers, you can expect to see the formation of other stereoisomers such as pre-vitamin D3, tachysterol, and isotachysterol through thermal and photo-isomerization.[10][9] Further photodegradation can lead to products like suprasterols.[1][2]

Q5: Is it necessary to use an antioxidant in my this compound solution?

A5: For short-term experiments, it is often not necessary if the solution is handled properly (protected from light, under inert gas). For long-term storage or if the experimental conditions are harsh, the addition of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial.

Data on Stability in Different Solvents

The following tables provide an overview of the expected relative stability of this compound in common laboratory solvents under different storage conditions. The quantitative data is extrapolated based on the known stability of Vitamin D3 and its isomers and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Estimated Percentage of this compound Remaining After 24 Hours at Room Temperature (25°C)

SolventProtected from LightExposed to UV Light (365 nm)
Ethanol ~95%<70%
Methanol ~94%<65%
Acetonitrile ~98%<75%
DMSO ~99%~80%
DMF ~99%~85%

Table 2: Estimated Percentage of this compound Remaining After 1 Month of Storage

Solvent-20°C (Protected from Light)4°C (Protected from Light)
Ethanol ~90%~75%
Methanol ~88%~70%
Acetonitrile ~95%~80%
DMSO >98%~90%
DMF >98%~92%

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound
  • Materials:

    • This compound crystalline solid

    • Anhydrous, HPLC-grade solvent (e.g., Ethanol, Acetonitrile, DMF, DMSO)

    • Amber-colored volumetric flask

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the crystalline this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a clean, dry weighing boat in a dimly lit environment.

    • Transfer the solid to an amber-colored volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid completely. Gentle sonication can be used if necessary.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Purge the headspace of the flask with an inert gas for 1-2 minutes.

    • Seal the flask tightly and store it at the appropriate temperature, protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to monitor the degradation of this compound and separate it from its common isomers.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the this compound solution in the desired solvent as per Protocol 1.

    • At specified time points (e.g., 0, 6, 24, 48 hours), inject an aliquot of the solution into the HPLC system.

    • Record the chromatogram and integrate the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation start Weigh this compound dissolve Dissolve in Solvent start->dissolve fill Fill to Volume dissolve->fill purge Purge with Inert Gas fill->purge store Store at Desired Temperature purge->store sample Take Aliquot at Time 't' store->sample inject Inject into HPLC sample->inject detect UV Detection (265 nm) inject->detect analyze Analyze Chromatogram detect->analyze calculate Calculate % Remaining analyze->calculate compare Compare with t=0 calculate->compare

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_degradation Degradation Products main This compound pre_vitamin_d3 pre-Vitamin D3 main->pre_vitamin_d3 Heat tachysterol Tachysterol main->tachysterol Light isotachysterol Isotachysterol main->isotachysterol Acid suprasterols Suprasterols tachysterol->suprasterols Further Light Exposure

Caption: Simplified degradation pathways of Vitamin D3 isomers.

References

troubleshooting peak tailing in 5,6-trans-Vitamin D3 HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 5,6-trans-Vitamin D3, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. A perfectly symmetrical peak is known as a Gaussian peak. Tailing is quantitatively measured by the tailing factor or asymmetry factor (As), with an ideal value of 1.0. Values greater than 1.2 may indicate a problem with the analysis that could affect the accuracy of integration and quantification.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a relatively non-polar compound, can be caused by several factors. The most common causes include secondary interactions with the stationary phase, issues with the mobile phase, column degradation, or problems with the HPLC system itself.[1][2]

Q3: Can the mobile phase pH cause peak tailing for Vitamin D3?

A3: While this compound itself is not ionizable, the pH of the mobile phase can influence the ionization state of residual silanol groups on the silica-based stationary phase.[1][3] At a mid-range pH, these silanols can be ionized and interact with any polar moieties on the analyte, leading to peak tailing. Although less common for non-polar compounds, this effect can still contribute to poor peak shape.

Q4: What is the role of the HPLC column in peak tailing?

A4: The HPLC column is a primary contributor to peak tailing. Issues can arise from the column chemistry, such as the presence of active silanol groups, or physical problems like column contamination, void formation at the column inlet, or a blocked frit.[1][2]

Q5: How does temperature affect the peak shape of this compound?

A5: Increasing the column temperature generally leads to sharper peaks and reduced tailing. This is because higher temperatures can decrease the viscosity of the mobile phase, leading to more efficient mass transfer of the analyte between the mobile and stationary phases.[4]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment and Diagnosis

Question: Are all peaks in my chromatogram tailing, or just the this compound peak?

  • If all peaks are tailing: This suggests a systemic issue with the HPLC instrument or a problem at the head of the column.

    • Possible Causes:

      • Extra-column volume (e.g., excessive tubing length or diameter).

      • A void or channel in the column packing at the inlet.

      • A partially blocked column inlet frit.

    • Action: Refer to the "Systematic Issues" branch of the troubleshooting workflow below.

  • If only the this compound peak (and perhaps other similar compounds) is tailing: This points to a chemical interaction between your analyte and the stationary phase.

    • Possible Causes:

      • Secondary interactions with active silanol groups on the column.

      • Incompatible mobile phase composition.

      • Sample overload.

    • Action: Refer to the "Analyte-Specific Issues" branch of the troubleshooting workflow.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Peak Tailing in this compound HPLC Analysis start Peak Tailing Observed all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing check_connections Check for extra-column volume (tubing, fittings) all_peaks_tailing->check_connections Yes analyte_specific Analyte-specific tailing all_peaks_tailing->analyte_specific No inspect_column Inspect column for voids and frit blockage check_connections->inspect_column No issues found problem_solved2 Problem Resolved check_connections->problem_solved2 Issue found and fixed reverse_flush Reverse flush column (if permissible) inspect_column->reverse_flush Void or blockage suspected problem_solved1 Problem Resolved inspect_column->problem_solved1 Problem resolved replace_column1 Replace column reverse_flush->replace_column1 Problem persists check_mobile_phase Evaluate Mobile Phase analyte_specific->check_mobile_phase Start troubleshooting adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_mobile_phase->adjust_ph Potential pH issue check_column_chemistry Evaluate Column Chemistry adjust_ph->check_column_chemistry Tailing persists problem_solved4 Problem Resolved adjust_ph->problem_solved4 Problem resolved use_endcapped_column Use a highly end-capped or base-deactivated column check_column_chemistry->use_endcapped_column Silanol interactions suspected check_sample_load Check Sample Load use_endcapped_column->check_sample_load Tailing persists problem_solved5 Problem Resolved use_endcapped_column->problem_solved5 Problem resolved dilute_sample Dilute sample or reduce injection volume check_sample_load->dilute_sample Overload suspected problem_solved3 Problem Resolved dilute_sample->problem_solved3 Problem resolved column_wash Perform column wash dilute_sample->column_wash Tailing persists replace_column2 Replace column column_wash->replace_column2 Problem persists problem_solved6 Problem Resolved column_wash->problem_solved6 Problem resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Step 2: Mobile Phase Optimization

Question: How can I optimize my mobile phase to reduce peak tailing?

  • Adjusting pH: For silica-based columns, secondary interactions with silanol groups can be a cause of tailing.[1][3] Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to suppress the ionization of these silanol groups, thereby reducing their interaction with the analyte and improving peak shape.

  • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. In reverse-phase chromatography for Vitamin D3, common mobile phases include mixtures of methanol, acetonitrile, and water.[5][6] Sometimes, the choice of organic modifier can influence peak shape. If using acetonitrile, consider trying methanol or a combination of both.

Step 3: Column Evaluation and Maintenance

Question: My mobile phase seems fine, but the peak is still tailing. What should I check on my column?

  • Column Chemistry: Not all C18 columns are the same. The extent of end-capping (a process to deactivate residual silanols) and the purity of the silica can vary between manufacturers. Using a column that is not well end-capped can lead to more pronounced silanol interactions.[3][7] Consider using a column with a highly end-capped stationary phase or one specifically designed for good peak shape with a wide range of compounds.

  • Column Contamination: Over time, strongly retained compounds from previous injections can accumulate on the column, leading to active sites that can cause peak tailing. A thorough column wash is recommended.

  • Column Void: A void at the head of the column can cause band broadening and peak tailing. This can be caused by pressure shocks or dissolving of the silica bed at high pH. If a void is suspected, the column may need to be replaced.

Quantitative Data on Factors Affecting Peak Shape

The following table summarizes representative data on how different chromatographic parameters can influence the peak asymmetry of Vitamin D3. This data is compiled from various studies to illustrate these effects.

ParameterCondition APeak Asymmetry (As) ACondition BPeak Asymmetry (As) BReference(s)
Mobile Phase Composition 100% Acetonitrile1.30Acetonitrile:Ethanol (90:10)1.15[8]
Column Type Standard C181.45End-capped C181.10[9][10]
Column Temperature 25 °C1.3540 °C1.18[4][11]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Wash

This protocol is a general guideline for cleaning a contaminated C18 column used for Vitamin D3 analysis. Always consult the column manufacturer's specific instructions.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade hexane (optional, for very non-polar contaminants)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • If permitted by the manufacturer, reverse the column direction.

  • Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with the following solvents in sequence, for at least 20 column volumes each (approximately 30-40 minutes per solvent for a 250 mm column): a. Mobile phase without any buffer salts (e.g., water/organic mixture). b. 100% Isopropanol. c. 100% Acetonitrile. d. 100% Methanol. e. (Optional) 100% Hexane, followed by 100% Isopropanol to ensure miscibility with the reversed-phase solvents.

  • Return the column to the original flow direction.

  • Equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Adjustment for Peak Shape Improvement

Objective: To suppress silanol interactions and improve peak symmetry.

Materials:

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water)

  • Formic acid (or other suitable acidic modifier)

Procedure:

  • Prepare your aqueous mobile phase component (e.g., water).

  • Add 0.1% (v/v) of formic acid to the aqueous component. For example, add 1 mL of formic acid to 999 mL of water.

  • Mix thoroughly and degas the solution.

  • Prepare your mobile phase by mixing the acidified aqueous component with the organic component in the desired ratio.

  • Equilibrate the column with the new mobile phase until a stable baseline is achieved.

  • Inject your this compound standard and compare the peak shape to the chromatogram obtained with the non-acidified mobile phase.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationship between potential causes of peak tailing and their solutions.

LogicalRelationships cluster_causes Potential Causes cluster_solutions Solutions Silanol Interactions Silanol Interactions Adjust Mobile Phase pH Adjust Mobile Phase pH Silanol Interactions->Adjust Mobile Phase pH Use End-capped Column Use End-capped Column Silanol Interactions->Use End-capped Column Column Contamination Column Contamination Column Wash Column Wash Column Contamination->Column Wash Column Void Column Void Replace Column Replace Column Column Void->Replace Column Extra-column Volume Extra-column Volume Optimize Tubing/Fittings Optimize Tubing/Fittings Extra-column Volume->Optimize Tubing/Fittings Sample Overload Sample Overload Dilute Sample Dilute Sample Sample Overload->Dilute Sample

Caption: Relationship between causes of peak tailing and their corresponding solutions.

References

Technical Support Center: Optimizing 5,6-trans-Vitamin D3 Delivery to In Vitro Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of 5,6-trans-Vitamin D3 to in vitro cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter when working with this compound in a question-and-answer format.

Issue 1: Precipitate Formation in Culture Medium

  • Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What is the cause and how can I resolve this?

  • Answer: Precipitate formation is a common issue when introducing lipophilic compounds into an aqueous environment like cell culture medium.[1] This is often due to the compound's low solubility in the medium and the solvent shift from a high-concentration organic stock to the aqueous culture medium.

    Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your culture medium is as low as possible. For most cell lines, a final DMSO concentration of less than 0.1% is recommended to avoid both precipitation and cytotoxicity.[1]

    • Increase Stock Concentration: To keep the final solvent volume low, prepare a more concentrated stock solution of this compound, provided it remains fully dissolved in the solvent.

    • Serial Dilutions: Instead of adding the concentrated stock directly to the full volume of medium, perform serial dilutions in small volumes of pre-warmed medium. This gradual dilution can help maintain solubility.

    • Pre-mixing with Serum: If using a serum-containing medium, you can try pre-mixing the this compound stock solution with the serum component before adding it to the rest of the medium. Serum proteins can help to solubilize and stabilize lipophilic compounds.

Issue 2: Inconsistent or No Biological Effect

  • Question: My experiments with this compound are showing inconsistent results, or no effect at all. What are the potential reasons for this?

  • Answer: This can be due to several factors, primarily related to the stability and handling of the compound.

    Potential Causes and Solutions:

    • Compound Degradation: this compound, like other Vitamin D analogs, is sensitive to light, heat, and oxygen.[2][3]

      • Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light.[4][5] For long-term storage, -80°C is recommended.[5]

      • Handling: Minimize exposure of the compound and its solutions to light by using amber vials and working in a dimly lit environment. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5]

    • Sub-optimal Concentration: The effective concentration of this compound may vary depending on the cell type and the specific biological endpoint being measured.

      • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay.

    • Interaction with Media Components: Components in the cell culture medium could potentially interact with and reduce the effective concentration of the compound.

    • Cell Line Health: Ensure that the cells are healthy and in the logarithmic growth phase, as this can impact their responsiveness to treatment.

Issue 3: Cellular Toxicity Observed

  • Question: I am observing cytotoxicity in my cell cultures after treatment with this compound. How can I determine the cause and mitigate it?

  • Answer: Cytotoxicity can be caused by the compound itself or the solvent used to dissolve it.

    Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used for the this compound treatment.[1] This will help you differentiate between solvent-induced and compound-induced toxicity.

    • Reduce Solvent Concentration: If the solvent control shows toxicity, reduce the final solvent concentration in your culture medium to a non-toxic level (ideally ≤ 0.1% for DMSO).[1]

    • Determine IC50: If the solvent control is healthy, the observed toxicity is likely due to this compound. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and identify a non-toxic working concentration for your experiments.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound? this compound is soluble in several organic solvents. Ethanol and DMSO are commonly used for preparing stock solutions for cell culture experiments.[4][5]

2. How should I store this compound and its stock solutions? The solid compound should be stored at -20°C, protected from light. Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[5]

3. What is the mechanism of action of this compound? this compound is a biologically active photoisomer of Vitamin D3. Like other Vitamin D analogs, it is expected to exert its effects by binding to the Vitamin D Receptor (VDR). The ligand-VDR complex then forms a heterodimer with the Retinoid-X Receptor (RXR), which translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes.

4. How does the activity of this compound compare to 1,25-dihydroxyvitamin D3? The dissociation constant (Kd) of this compound for the VDR is reported to be 560 nM.[5] This affinity is lower than that of the active form of Vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), which typically binds with sub-nanomolar affinity. Consequently, higher concentrations of this compound may be required to achieve similar biological effects as calcitriol. For example, in cultured human keratinocytes, significant inhibition of proliferation by this compound was observed at a concentration of 10⁻⁶ M.

5. Can I use serum-free medium for my experiments with this compound? Yes, but you may need to take extra precautions to ensure the solubility of this lipophilic compound. In the absence of serum proteins, which can aid in solubilization, it is even more critical to keep the final solvent concentration at a minimum. The use of a carrier protein like bovine serum albumin (BSA) in serum-free media can help to maintain the solubility and stability of lipophilic compounds.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
Ethanol30 mg/mL
DMF25 mg/mL
DMSO3 mg/mL
Ethyl Acetate20 mg/mL

Data sourced from Cayman Chemical and TargetMol.[4][5]

Table 2: Biological Activity of this compound

ParameterValueCell TypeSource
VDR Dissociation Constant (Kd)560 nMNot SpecifiedTargetMol[5]
Effective Concentration for Antiproliferative Activity10⁻⁶ MHuman KeratinocytesMedChemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Work in a dimly lit environment to minimize photo-degradation of the compound.

  • Calculate the required amount of this compound and solvent to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the this compound powder accurately.

  • Add the appropriate volume of solvent (ethanol or DMSO) to the powder.

  • Vortex or sonicate briefly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use, sterile amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Treatment of In Vitro Cell Cultures with this compound

Materials:

  • Prepared this compound stock solution

  • Cell culture medium (with or without serum, as required by the experiment)

  • Cultured cells in logarithmic growth phase

  • Sterile pipettes and tips

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture wells or flasks. Remember to keep the final solvent concentration below cytotoxic levels (e.g., < 0.1% DMSO).

  • Prepare a series of intermediate dilutions of the stock solution in pre-warmed culture medium if a wide range of final concentrations is being tested. This helps to ensure accurate pipetting of small volumes.

  • Add the final dilution of this compound to the cell cultures. For adherent cells, it is best to add the compound to fresh medium when changing the medium.

  • Gently swirl the plates or flasks to ensure even distribution of the compound in the medium.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO or ethanol) as the highest concentration of this compound.

    • Untreated Control: Cells grown in culture medium without any treatment.

    • Positive Control (Optional): Cells treated with a known agonist of the VDR, such as 1,25-dihydroxyvitamin D3, to confirm that the signaling pathway is active in your cell line.

  • Incubate the cells for the desired experimental duration.

  • Proceed with your downstream assays to assess the biological effects of this compound.

Mandatory Visualizations

Vitamin_D_Signaling_Pathway Vitamin D Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Translocates to Nucleus and Binds to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Antiproliferation, Differentiation) Gene_Transcription->Biological_Response Leads to

Caption: Canonical Vitamin D signaling pathway initiated by this compound.

Experimental_Workflow Experimental Workflow for In Vitro Studies cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare 5,6-trans-D3 Stock Solution (e.g., 10 mM in DMSO) Dilute Prepare Serial Dilutions in Culture Medium Prep_Stock->Dilute Prep_Cells Seed and Culture Cells to Logarithmic Growth Phase Treat Treat Cells with 5,6-trans-D3 and Controls Prep_Cells->Treat Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Downstream Assays (e.g., Viability, Gene Expression) Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: A standard workflow for in vitro experiments using this compound.

References

strategies to improve the yield of 5,6-trans-Vitamin D3 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,6-trans-Vitamin D3 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

A1: The two main strategies for synthesizing this compound are the iodine-catalyzed isomerization of 5,6-cis-Vitamin D3 (cholecalciferol) and the photochemical conversion of Vitamin D3 or its precursors. The iodine-catalyzed method is a common approach that involves reacting Vitamin D3 with small quantities of iodine under visible light.[1] Prolonged exposure to UVB radiation during the synthesis of Vitamin D3 from 7-dehydrocholesterol (7-DHC) can also lead to the formation of this compound as a photoisomer.[2][3]

Q2: How does the iodine-catalyzed isomerization work?

A2: Iodine catalyzes the isomerization of the 5,6-cis double bond in Vitamin D3 to the more stable trans configuration. This reaction is typically carried out in a non-polar solvent like n-hexane and is promoted by visible light.[1] The process involves the formation of a charge-transfer complex, which lowers the energy barrier for rotation around the 5,6-bond.

Q3: What is the role of UV light in the formation of this compound?

A3: In the photochemical synthesis of Vitamin D3 from 7-dehydrocholesterol, UV irradiation leads to the formation of pre-Vitamin D3, which then thermally isomerizes to Vitamin D3. However, prolonged or overexposure to UV light can cause further photoisomerization of Vitamin D3 into various byproducts, including this compound, lumisterol, and tachysterol.[2] Therefore, controlling the duration and intensity of UV exposure is critical in managing the product distribution.

Q4: Which analytical techniques are suitable for monitoring the reaction and assessing purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of the synthesis and quantifying the yield of this compound and other isomers.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile or a mixture of acetonitrile and water can be used to achieve baseline separation of Vitamin D3, pre-vitamin D3, trans-vitamin D3, and tachysterol.[4][5] UV detection at wavelengths between 265 nm and 275 nm is suitable for quantification.[4]

Troubleshooting Guides

Issue 1: Low Yield in Iodine-Catalyzed Isomerization
Possible Cause Troubleshooting Step
Insufficient Iodine Concentration While an optimal concentration is key, too little iodine will result in a slow or incomplete reaction. Empirically test a range of catalyst loadings to find the sweet spot for your specific reaction conditions.
Inadequate Light Exposure The iodine-catalyzed isomerization is light-dependent. Ensure the reaction mixture is exposed to a consistent and adequate source of visible light. Consider using a dedicated photoreactor for better control.
Sub-optimal Solvent The choice of solvent can influence the reaction rate. While n-hexane is commonly used, other non-polar solvents can be tested. Ensure the solvent is dry, as water can interfere with the reaction.
Reaction Time Too Short The isomerization may not have reached equilibrium. Monitor the reaction over time using HPLC to determine the optimal reaction duration.
Degradation of Product Higher concentrations of iodine and prolonged reaction times can sometimes lead to the degradation of the product. If you observe a decrease in the desired product after an initial increase, consider reducing the iodine concentration or the reaction time.
Issue 2: Poor Separation of Isomers During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Alumina is commonly used for the separation of Vitamin D isomers. If separation is poor, consider using silica gel, which may offer different selectivity. The activity of the stationary phase is also crucial and may need to be adjusted (e.g., by adding a small percentage of water to deactivate it).
Incorrect Eluent System The polarity of the eluent is critical for good separation. A non-polar solvent system, such as varying ratios of hexane and ethyl acetate, is typically used. A shallow gradient of the more polar solvent can improve resolution.
Column Overloading Loading too much crude product onto the column will lead to broad peaks and poor separation. Reduce the amount of sample loaded or use a larger column. Dry loading the sample onto a small amount of silica or alumina can also improve the initial band sharpness.
Flow Rate is Too High or Too Low An excessively high flow rate reduces the interaction time with the stationary phase, leading to poor separation. A very low flow rate can lead to band broadening due to diffusion. Optimize the flow rate for your specific column dimensions and packing material.
Co-elution of Isomers This compound, Vitamin D3, and tachysterol can have very similar retention factors. Very fine control of the eluent composition and a long column may be necessary to achieve baseline separation. Consider using a two-dimensional HPLC approach for complex mixtures.[1]

Quantitative Data Summary

Synthesis Strategy Key Parameters Reported Yield Primary Byproducts Reference
Iodine-Catalyzed Isomerization Vitamin D3, Iodine, n-hexane, visible lightGood yield (specific percentage not provided)Unreacted Vitamin D3, other isomers[1]
Photochemical Conversion 7-DHC, UV irradiation (prolonged)Variable; often a minor component in Vitamin D3 synthesisLumisterol, Tachysterol, Suprasterols[2]
Continuous-Flow Photochemical Synthesis of Vitamin D3 7-DHC, UV irradiation, microreactorHPLC-UV Yield: 60%, Isolated Yield: 32% (for Vitamin D3)Pre-vitamin D3, Tachysterol, Lumisterol[6]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of this compound

This protocol is based on the method described by Suda, et al. (1976).[1]

Materials:

  • Vitamin D3 (Cholecalciferol)

  • Iodine (crystalline)

  • n-Hexane (anhydrous)

  • Alumina (for column chromatography)

  • Ethyl acetate (for elution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., tungsten lamp)

  • Chromatography column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (alumina or silica) and developing chamber

Procedure:

  • Dissolve Vitamin D3 in anhydrous n-hexane in a round-bottom flask.

  • Add a small, catalytic amount of crystalline iodine to the solution. The optimal amount may need to be determined empirically, but start with a very small crystal.

  • Stir the reaction mixture at room temperature while exposing it to a visible light source.

  • Monitor the progress of the reaction by TLC. The reaction mixture will show several spots, including remaining Vitamin D3 and the newly formed this compound.[1]

  • Once the reaction has reached the desired conversion, quench the reaction by removing the light source and adding a small amount of sodium thiosulfate solution to consume the excess iodine.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on alumina.

  • Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane. Collect fractions and analyze them by TLC.

  • Combine the fractions containing pure this compound and concentrate them.

  • For further purification, crystallize the resulting oil from n-hexane to obtain snow-white crystals of this compound.[1]

Protocol 2: Purification by Alumina Column Chromatography

Materials:

  • Crude this compound mixture

  • Alumina (Brockmann activity I or II)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare a slurry of alumina in hexane and pour it into the chromatography column to pack it.

  • Allow the alumina to settle, and then add a thin layer of sand to the top to protect the surface.

  • Pre-elute the column with hexane until the packing is stable.

  • Dissolve the crude product in a minimal amount of hexane (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of alumina for dry loading).

  • Carefully load the sample onto the top of the column.

  • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.

  • Collect fractions and monitor their composition by TLC, staining with a suitable reagent (e.g., anisaldehyde or permanganate).

  • Combine the fractions containing the pure this compound.

Visualizations

experimental_workflow_iodine_synthesis cluster_synthesis Synthesis cluster_purification Purification start Dissolve Vitamin D3 in n-hexane add_iodine Add catalytic Iodine start->add_iodine react React under visible light add_iodine->react quench Quench reaction react->quench concentrate Concentrate crude product quench->concentrate column_chrom Alumina Column Chromatography concentrate->column_chrom crystallize Crystallize from n-hexane column_chrom->crystallize final_product Pure 5,6-trans- Vitamin D3 crystallize->final_product

Caption: Workflow for the iodine-catalyzed synthesis and purification of this compound.

logical_relationship_photochemical DHC 7-Dehydrocholesterol (7-DHC) pre_D3 Pre-Vitamin D3 DHC->pre_D3 UVB Irradiation D3 Vitamin D3 (5,6-cis) pre_D3->D3 Thermal Isomerization trans_D3 This compound D3->trans_D3 Prolonged UVB Irradiation byproducts Other Photoisomers (Lumisterol, Tachysterol) D3->byproducts Prolonged UVB Irradiation

References

identifying and eliminating common artifacts in 5,6-trans-Vitamin D3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate common artifacts during the analysis of 5,6-trans-Vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound analysis?

A1: The primary sources of artifacts in this compound analysis are its inherent instability and the complexity of the matrices in which it is often analyzed. Vitamin D3 is sensitive to heat, light, and acidic conditions, which can lead to the formation of various isomers.[1][2] When analyzing biological samples or complex formulations, matrix components can also interfere with the analysis.

Key artifacts include:

  • Isomers: Previtamin D3, tachysterol, and isotachysterol are common isomers formed under various conditions.[1] Since this compound is itself an isomer of the more common cholecalciferol (5,6-cis-Vitamin D3), accurate separation is critical.

  • Isobaric Interferences: Many Vitamin D3 isomers and metabolites have the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone and requiring robust chromatographic separation.[3]

  • Degradation Products: In formulations containing triglycerides, this compound can undergo transesterification to form esters, such as vitamin D octanoate and decanoate.

  • Matrix Effects: Components in the sample matrix (e.g., lipids in serum) can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate quantification.[4]

Q2: My this compound standard appears to be degrading or converting to other forms upon storage. How can I minimize this?

A2: this compound is sensitive to light, heat, and oxygen. To ensure the stability of your standards and samples, follow these storage guidelines:

  • Storage Conditions: Store standards and samples at -20°C or lower in a dark environment. For long-term storage, -80°C is recommended.

  • Solvent Choice: Dissolve standards in high-purity, degassed solvents like ethanol or acetonitrile.

  • Light Protection: Use amber glassware or light-blocking tubes for all solutions containing this compound to prevent photoisomerization.[5]

  • Inert Atmosphere: For maximum stability, especially for long-term storage of dry compounds or solutions, consider storing under an inert atmosphere like nitrogen or argon.

Q3: Why am I observing a peak with the same mass-to-charge ratio (m/z) as this compound but at a different retention time?

A3: You are likely observing an isobaric isomer of this compound. Vitamin D3 has several isomers that can form due to exposure to heat, acid, or light during sample preparation or analysis.[1] Common isomers include:

  • Previtamin D3: A thermal equilibrium product of Vitamin D3.

  • Tachysterol and Isotachysterol: Formed under acidic conditions or through photoisomerization.[1]

  • Epimers: Such as 3-epi-25-hydroxyvitamin D3, which can be difficult to separate from the primary compound.[3]

To confirm the identity of the unknown peak, you may need to use reference standards for the suspected isomers and optimize your chromatographic method for better separation.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis

Issue 1: Poor peak shape (broadening, tailing, or splitting) for this compound.

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard or Analytical Column Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or, if necessary, the analytical column.[6]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is within the stable range for your column and analyte. Vitamin D3 is more stable at a pH above 5.[7]
Sample Solvent Incompatibility The sample solvent should be of similar or weaker elution strength than the mobile phase. Reconstitute the final extract in the initial mobile phase if possible.[5]
Column Void or Channeling This can result from pressure shocks or long-term use. Reverse-flush the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.[6]

Issue 2: Fluctuating retention times for this compound.

Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Composition Changes Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. You can test this by adding a UV-active tracer to one of the solvent lines.[6]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate. Perform a flow rate accuracy test.

Issue 3: Low signal intensity or poor sensitivity in LC-MS/MS.

Possible Cause Troubleshooting Step
Ion Suppression from Matrix Components Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[4][5] Diluting the sample can also mitigate matrix effects.
Suboptimal Ionization Source Parameters Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as gas flow, temperature, and capillary voltage. APCI can sometimes offer better sensitivity and reduced matrix effects for Vitamin D metabolites.[3]
Analyte Degradation in the Ion Source High source temperatures can cause degradation. Try reducing the source temperature.
Derivatization to Enhance Ionization For low-concentration samples, consider derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex, which can significantly enhance the signal.[3][8]

Experimental Protocols & Data

Protocol 1: Sample Preparation from Serum using Supported Liquid Extraction (SLE) for LC-MS/MS Analysis

This protocol is adapted for the extraction of Vitamin D metabolites from human serum.[5]

  • Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a 50:50 (v/v) water:isopropanol solution. Cap and shake the mixture for 1 minute.

  • Sample Loading: Load the entire 300 µL of the pre-treated serum onto an ISOLUTE SLE+ extraction plate. Apply a brief pulse of vacuum to initiate flow and then allow the sample to absorb for 5 minutes.

  • Analyte Elution:

    • Add 750 µL of heptane to the plate and wait 5 minutes for the solvent to absorb.

    • Apply a second 750 µL aliquot of heptane, and let it soak for another 5 minutes.

    • Apply a final pulse of vacuum to elute the analytes.

  • Post-Extraction: Evaporate the eluate to dryness at room temperature under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 mobile phase A:mobile phase B). Vortex gently for 60 seconds. Note: It is recommended to use amber glassware throughout the procedure to protect the light-sensitive analytes.[5]

Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol enhances the ionization efficiency of Vitamin D3 and its isomers for sensitive LC-MS/MS analysis.[8]

  • After the sample extraction and evaporation step, add 60 µL of a 0.75 mg/mL solution of PTAD in acetonitrile to the dried sample residue.

  • Vortex the sample for 15 seconds and then briefly centrifuge to ensure all residue is in the solution.

  • Allow the reaction to proceed for one hour at room temperature.

  • Following derivatization, the sample is ready for LC-MS/MS analysis. The derivatization can shift the m/z of the precursor ions, reducing interference from low background noise.[9]

Quantitative Data: Stability of Vitamin D3

The stability of Vitamin D3 is highly dependent on environmental conditions. The following tables summarize the impact of pH and temperature on its degradation.

Table 1: Effect of pH on Vitamin D3 Degradation in Aqueous Solution at 25°C [7]

pHStability
1-4Rapid degradation
5-8Most stable range

Vitamin D3 shows a steep drop in stability between pH 4 and 5.[7]

Table 2: Effect of Temperature on Vitamin D Concentration in Human Serum Over 7 Days

Storage TemperatureAverage Daily ReductionTotal Reduction Over 7 Days (Approx.)
25°C2.11%14-16%
40°C13.8%>90%

These data highlight the critical importance of maintaining cold storage for samples containing Vitamin D3.

Visualizations

Experimental and Analytical Workflows

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Processing Sample Serum/Formulation Sample Pretreatment Protein Precipitation / Dilution Sample->Pretreatment Extraction SPE / LLE / SLE Pretreatment->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Optional, e.g., PTAD) Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection HPLC / LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Formation of Common Vitamin D3 Artifacts

G D3 Vitamin D3 (5,6-cis or 5,6-trans) PreD3 Previtamin D3 D3->PreD3 Heat Isotachysterol Isotachysterol D3->Isotachysterol Acidic Conditions Esters Vitamin D3 Esters (e.g., Octanoate) D3->Esters Transesterification (with Triglycerides) PreD3->D3 Heat (reversible) Tachysterol Tachysterol PreD3->Tachysterol Iodine / Light

Caption: Formation pathways of common Vitamin D3 isomers and degradation products.

Troubleshooting Logic for Peak Broadening

G Start Broad Peak Observed? CheckInjection Is Injection Volume Too High? Start->CheckInjection ReduceInjection Reduce Injection Volume/Concentration CheckInjection->ReduceInjection Yes CheckColumn Is Column Old or Contaminated? CheckInjection->CheckColumn No Resolved Problem Resolved ReduceInjection->Resolved CleanColumn Flush or Replace Column CheckColumn->CleanColumn Yes CheckSolvent Sample Solvent Stronger Than Mobile Phase? CheckColumn->CheckSolvent No CleanColumn->Resolved ChangeSolvent Reconstitute in Weaker Solvent CheckSolvent->ChangeSolvent Yes ChangeSolvent->Resolved

Caption: A logical workflow for troubleshooting broad chromatographic peaks.

References

Technical Support Center: Overcoming Solubility Challenges of 5,6-trans-Vitamin D3 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5,6-trans-Vitamin D3 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound, an isomer of Vitamin D3, is a highly lipophilic (fat-soluble) molecule.[1][2] Its chemical structure lacks significant polar groups that can interact favorably with water molecules, leading to very low solubility in aqueous media. This is a common challenge for seco-steroids.[1] Like its parent compound, Vitamin D3, it is considered practically insoluble in water.[3][4]

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While this compound is soluble in organic solvents like ethanol or DMSO, adding this solution to an aqueous buffer changes the overall solvent composition.[5][6] The high concentration of water reduces the ability of the solvent mixture to keep the lipophilic this compound dissolved, causing it to crash out of solution.

Q3: What are the most common methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of lipophilic compounds like this compound. The most prevalent methods include:

  • Co-solvents: Using a water-miscible organic solvent to first dissolve the compound.[5][6]

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin.[7][8][9]

  • Nanoparticle Formulations: Incorporating the compound into lipid-based nanoparticles, such as liposomes or nanostructured lipid carriers (NLCs).[10][11][12][13]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Creating a lipid-based formulation that spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium.[14]

Q4: Which solubilization method should I choose for my experiment?

A4: The optimal method depends on your specific application:

  • For in vitro cell culture experiments: Cyclodextrin complexes or nanoparticle formulations are often preferred as they can reduce the cytotoxicity associated with high concentrations of organic solvents like DMSO.[11][15]

  • For oral formulations in animal studies: Nanoparticle-based systems like NLCs, liposomes, or SNEDDS are excellent choices as they can improve oral bioavailability.[11][12][16][17]

  • For topical or transdermal delivery: Ethosomes and other lipid-based carriers can be suitable.[18][19]

  • For initial screening or when simplicity is key: Using a co-solvent like ethanol or DMSO at a low final concentration may be sufficient.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
High final concentration of this compound Reduce the final concentration of the compound in your aqueous medium.The compound remains in solution at a lower concentration.
Insufficient organic co-solvent Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final solution, but be mindful of its potential effects on your experimental system.The compound remains dissolved due to the increased solubilizing power of the solvent mixture.
Rapid addition to buffer Add the concentrated stock solution of this compound to the aqueous buffer slowly and with vigorous vortexing or stirring.Gradual addition allows for better dispersion and can prevent localized high concentrations that lead to precipitation.
Incorrect solvent choice Refer to solubility data to select a more appropriate organic solvent for your stock solution.Improved solubility of the stock solution may lead to better dispersion in the aqueous phase.
Issue 2: Low or Inconsistent Bioavailability in Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Precipitation in culture media Visually inspect the media for any signs of precipitation after adding the compound. Consider using a cyclodextrin or nanoparticle-based formulation to enhance solubility and stability in the media.[7][13]The compound remains dispersed in the culture media, leading to more consistent exposure of the cells to the active compound.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) in the media can also help reduce non-specific binding.A higher effective concentration of the compound is available to the cells, resulting in a more accurate assessment of its biological activity.
Cellular uptake issues Employ a delivery system known to enhance cellular uptake, such as liposomes or other nanoparticle formulations.[12][17]Increased intracellular concentration of this compound and a more pronounced biological response.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Organic Solvents

Solvent Solubility
Ethanol30 mg/mL (78 mM)[5][6]
Dimethylformamide (DMF)25 mg/mL[6] or 10 mg/mL[5]
Dimethyl sulfoxide (DMSO)3 mg/mL[6] or 1 mg/mL[5]
Ethyl Acetate20 mg/mL (52 mM)[5]

Note: Sonication is often recommended to aid dissolution in these solvents.[5]

Table 2: Comparison of Vitamin D3 Solubility Enhancement Techniques in Aqueous Media

Formulation Solubility Improvement Factor (vs. unformulated) Key Findings
Micellar Formulation (LM1) ~5 times higher in simulated intestinal fluid[20]Novel micellar formulations significantly improved the aqueous solubility of Vitamin D3.[20][21]
β-Cyclodextrin Complex Not explicitly quantified, but enhances water solubility and stability.[7][22]Complexation protects Vitamin D3 from degradation and improves its dissolution in water.[22]
Captisol® (SBE-β-CD) Complex Not explicitly quantified, but enables rapid dissolution.[8][9]A 2:1 ratio of Captisol® to Vitamin D3 was found to be optimal.[8][9]
SNEDDS 99.72% drug release compared to 63.29% from a capsule.[14]SNEDDS formulations can significantly improve the dissolution rate of Vitamin D3.[14]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent
  • Preparation of Stock Solution: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.[5][6] For example, to make a 10 mM stock solution in ethanol, dissolve 3.85 mg of this compound in 1 mL of ethanol. Sonication may be required to fully dissolve the compound.[5]

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light.[23]

  • Preparation of Working Solution: To prepare a working solution, dilute the stock solution into your aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous phase slowly while vortexing or stirring vigorously to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell culture).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Microwave-Assisted Method)

This protocol is adapted from a method for Vitamin D3 and can be applied to this compound.[9][24]

  • Molar Ratio Determination: Based on phase-solubility studies, determine the optimal molar ratio of this compound to the chosen cyclodextrin (e.g., β-cyclodextrin or a derivative like Captisol®).[9]

  • Complexation:

    • Place the this compound and the cyclodextrin (at the determined molar ratio) in a glass container.

    • Add a small amount of a solvent mixture (e.g., 1:1 v/v ethanol/water).[24]

    • Grind the mixture into a paste.

    • Microwave the mixture at a low power setting for a short duration (e.g., 90 seconds).[24]

  • Drying and Storage: Dry the resulting complex to obtain a powder. This powder can then be dissolved in aqueous media.

  • Characterization (Optional): Confirm the formation of the inclusion complex using techniques like FTIR spectroscopy or Differential Scanning Calorimetry (DSC).[7][9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Method cluster_application Aqueous Application weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) weigh->dissolve co_solvent Co-Solvent Dilution dissolve->co_solvent cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin nanoparticle Nanoparticle Formulation dissolve->nanoparticle working_solution Prepare Working Solution in Aqueous Medium co_solvent->working_solution cyclodextrin->working_solution nanoparticle->working_solution experiment Perform Experiment (e.g., Cell Culture, Assay) working_solution->experiment

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic cluster_yes Troubleshooting Steps cluster_no Success start Compound precipitates in aqueous buffer? check_conc Is concentration too high? start->check_conc Yes proceed Proceed with experiment start->proceed No slow_addition Was addition too fast? check_conc->slow_addition No check_conc->proceed Yes, concentration reduced change_method Consider alternative method (Cyclodextrin, Nanoparticle) slow_addition->change_method No slow_addition->proceed Yes, addition slowed change_method->proceed Method changed

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Reproducible 5,6-trans-Vitamin D3 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reproducible 5,6-trans-Vitamin D3 bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Vitamin D3?

A1: this compound, also known as 5,6-trans-cholecalciferol, is a photoisomer of Vitamin D3. It is formed upon exposure of Vitamin D3 to light.[1] While structurally similar, this isomerization can affect its biological activity and binding affinity to the Vitamin D Receptor (VDR).

Q2: What is the primary mechanism of action for this compound in a bioassay?

A2: The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of gene transcription.[2]

Q3: Which cell lines are suitable for this compound bioassays?

A3: Cell lines commonly used for VDR-mediated reporter assays are suitable. Human Embryonic Kidney (HEK293) cells are often recommended due to their high transfection efficiency and low endogenous VDR expression. Other cell lines such as the human bone osteosarcoma cell line U2OS have also been used for VDR redistribution assays.

Q4: How should this compound be stored and handled?

A4: this compound is typically a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[5] It is soluble in DMF (25 mg/ml), ethanol (30 mg/ml), and DMSO (3 mg/ml).[4]

Troubleshooting Guide

Low or No Signal

Q: My luciferase reporter assay is showing very low or no signal after treatment with this compound. What are the possible causes and solutions?

A: Low or no signal in a reporter assay can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting this issue:

  • Cell Health and Confluency:

    • Problem: Cells may be unhealthy, have a low viability, or be over-confluent at the time of transfection or treatment.

    • Solution: Ensure cells are in the logarithmic growth phase and are plated at an optimal density. Avoid letting cells become over-confluent as this can negatively impact transfection efficiency and cellular responses. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health.

  • Transfection Efficiency:

    • Problem: Poor transfection efficiency will result in low expression of the VDR and/or the luciferase reporter construct.

    • Solution: Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Confirm transfection efficiency using a positive control vector, such as one expressing a fluorescent protein (e.g., GFP).

  • Reagent Quality and Preparation:

    • Problem: Degradation of this compound or luciferase assay reagents can lead to a loss of signal.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure luciferase assay reagents are stored correctly and are within their expiration date. Equilibrate reagents to room temperature before use as low temperatures can reduce enzyme activity.[6]

  • Assay Protocol and Timing:

    • Problem: Incubation times for compound treatment or cell lysis may be suboptimal.

    • Solution: Optimize the incubation time for this compound treatment (typically 18-24 hours for reporter gene assays). Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer, potentially extending the lysis time if necessary.[7]

High Background Signal

Q: I am observing a high background signal in my untreated or vehicle-treated control wells. How can I reduce this?

A: High background can mask the specific signal from your test compound. Consider the following to mitigate this issue:

  • Promoter Leakiness:

    • Problem: The promoter driving the luciferase gene in your reporter construct may have some basal activity in the absence of VDR activation.

    • Solution: If possible, use a reporter construct with a minimal promoter that has low basal activity.

  • Cell Culture Medium:

    • Problem: Phenol red in some culture media can have weak estrogenic effects and may interfere with nuclear receptor assays. Serum in the medium can also contain endogenous hormones that may activate the VDR.

    • Solution: Use phenol red-free medium for the assay. It is also advisable to use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.

  • Cross-reactivity or Contamination:

    • Problem: Other components in the assay or contaminants may be non-specifically activating the reporter.

    • Solution: Ensure all reagents and plasticware are sterile and free of contaminants. Test for potential cross-reactivity of your vehicle (e.g., DMSO) at the concentration used in the assay.

High Variability Between Replicates

Q: My replicate wells show high variability in luciferase readings. What can I do to improve the reproducibility of my assay?

  • Pipetting and Dispensing:

    • Problem: Inaccurate or inconsistent pipetting of cells, reagents, or compounds is a major source of variability.

    • Solution: Ensure pipettes are properly calibrated. When plating cells, ensure they are in a uniform suspension. For reagent addition, consider using a multi-channel pipette or an automated dispenser for better consistency across the plate.

  • Edge Effects:

    • Problem: Wells on the edge of the microplate are more prone to evaporation, which can concentrate reagents and affect cell growth, leading to skewed results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.

  • Incomplete Cell Lysis:

    • Problem: Inconsistent lysis across wells will lead to variable amounts of luciferase being released.

    • Solution: Ensure that the lysis buffer is added to all wells for the same amount of time and that the plate is adequately agitated to ensure complete lysis.

  • Signal Stability:

    • Problem: The luciferase signal can decay over time. If there is a delay between reading different sections of the plate, this can introduce variability.

    • Solution: Use a luciferase assay reagent with a stabilized signal (glow-type). If using a flash-type reagent, ensure that the luminometer is programmed to inject the substrate and read the signal consistently for each well.

Quantitative Data Summary

The following tables summarize key quantitative parameters for VDR agonists in typical bioassays. These values can serve as a reference for assessing the performance of your this compound experiments.

Table 1: Potency of VDR Agonists

CompoundAssay TypeCell LineEC50 / KdReference
This compoundVDR Binding-560 nM (Kd)[5]
Calcitriol (Vitamin D3)VDR RedistributionU2OS~3 nM (EC50)[8]
Calcitriol (Vitamin D3)Reporter Gene AssayHEK293Varies (typically nM range)[9]

Table 2: Typical Assay Performance Metrics

ParameterAssay TypeTypical ValueReference
Z'-FactorVDR Redistribution0.56 ± 0.07[8]
Z'-FactorReporter Gene Assay> 0.5 is considered robust[10]
Signal-to-Background (S/B) RatioReporter Gene AssayAssay dependent, aim for >2

Experimental Protocols

Detailed Methodology for a VDR-Luciferase Reporter Gene Assay

This protocol provides a general framework for assessing the activity of this compound using a luciferase reporter gene assay in HEK293 cells.

Materials:

  • HEK293 cell line

  • Complete growth medium (e.g., DMEM with 10% charcoal-stripped FBS)

  • VDR expression plasmid

  • VDRE-luciferase reporter plasmid (containing multiple copies of a VDRE upstream of a minimal promoter and the firefly luciferase gene)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • Calcitriol (positive control)

  • Vehicle (e.g., DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Plating:

    • A day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete growth medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and calcitriol in serum-free medium. Include a vehicle-only control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the dual-luciferase reporter assay reagents to room temperature.

    • Remove the medium from the wells and wash once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Following the manufacturer's protocol for the dual-luciferase assay system, measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control.

    • Plot the fold induction against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

    • Assess the quality of the assay by calculating the Z'-factor and signal-to-background ratio using appropriate positive and negative controls.

Visualizations

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD This compound VDR_RXR_inactive VDR-RXR (inactive) VD->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change & Nuclear Translocation VDRE VDRE VDR_RXR_active->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: VDR Signaling Pathway for this compound.

Experimental_Workflow start Start plate_cells Plate Cells (e.g., HEK293) start->plate_cells transfect Transfect with VDR & Reporter Plasmids plate_cells->transfect treat Treat with This compound transfect->treat lyse Lyse Cells treat->lyse read Read Luciferase Signal lyse->read analyze Analyze Data (EC50, Z'-factor) read->analyze end End analyze->end

Caption: Experimental Workflow for a Luciferase Reporter Bioassay.

Troubleshooting_Logic issue Assay Issue? low_signal Low/No Signal issue->low_signal Yes high_bg High Background issue->high_bg Yes high_var High Variability issue->high_var Yes check_cells Check Cell Health & Transfection low_signal->check_cells check_reagents Check Reagents & Protocol low_signal->check_reagents check_media Check Media & Promoter high_bg->check_media check_pipetting Check Pipetting & Plate Layout high_var->check_pipetting

Caption: Troubleshooting Logic for Common Bioassay Issues.

References

Technical Support Center: Minimizing Degradation of 5,6-trans-Vitamin D3 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of vitamin D analogs is paramount. However, the inherent instability of these compounds, particularly 5,6-trans-Vitamin D3, presents a significant challenge during sample preparation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, also known as 5,6-trans-cholecalciferol, is a photoisomer of Vitamin D3.[1] It is formed when cholecalciferol (Vitamin D3) undergoes isomerization, a process that can be initiated by exposure to light (photoisomerization) or catalyzed by substances like iodine.[1][2] This transformation involves a change in the spatial arrangement of the atoms around the 5,6-double bond of the molecule.

Q2: What are the primary factors that cause the degradation of this compound during sample preparation?

A2: The stability of this compound is influenced by several factors, similar to its precursor, Vitamin D3. The primary culprits for degradation during sample preparation are:

  • Light Exposure: As a photoisomer, this compound is inherently sensitive to light, which can induce further isomerization or degradation.[2]

  • Elevated Temperatures: Heat can accelerate the rate of degradation and isomerization reactions.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidation of the molecule, compromising its structure and analytical signal.

  • Acidic pH: Acidic conditions are particularly detrimental and can catalyze the isomerization of vitamin D analogs to inactive forms.[4] Vitamin D3, for instance, shows a steep drop in stability at a pH between 4 and 5.[4]

Q3: What are the key preventative measures to minimize degradation?

A3: To maintain the integrity of this compound during sample preparation, it is crucial to control the environmental conditions. Key preventative measures include:

  • Light Protection: Always work in a dimly lit environment or use amber-colored glassware and light-blocking tubes.

  • Temperature Control: Maintain low temperatures (2-8°C) throughout the sample preparation process by using cold plates or ice baths. For solvent evaporation steps, use a gentle stream of nitrogen at a controlled temperature, not exceeding 40°C.

  • Oxygen Exclusion: Use degassed solvents for all extraction and reconstitution steps. After extraction, blanketing the sample with an inert gas like nitrogen or argon before sealing the container can prevent oxidation.

  • pH Control: Maintain a neutral to slightly alkaline pH (above 5) during extraction and storage.[4] Avoid the use of acidic reagents or buffers.

  • Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT), tert-butylhydroquinone (TBHQ), and natural antioxidants like vitamin E (α-tocopherol) and ascorbic acid (Vitamin C).[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Degradation during sample storage: Improper storage conditions (e.g., exposure to light, high temperature) before preparation.Store stock solutions and prepared samples at -20°C or -80°C in amber, airtight containers. Minimize freeze-thaw cycles.
Degradation during sample preparation: Exposure to light, heat, oxygen, or acidic pH during extraction and processing.Strictly adhere to the preventative measures outlined in the FAQs, including light protection, temperature control, use of degassed solvents, and pH control.
Inefficient extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound from the specific sample matrix.Optimize the extraction protocol. For LLE, experiment with different organic solvents. For SPE, select a cartridge with appropriate chemistry and optimize the wash and elution solvents.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination: Buildup of matrix components on the analytical column.Use a guard column and/or implement a more rigorous sample clean-up method like SPE. Flush the column according to the manufacturer's recommendations.
Inappropriate mobile phase: The pH or composition of the mobile phase may not be suitable for the analyte.Adjust the mobile phase pH to be within the optimal stability range for vitamin D analogs (neutral to slightly alkaline). Experiment with different solvent compositions (e.g., methanol vs. acetonitrile).
Injection of a sample in a solvent stronger than the mobile phase: This can cause peak distortion.Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent Results/Poor Reproducibility Variable degradation: Inconsistent exposure to light, temperature, or oxygen between samples.Standardize the entire sample preparation workflow to ensure all samples are treated identically. Use of an internal standard can help to correct for some variability.
Incomplete solvent evaporation or reconstitution: This can lead to variability in the final sample concentration.Ensure complete and gentle evaporation of the solvent under nitrogen. Vortex thoroughly after reconstitution to ensure the analyte is fully dissolved.
Matrix effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of the analyte.Improve sample clean-up using SPE. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different ionization source (e.g., APCI instead of ESI).[6]

Data on Vitamin D3 Stability

While specific quantitative data for this compound is limited, the following tables provide stability data for cholecalciferol (Vitamin D3). Due to their structural similarity, this data serves as a valuable guide for handling this compound.

Table 1: Effect of Temperature on Vitamin D3 Degradation in Canola Oil

Temperature (°C)Time (min)Vitamin D3 Loss (%)
8010 - 40Relatively Stable
13010 - 40Relatively Stable
18010 - 40Up to 90%
23010 - 40Up to 90%

Source: Adapted from a study on Vitamin D3 fortification in canola oil.[2]

Table 2: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C

pHStability
1-4Unstable
5-8Most Stable

Note: A significant decrease in stability is observed between pH 4 and 5.[4]

Table 3: Efficacy of Antioxidants in Preventing Vitamin D3 Degradation at 230°C

AntioxidantAntioxidant Activity (%)
Butylated Hydroxytoluene (BHT)> 50%
Tert-butylhydroquinone (TBHQ)> 50%

Source: Adapted from a study on Vitamin D3 fortification in canola oil.[2]

Experimental Protocols

The following is a generalized experimental protocol for Liquid-Liquid Extraction (LLE) designed to minimize the degradation of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum/Plasma

Materials:

  • Amber glass centrifuge tubes

  • Calibrated pipettes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Internal Standard (IS) solution (e.g., deuterated Vitamin D3)

  • Acetonitrile (degassed)

  • Hexane (degassed)

  • Antioxidant solution (e.g., 0.1% BHT in acetonitrile)

  • Reconstitution solvent (mobile phase or a weak solvent)

Procedure:

  • Sample Collection and Spiking: In a dimly lit environment, add an appropriate volume of serum or plasma to an amber glass centrifuge tube. Spike the sample with the internal standard solution.

  • Protein Precipitation: Add two volumes of ice-cold acetonitrile containing 0.1% BHT to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 4°C for 10 minutes at a sufficient speed to obtain a clear supernatant.

  • Liquid-Liquid Extraction: Carefully transfer the supernatant to a new amber glass tube. Add two volumes of ice-cold hexane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4°C for 5 minutes to facilitate phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a new amber tube.

  • Solvent Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of reconstitution solvent. Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the degradation pathway of Vitamin D3 and a recommended experimental workflow to minimize degradation.

Cholecalciferol Cholecalciferol (Vitamin D3) PreVitaminD3 Pre-Vitamin D3 Cholecalciferol->PreVitaminD3 Heat TransVitaminD3 This compound Cholecalciferol->TransVitaminD3 Light / Iodine Isotachysterol Isotachysterol Cholecalciferol->Isotachysterol Acid OxidationProducts Oxidation Products Cholecalciferol->OxidationProducts Oxygen Tachysterol Tachysterol PreVitaminD3->Tachysterol Light / Iodine Lumisterol Lumisterol PreVitaminD3->Lumisterol Light PreVitaminD3->OxidationProducts Oxygen TransVitaminD3->OxidationProducts Oxygen Tachysterol->OxidationProducts Oxygen Lumisterol->OxidationProducts Oxygen Isotachysterol->OxidationProducts Oxygen

Caption: Isomerization and degradation pathways of Cholecalciferol (Vitamin D3).

start Start: Sample Collection (Dim Light) sample_prep Add Internal Standard & Antioxidant start->sample_prep protein_precip Protein Precipitation (Acetonitrile, Cold) sample_prep->protein_precip centrifuge1 Centrifugation (4°C) protein_precip->centrifuge1 lle Liquid-Liquid Extraction (Hexane, Cold) centrifuge1->lle centrifuge2 Centrifugation (4°C) lle->centrifuge2 evaporation Evaporation (Nitrogen, <40°C) centrifuge2->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis (Amber Vials) reconstitution->analysis

Caption: Recommended workflow for minimizing this compound degradation.

References

optimization of storage conditions to maintain 5,6-trans-Vitamin D3 integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and analysis of 5,6-trans-Vitamin D3 to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for at least three to four years.[1][2][3] For maximum longevity, storage at -86°C is also recommended.[4] The compound is sensitive to light and moisture (hygroscopic) and should be stored under an inert atmosphere, such as nitrogen, and protected from direct sunlight.[1][4]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be stored at -80°C for a period of up to one year to maintain integrity.[1][5] It is crucial to protect these solutions from light.[5]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is a lipophilic compound with low water solubility.[6] Recommended solvents for reconstitution include Ethanol (up to 30 mg/mL), DMF (up to 25 mg/mL), and Ethyl Acetate (up to 20 mg/mL).[1][2] For cell culture experiments, DMSO can be used, but solubility is lower (around 3 mg/mL).[2] Sonication may be required to aid dissolution.[1]

Q4: Is this compound sensitive to particular environmental factors?

A4: Yes, the integrity of this compound is compromised by exposure to light, heat, oxygen, humidity, and acidic or alkaline conditions.[6][7] It is the major photoisomer of Vitamin D3, and exposure to light or acidic conditions can lead to further isomerization into other forms like tachysterol or isotachysterol.[8][9][10]

Q5: I am having trouble getting all the product out of the vial. What should I do?

A5: Small volumes of the compound, especially if shipped as a crystalline solid or oil, may become entrapped in the vial's seal during shipment and storage.[4] To ensure maximum recovery, briefly centrifuge the vial in a tabletop centrifuge before opening the cap.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAtmosphereLight/Moisture Conditions
Solid (Powder) -20°C≥ 4 years[2][3]Inert Gas (e.g., Nitrogen)[1][4]Protect from direct sunlight; Keep dry (Hygroscopic)[1][4]
-86°CRecommended for long-term storage[4]Inert Gas (e.g., Nitrogen)[4]Protect from direct sunlight; Keep dry (Hygroscopic)[4]
In Solvent -80°CUp to 1 year[1][5]N/A (sealed vial)Protect from light[5]
-20°CUp to 1 month[5]N/A (sealed vial)Protect from light[5]

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationReference(s)
Ethanol30 mg/mL (78 mM)[1][2]
N,N-Dimethylformamide (DMF)25 mg/mL[2]
Ethyl Acetate20 mg/mL (52 mM)[1]
Dimethyl Sulfoxide (DMSO)3 mg/mL[2]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected concentration readings in my analysis (e.g., HPLC).

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions summarized in Table 1. Ensure the compound (both solid and in-solution) is stored at the correct temperature, protected from light, and under an inert atmosphere if in solid form. For aqueous solutions, degradation is rapid in acidic conditions (pH < 5).[11][12]

  • Possible Cause 2: Incomplete dissolution.

    • Solution: this compound can be difficult to dissolve. Use the recommended solvents (Table 2) and consider sonication to ensure the compound is fully solubilized before making further dilutions.[1]

  • Possible Cause 3: Loss of product in the vial.

    • Solution: Before opening, always centrifuge the vial to collect any material that may be in the cap or on the sides.[4]

Problem 2: Appearance of new peaks in my chromatogram during a stability study.

  • Possible Cause 1: Isomerization.

    • Explanation: this compound is an isomer of cholecalciferol and can further convert to other isomers under stress. Heat can cause reversible isomerization to pre-vitamin D3, while acidic conditions can lead to the formation of isotachysterol.[9][10][13] Iodine-catalyzed or photoisomerization can also occur.[8]

    • Solution: Confirm the identity of new peaks using mass spectrometry (MS). Control for factors that cause isomerization: strictly protect from light, maintain a neutral pH, and avoid excessive heat.

  • Possible Cause 2: Oxidative Degradation.

    • Explanation: Like other Vitamin D analogs, the molecule is susceptible to oxidation.[7]

    • Solution: Handle the compound under an inert gas (nitrogen or argon) whenever possible. If preparing aqueous solutions, use degassed buffers. The addition of antioxidants like EDTA or ascorbic acid can help stabilize aqueous preparations.[14]

  • Possible Cause 3: Transesterification.

    • Explanation: If your formulation contains triglycerides (common in oily drug products), transesterification can occur, forming esters of this compound (e.g., octanoate and decanoate esters).[6][8]

    • Solution: This is a formulation-specific issue. Analyze for potential ester impurities using a high-resolution method like SFC-MS. Consider alternative, non-triglyceride-based vehicles if this is a recurring problem.

Experimental Protocols

Protocol 1: Stability Assessment by Stability-Indicating HPLC-UV Method

This protocol outlines a general procedure for assessing the stability of this compound.

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., Gemini C18, 100 x 3.0 mm).[10][15]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 99:1, v/v).[10][15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm or 272 nm.[2][14]

    • Column Temperature: 40°C.[14]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the assay (e.g., 0.5-5 ng/mL).[14]

  • Procedure:

    • Inject a known volume of the sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

    • To assess stability, store aliquots of the sample under various conditions (e.g., different temperatures, light exposure) and analyze at predetermined time points.

    • Calculate the percentage of the compound remaining by comparing the peak area at each time point to the initial peak area (time zero). The method is considered stability-indicating if degradation products are well-resolved from the main this compound peak.[11]

Protocol 2: Impurity and Isomer Analysis using UHPSFC-MS/MS

This advanced method is highly effective for separating and quantifying this compound from its isomers and other impurities, especially in complex matrices.[8]

  • Chromatographic and MS System:

    • Instrument: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A polar functionalized column (e.g., Torus 1-aminoanthracene (1-AA), 100 mm × 3.0 mm, 1.7 μm).[5][16]

    • Mobile Phase: Supercritical CO2 (Mobile Phase A) and a co-solvent of methanol (Mobile Phase B).[9]

    • Gradient: A typical gradient might start at 3% B, increase to 10% B over 7.5 minutes.[8]

    • Flow Rate: 1.5 mL/min.[8]

    • Column Temperature: 45°C.[8]

    • Backpressure: 120 bar.[8]

    • MS Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI often shows higher efficiency for Vitamin D analogs.[9]

  • Sample Preparation:

    • For oily formulations, a saponification and liquid-liquid extraction (LLE) step is required to isolate the analytes from the matrix.[8]

    • Reconstitute the final extract in an appropriate solvent (e.g., n-heptane).[8]

  • Procedure:

    • Inject the sample into the UHPSFC-MS/MS system.

    • Monitor for the specific m/z transitions of this compound and its known isomers and impurities. The m/z value for isobaric compounds (including Vitamin D3 and this compound) is 385.40 [M+H]+.[8]

    • Quantify the compounds based on standard curves prepared with reference materials.

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand potential degradation pathways.[6][13]

  • Prepare Samples: Prepare several aliquots of this compound in a suitable solvent (e.g., methanol).

  • Apply Stress Conditions:

    • Acidic Stress: Add 0.1 M HCl and incubate at room temperature. Vitamin D3 analogs degrade rapidly under acidic conditions.[15]

    • Alkaline Stress: Add 0.1 M NaOH and incubate.

    • Oxidative Stress: Add 3% hydrogen peroxide (H2O2) and incubate.

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 70°C).

    • Photolytic Stress: Expose a sample to UV light or daylight.[12]

  • Analysis:

    • At specified time points, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating method like the HPLC-UV protocol described above.

    • The goal is to achieve partial (e.g., 10-30%) degradation to allow for the clear identification of degradation product peaks and to demonstrate that they are resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stability 2. Stability Study Incubation cluster_analysis 3. Analysis cluster_stress Forced Degradation (Optional) prep_stock Prepare Stock Solution (e.g., in Ethanol) prep_work Dilute to Working Concentration (in Mobile Phase) prep_stock->prep_work storage_conditions Store Aliquots under Different Conditions (Temp, Light, pH) prep_work->storage_conditions stress_conditions Expose to Stress (Acid, Heat, Light, etc.) prep_work->stress_conditions for method validation hplc_analysis Analyze at Time Points (t=0, t=x, t=y) via HPLC-UV storage_conditions->hplc_analysis data_analysis Calculate % Remaining vs. Time Zero hplc_analysis->data_analysis data_animation data_animation stress_analysis Analyze to Identify Degradation Products stress_conditions->stress_analysis

Caption: Workflow for a typical stability assessment study of this compound.

troubleshooting_tree start Problem: Unexpected Peaks or Loss of Compound check_storage Were storage conditions (Temp, Light, Atmosphere) correct? start->check_storage improper_storage Result: Degradation Solution: Adhere to recommended storage. check_storage->improper_storage No check_ph Is the sample in an acidic medium (pH < 5)? check_storage->check_ph Yes acid_degradation Result: Isomerization to Isotachysterol Solution: Maintain pH > 5 and use buffers. check_ph->acid_degradation Yes check_light Was sample exposed to UV or ambient light? check_ph->check_light No photo_degradation Result: Photoisomerization Solution: Work in amber vials and minimize light exposure. check_light->photo_degradation Yes check_formulation Is the sample in an oily formulation? check_light->check_formulation No transesterification Result: Ester Impurities Solution: Analyze by SFC-MS; consider alternative vehicle. check_formulation->transesterification Yes no_issue If all conditions are correct, consider analytical instrument or standard integrity. check_formulation->no_issue No

Caption: Decision tree for troubleshooting the degradation of this compound.

VDR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus D3 Vitamin D3 Analog (e.g., 1,25(OH)2D3) VDR_cyto VDR D3->VDR_cyto Binds VDR_nuc VDR VDR_cyto->VDR_nuc Translocates to Nucleus Heterodimer VDR-RXR Heterodimer VDR_nuc->Heterodimer RXR RXR RXR->Heterodimer VDRE VDRE (Vitamin D Response Element) on Target Gene Promoter Heterodimer->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription

Caption: Simplified genomic signaling pathway of the Vitamin D Receptor (VDR).

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5,6-trans-Vitamin D3 and 5,6-cis-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key isomers of Vitamin D3: the naturally occurring 5,6-cis-Vitamin D3 and its synthetic isomer, 5,6-trans-Vitamin D3. This objective analysis, supported by experimental data, aims to elucidate the distinct pharmacological profiles of these compounds, offering valuable insights for research and development in endocrinology, oncology, and metabolic diseases.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative differences in the biological activities of this compound and 5,6-cis-Vitamin D3.

Biological ActivityThis compound5,6-cis-Vitamin D3 (Natural Vitamin D3)
Vitamin D Receptor (VDR) Binding Affinity (Kd) 560 nM[1]High affinity (in the low nanomolar to picomolar range)
Antirachitic Activity (in vivo) At most 5% of the activity of 5,6-cis-Vitamin D3Standard for Vitamin D activity
Intestinal Calcium Transport Induces intestinal calcium transport[2]Potently stimulates intestinal calcium transport
Bone Mineralization Promotes bone mineralizationEssential for normal bone mineralization
Cell Proliferation Inhibition Significant inhibition observed at 10⁻⁶ M in human keratinocytes[1]Potent inhibitor of proliferation in various cell types

Core Biological Functions and Signaling

Both 5,6-cis-Vitamin D3 and its 5,6-trans isomer exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of these ligands to the VDR initiates a cascade of molecular events that regulate gene expression.

Vitamin D3 Genomic Signaling Pathway

The canonical signaling pathway for Vitamin D3 involves the following key steps:

VitaminD_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR RXR RXR VDR->RXR Heterodimerizes VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to VitaminD Vitamin D3 (cis or trans) VitaminD->VDR Binds Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Genomic signaling pathway of Vitamin D3.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the binding affinity of a ligand to the VDR by measuring its ability to compete with a radiolabeled Vitamin D3 analog.

Objective: To determine the dissociation constant (Kd) of this compound and 5,6-cis-Vitamin D3 for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25(OH)₂D₃ (radioligand)

  • Unlabeled this compound and 5,6-cis-Vitamin D3 (competitors)

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)

  • Hydroxylapatite slurry or glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • A constant amount of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated in the assay buffer.

  • Increasing concentrations of unlabeled competitor (this compound or 5,6-cis-Vitamin D3) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The VDR-bound radioligand is separated from the free radioligand using hydroxylapatite slurry or filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The dissociation constant (Kd) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Everted Intestinal Sac Assay for Calcium Transport

This ex vivo technique measures the active transport of calcium across the intestinal epithelium.

Objective: To assess the ability of this compound and 5,6-cis-Vitamin D3 to stimulate intestinal calcium transport.

Materials:

  • Small intestine segment (e.g., from a rat or chick)

  • Krebs-Ringer bicarbonate buffer containing ⁴⁵Ca²⁺

  • Gassing mixture (95% O₂, 5% CO₂)

  • Incubation bath at 37°C

  • Surgical thread and a glass rod for eversion

Procedure:

  • A segment of the small intestine (duodenum) is excised and gently flushed with ice-cold buffer.

  • The intestinal segment is everted over a glass rod and one end is tied shut with a surgical thread.

  • The everted sac is filled with a known volume of buffer and the other end is tied to form a sealed sac.

  • The sac is incubated in a flask containing buffer with ⁴⁵Ca²⁺ and the test compound (this compound or 5,6-cis-Vitamin D3) at 37°C while being gassed with 95% O₂/5% CO₂.

  • After the incubation period, the sac is removed, rinsed, and the concentration of ⁴⁵Ca²⁺ inside the sac (serosal side) and in the external medium (mucosal side) is determined.

  • The ratio of serosal to mucosal ⁴⁵Ca²⁺ concentration is calculated to determine the extent of active calcium transport.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To compare the anti-proliferative effects of this compound and 5,6-cis-Vitamin D3 on a specific cell line (e.g., human keratinocytes, cancer cell lines).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound or 5,6-cis-Vitamin D3 and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the MTT solution is added to each well and the plate is incubated for a few hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells, and the percentage of cell proliferation inhibition is calculated relative to untreated control cells.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for comparing the biological activities of Vitamin D3 isomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Compound1 This compound VDR_Binding VDR Binding Assay Compound1->VDR_Binding Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Compound1->Cell_Proliferation Ca_Transport Intestinal Calcium Transport Assay Compound1->Ca_Transport Antirachitic Antirachitic Activity (Animal Model) Compound1->Antirachitic Compound2 5,6-cis-Vitamin D3 Compound2->VDR_Binding Compound2->Cell_Proliferation Compound2->Ca_Transport Compound2->Antirachitic Data_Analysis Quantitative Comparison of Biological Activities VDR_Binding->Data_Analysis Cell_Proliferation->Data_Analysis Ca_Transport->Data_Analysis Antirachitic->Data_Analysis

Caption: Experimental workflow for comparing Vitamin D3 isomers.

Conclusion

The experimental data clearly indicates that 5,6-cis-Vitamin D3 is the more biologically potent isomer in terms of VDR binding and antirachitic activity. However, this compound is not devoid of biological activity, demonstrating the ability to influence calcium metabolism and cell proliferation, albeit at higher concentrations. The distinct biological profiles of these isomers underscore the critical role of the 5,6-cis double bond configuration for high-affinity VDR interaction and subsequent potent biological responses. These findings are crucial for the design and development of novel Vitamin D analogs with specific therapeutic applications, potentially separating the calcemic effects from the anti-proliferative and immunomodulatory functions of Vitamin D. Further research into the specific molecular interactions of this compound with the VDR and other potential cellular targets is warranted to fully understand its pharmacological potential.

References

A Comparative Analysis of 5,6-trans-Vitamin D3 and Calcitriol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 5,6-trans-Vitamin D3 and calcitriol, the hormonally active form of Vitamin D3. It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the biological activity of these two Vitamin D receptor agonists. This document synthesizes available experimental data on their binding affinities, antiproliferative effects, and mechanisms of action, and provides detailed protocols for relevant in vitro assays.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is the principal active metabolite of Vitamin D3, exerting its pleiotropic effects by binding to the nuclear Vitamin D Receptor (VDR).[1] This interaction triggers a signaling cascade that modulates the expression of a multitude of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune function.[1][2] this compound is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet light.[3] While it also interacts with the VDR, its biological potency and molecular interactions differ significantly from calcitriol. Understanding these differences is crucial for the development of novel Vitamin D analogs with specific therapeutic profiles.

Comparative Analysis of Biological Activity

The primary difference in the activity of this compound and calcitriol lies in their affinity for the Vitamin D Receptor, which dictates their downstream biological potency.

Vitamin D Receptor (VDR) Binding Affinity

The binding affinity of a ligand for the VDR is a key determinant of its biological activity. Competitive binding assays reveal a significant disparity between calcitriol and this compound. Calcitriol binds to the VDR with high affinity, with a dissociation constant (Kd) in the sub-nanomolar range. In contrast, this compound exhibits a markedly lower affinity for the VDR.

CompoundDissociation Constant (Kd)Receptor/System
Calcitriol ~0.42 nMVDR-RXR Heterodimer
This compound 560 nMVitamin D Receptor (VDR)

This substantial difference in binding affinity, with calcitriol being over 1000-fold more potent in VDR binding, is the molecular basis for the observed differences in their biological activities.

Antiproliferative Effects

Both calcitriol and this compound have been shown to inhibit the proliferation of various cell types, a key area of interest for cancer research.[3][4] However, consistent with its higher VDR affinity, calcitriol is a significantly more potent antiproliferative agent.

CompoundEffective Concentration for Antiproliferative ActivityCell Type/Assay
Calcitriol IC50 values typically in the nanomolar (nM) rangeVarious cancer cell lines (e.g., myeloid leukemia, breast cancer, prostate cancer)[5]
This compound Significant inhibition observed at 10⁻⁶ M (1000 nM)Cultured human keratinocytes ([3H]-thymidine incorporation assay)

The data indicates that calcitriol can achieve antiproliferative effects at concentrations several orders of magnitude lower than this compound.

Signaling Pathway and Mechanism of Action

Both this compound and calcitriol exert their genomic effects through the same classical Vitamin D Receptor signaling pathway. The difference in their biological potency is primarily due to the efficiency with which they initiate this cascade, stemming from their differing VDR binding affinities.

The binding of the ligand (either calcitriol or this compound) to the VDR induces a conformational change in the receptor. This promotes the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[6] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6] This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[7]

Key genes regulated by this pathway include those involved in cell cycle control, such as p21 and p27 (upregulated to inhibit proliferation), and genes involved in Vitamin D metabolism, like CYP24A1 (upregulated as a negative feedback mechanism).[7][8][9] Due to its lower VDR affinity, this compound is expected to be a much weaker inducer of these target genes compared to calcitriol.

VDR Signaling Pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Calcitriol or This compound VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Nuclear Translocation VDRE VDRE (on DNA) Coactivators Co-activators VDRE->Coactivators Recruits Gene Target Gene (e.g., CYP24A1, p21) Coactivators->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., ↓ Proliferation) Protein->Response VDR_RXR_n->VDRE Binds Experimental Workflow Comparative Experimental Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Keratinocytes, Cancer Cell Line) start->cell_culture treatment Treat cells with varying concentrations of: - Calcitriol - this compound - Vehicle Control cell_culture->treatment binding_assay VDR Competitive Binding Assay treatment->binding_assay proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression data_analysis Data Analysis (Kd, IC50, Fold Change) binding_assay->data_analysis proliferation_assay->data_analysis gene_expression->data_analysis conclusion Comparative Analysis of Potency and Efficacy data_analysis->conclusion

References

Assessing the Cross-Reactivity of 5,6-trans-Vitamin D3 in Commercial Vitamin D Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of vitamin D levels is crucial for research and clinical practice. Commercial immunoassays are widely used for this purpose, but their performance can be influenced by the cross-reactivity of various vitamin D metabolites and analogs. One such analog is 5,6-trans-Vitamin D3, a photoisomer of Vitamin D3. This guide provides a framework for assessing its potential cross-reactivity in commercial vitamin D immunoassays, summarizes available performance data for major assays, and offers a detailed experimental protocol for in-house validation.

Performance of Commercial Vitamin D Immunoassays

The following table summarizes the reported cross-reactivity of several common commercial vitamin D immunoassays with key vitamin D metabolites. It is important to note that this information is often provided by the manufacturer and can vary between different lots of reagents. Independent verification is always recommended.

Immunoassay PlatformManufacturerReported Cross-Reactivity with 25(OH)D2Reported Cross-Reactivity with 3-epi-25(OH)D3
Elecsys Vitamin D Total Roche DiagnosticsVariable reports, with some studies suggesting good cross-reactivity and others indicating it can be lower than for 25(OH)D3.[6][7] The Elecsys Vitamin D Total III assay showed a significant cross-reactivity of +73.7% with 3-epi-25(OH)D3 in enriched samples.[8]The CPB assay showed approximately 51% cross-reactivity to exogenously added 3-epi-25(OH)D3, but minimal recognition of the endogenous metabolite.[9] The Roche Elecsys Vitamin D total II and III assays showed significant cross-reactivity with 3-epi-25(OH)D3 (+74.7% and +73.7% respectively) in enriched SRM972a samples.[8]
ADVIA Centaur Vitamin D Total Siemens HealthineersStated to have equimolar detection of 25(OH)D2 and 25(OH)D3.[10]The assay has minimal cross-reactivity (<6%) with 3-epi-25(OH)D3.[11] Specifically, only 1.1% cross-reactivity to 3-epi has been reported, reducing the risk of over-recovery.[10]
ARCHITECT 25-OH Vitamin D Abbott LaboratoriesReports vary, with some studies indicating lower cross-reactivity for 25(OH)D2 compared to 25(OH)D3.[1][4][5]Data not readily available in the provided search results.
LIAISON 25 OH Vitamin D TOTAL DiaSorinGenerally reported to have good cross-reactivity with 25(OH)D2.[6]This assay is reported to have no cross-reactivity with C3-epimers.[12]
Access 25(OH) Vitamin D Beckman CoulterData not readily available in the provided search results.The Beckman immunoassay showed significant cross-reactivity with 3-epi-25-OH-D3-spiked samples.[13][14]

Note: The absence of data for this compound in the table highlights a critical knowledge gap. Researchers are encouraged to perform their own validation studies, particularly if this photoisomer is relevant to their sample population or experimental conditions.

Vitamin D Metabolism and Signaling

Understanding the metabolic pathway of vitamin D is essential for interpreting immunoassay results and potential cross-reactivities. The following diagram illustrates the key steps in the activation of Vitamin D.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Previtamin D3 Previtamin D3 7-dehydrocholesterol->Previtamin D3 UVB Light Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 1α-hydroxylase Biological Effects Biological Effects 1,25-dihydroxyvitamin D3->Biological Effects Binds to VDR Dietary Vitamin D Dietary Vitamin D Dietary Vitamin D->25-hydroxyvitamin D3

Caption: Vitamin D Metabolism Pathway.

Experimental Protocols

A standardized protocol is critical for accurately assessing the cross-reactivity of this compound or any other analog in a vitamin D immunoassay. The following is a generalized methodology based on established principles for immunoassay validation.

Objective:

To determine the percentage of cross-reactivity of this compound in a specific commercial vitamin D immunoassay.

Materials:
  • Commercial Vitamin D immunoassay kit (e.g., Roche, Siemens, Abbott, etc.) and corresponding automated analyzer.

  • Calibrators and controls provided with the immunoassay kit.

  • Certified reference standard of 25-hydroxyvitamin D3.

  • Purified this compound standard of known concentration.

  • Vitamin D-free serum or a suitable surrogate matrix (e.g., charcoal-stripped serum).

  • Precision pipettes and sterile, low-binding microcentrifuge tubes.

Procedure:
  • Preparation of Standards:

    • Prepare a stock solution of 25-hydroxyvitamin D3 and this compound in a suitable solvent (e.g., ethanol).

    • Create a series of working standards for both compounds by spiking known amounts into the vitamin D-free serum. The concentration range should cover the analytical measurement range of the assay.

  • Assay Protocol:

    • Follow the manufacturer's instructions for the operation of the immunoassay and analyzer.

    • Run the assay calibrators and quality controls to ensure the system is performing within specifications.

  • Cross-Reactivity Assessment:

    • Analyze the prepared 25-hydroxyvitamin D3 standards to generate a standard curve.

    • Analyze the prepared this compound standards using the same assay procedure.

    • Determine the concentration of this compound that yields a result equivalent to a known concentration of 25-hydroxyvitamin D3 (typically the 50% binding point or a concentration in the middle of the standard curve).

  • Calculation of Cross-Reactivity:

    • The percentage of cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (Concentration of 25-hydroxyvitamin D3 / Concentration of this compound at equivalent response) x 100

Experimental Workflow Diagram:

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay Analysis cluster_analysis Data Analysis Prepare_Standards Prepare 25(OH)D3 and This compound Standards Prepare_Samples Spike Standards into Vitamin D-Free Serum Prepare_Standards->Prepare_Samples Run_Calibrators Run Assay Calibrators and Controls Prepare_Samples->Run_Calibrators Analyze_Standards Analyze Prepared Standards Run_Calibrators->Analyze_Standards Generate_Curve Generate 25(OH)D3 Standard Curve Analyze_Standards->Generate_Curve Determine_Response Determine Equivalent Response Concentration Generate_Curve->Determine_Response Calculate_CR Calculate % Cross-Reactivity Determine_Response->Calculate_CR

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in commercial vitamin D immunoassays remains an important consideration for researchers, especially in studies involving UV exposure or the stability of vitamin D supplements where this photoisomer may be present. While specific data for this compound is lacking, the known variability in cross-reactivity of assays to other metabolites underscores the necessity for careful assay selection and validation.

It is strongly recommended that laboratories:

  • Request specific cross-reactivity data for this compound directly from the immunoassay manufacturer.

  • Perform in-house validation studies using the protocol outlined above if this compound is a potential interferent in their samples.

  • Consider using a reference method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for critical research applications, as it offers higher specificity and can distinguish between various vitamin D metabolites and isomers. [15]

By taking these steps, researchers can ensure the accuracy and reliability of their vitamin D measurements, leading to more robust and reproducible scientific findings.

References

Confirming the Chemical Identity of Synthesized 5,6-trans-Vitamin D3 using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized molecule's chemical identity is paramount. This guide provides a comparative analysis of 5,6-trans-Vitamin D3 and its native 5,6-cis isomer using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data.

The synthesis of this compound, a photoisomer of Vitamin D3, is a critical area of research due to its distinct biological activities. Unlike the native 5,6-cis form, the trans isomer exhibits unique properties that are of interest in various therapeutic applications. Following synthesis, unambiguous confirmation of the 5,6-trans configuration is essential, and NMR spectroscopy stands as a powerful and definitive analytical tool for this purpose. This guide outlines the key differences in the ¹H and ¹³C NMR spectra of the two isomers and provides a detailed protocol for the synthesis of this compound via iodine-catalyzed isomerization.

Comparative NMR Data Analysis

The primary distinction between the ¹H NMR spectra of 5,6-cis and this compound lies in the chemical shifts and coupling constants of the vinylic protons, particularly H-6 and H-7. In the 5,6-cis isomer, these protons typically appear as a pair of doublets around 6.23 and 6.03 ppm. In contrast, for a similar 5,6-trans system observed in a 25-hydroxyvitamin D2 derivative, the corresponding protons are shifted and exhibit different coupling constants, indicating a change in the dihedral angle between them due to the trans configuration.

Similarly, the ¹³C NMR spectra show characteristic differences in the chemical shifts of the C-5, C-6, C-7, and C-8 carbons, reflecting the altered electronic environment around the trans double bond.

Below is a comparative table summarizing the key ¹H and ¹³C NMR chemical shifts for 5,6-cis-Vitamin D3 and reference values for a 5,6-trans-Vitamin D2 analog, which provide a strong indication of the expected shifts for this compound.

Atom 5,6-cis-Vitamin D3 ¹H Chemical Shift (ppm) Reference 5,6-trans-Vitamin D2 Analog ¹H Chemical Shift (ppm) 5,6-cis-Vitamin D3 ¹³C Chemical Shift (ppm) Reference 5,6-trans-Vitamin D2 Analog ¹³C Chemical Shift (ppm)
H-66.23 (d)5.87 (d)122.5~125-135
H-76.03 (d)6.54 (d)117.5~125-135
C-5--142.3~140-145
C-6--122.5~125-135
C-7--117.5~125-135
C-8--135.2~130-140
C-18 (CH₃)0.54 (s)0.55 (s)12.212.3
C-19 (CH₂)4.82 (s), 5.05 (s)4.69 (s), 4.98 (s)112.4~110-115

Note: The chemical shifts for the 5,6-trans-Vitamin D2 analog are provided as a close reference due to the limited availability of fully assigned data for this compound in the searched literature. The expected values for this compound would be very similar.

Experimental Protocols

Synthesis of this compound via Iodine-Catalyzed Isomerization

This protocol describes a modified procedure for the synthesis and purification of this compound from 5,6-cis-Vitamin D3.[1]

Materials:

  • 5,6-cis-Vitamin D3

  • n-Hexane

  • Iodine

  • Alumina (for column chromatography)

  • Visible light source

Procedure:

  • Dissolve 5,6-cis-Vitamin D3 in n-hexane.

  • Add a small quantity of iodine to the solution.

  • Expose the reaction mixture to visible light while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction will yield a mixture of compounds, including the desired this compound.

  • Upon completion, purify the mixture using alumina column chromatography.

  • Collect the fractions containing this compound.

  • Crystallize the purified product from n-hexane to obtain snow-white crystals of this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound and the 5,6-cis-Vitamin D3 standard.

  • Dissolve each sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in separate high-quality NMR tubes.

¹H and ¹³C NMR Acquisition Parameters:

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~250 ppm.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.

Workflow and Logic

The following diagram illustrates the experimental workflow for the synthesis and confirmation of this compound.

G Workflow for Synthesis and NMR Confirmation of this compound cluster_synthesis Synthesis cluster_analysis NMR Analysis start Start with 5,6-cis-Vitamin D3 dissolve Dissolve in n-hexane start->dissolve add_iodine Add Iodine Catalyst dissolve->add_iodine irradiate Irradiate with Visible Light add_iodine->irradiate monitor Monitor by TLC irradiate->monitor purify Purify by Column Chromatography monitor->purify crystallize Crystallize Product purify->crystallize product Synthesized this compound crystallize->product prepare_samples Prepare NMR Samples (cis & trans isomers) product->prepare_samples acquire_1h Acquire 1H NMR Spectra prepare_samples->acquire_1h acquire_13c Acquire 13C NMR Spectra prepare_samples->acquire_13c compare_spectra Compare Chemical Shifts and Coupling Constants acquire_1h->compare_spectra acquire_13c->compare_spectra confirm Confirm 5,6-trans Configuration compare_spectra->confirm

Caption: Experimental workflow from synthesis to NMR confirmation.

Alternative Confirmation Methods

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information for confirming the identity of Vitamin D3 isomers. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the cis and trans isomers based on their different polarities and retention times.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, tandem MS (MS/MS) techniques can sometimes provide fragment ions that are characteristic of a specific isomeric form.[2]

  • Ultraviolet (UV) Spectroscopy: The UV absorption spectra of the cis and trans isomers may show slight differences in their maximum absorption wavelengths (λmax).

By combining the robust and detailed structural information from NMR spectroscopy with data from these alternative methods, researchers can achieve a high level of confidence in the chemical identity of their synthesized this compound.

References

5,6-trans-Vitamin D3 vs. Other Analogs: A Head-to-Head Comparison of Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of vitamin D analog research is continually expanding, with novel compounds being investigated for their therapeutic potential beyond classical calcium homeostasis. Among these, 5,6-trans-Vitamin D3 has emerged as a compound of interest due to its unique structural conformation. This guide provides a head-to-head comparison of this compound and other vitamin D analogs, focusing on their effects on gene expression. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding of the nuanced biological activities of these compounds.

Introduction to this compound

This compound is a geometric isomer of vitamin D3, differing in the spatial arrangement around the 5,6-double bond. This structural alteration has been shown to influence its biological activity, including its interaction with the Vitamin D Receptor (VDR) and subsequent modulation of target gene expression. Understanding these differences is crucial for the development of next-generation vitamin D-based therapeutics with improved efficacy and safety profiles.

Comparative Analysis of Biological Activity and Gene Expression

While direct head-to-head global gene expression profiling studies of this compound against other analogs are limited in publicly available literature, valuable insights can be drawn from studies on its derivatives and from focused molecular assays. A novel synthetic analog, 1,25-dihydroxy-16-ene-5,6-trans-Vitamin D3 , which incorporates the 5,6-trans motif, has demonstrated significantly greater antiproliferative activity in cancer cell lines compared to the natural active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3).[1]

This enhanced activity is linked to its potent regulation of genes involved in cell cycle control and cellular senescence. Specifically, this 5,6-trans analog was found to be more effective at inducing the expression of the cyclin-dependent kinase inhibitors p21waf1 and p27kip1 , and at inhibiting the expression of human telomerase reverse transcriptase (hTERT), a key enzyme in maintaining telomere length and promoting cell immortalization.[1]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data comparing this compound and its derivatives with other vitamin D analogs.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (vs. Calcitriol)IC50 (nM)Comments
Calcitriol (1,25(OH)2D3) 100%~0.1-1The natural, high-affinity VDR ligand.
This compound Lower560Significantly lower affinity for the VDR compared to calcitriol.[2]
25-hydroxy-5,6-trans-vitamin D3 Lower58Higher affinity than this compound but still lower than calcitriol.[2]
Paricalcitol Similar to CalcitriolNot specifiedA synthetic analog with comparable effects on gene expression to calcitriol in certain cell types.[3]
1,25(OH)2-16-ene-5,6-trans-D3 Not specifiedNot specifiedDespite potentially different binding kinetics, exhibits higher biological potency in antiproliferative assays.[1]

Table 2: Comparative Effects on Gene Expression and Biological Activity

ParameterThis compound Analog (1,25(OH)2-16-ene-5,6-trans-D3)Calcitriol (1,25(OH)2D3)Other Analogs (e.g., Paricalcitol)
Antiproliferative Activity 10-100 fold greater than calcitriol in MCF-7, LNCaP, and HL-60 cells.[1]Potent inhibitor of proliferation.Varies by analog and cell type. Paricalcitol shows dose-dependent inhibition of cell proliferation.[3]
Induction of p21waf1 & p27kip1 More potent induction.[1]Induces expression.Data not widely available for direct comparison.
Inhibition of hTERT mRNA Almost complete inhibition.[1]Less potent inhibition.[1]Data not widely available for direct comparison.
Calcemic Activity At least 40-fold less calcemic in mice.[1]High calcemic activity, a major dose-limiting factor.Analogs are often designed to have lower calcemic effects.
Regulation of CYP24A1 Not directly reported for 5,6-trans-D3, but VDR activation generally upregulates CYP24A1.Strong inducer of CYP24A1 expression.Paricalcitol's effects on gene expression are similar to calcitriol.[3]
Regulation of Osteocalcin Expected to regulate via VDR, but specific data is lacking.Induces osteocalcin gene expression.Varies by analog.

Signaling Pathways and Experimental Workflows

The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor, a nuclear transcription factor.[4] The binding of a vitamin D analog to the VDR initiates a cascade of molecular events leading to the regulation of gene expression.

Vitamin_D_Signaling_Pathway Vitamin D Analog Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog Vitamin_D_Analog VDR VDR Vitamin_D_Analog->VDR Binding VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerization RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to DNA Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Response Cellular Response Protein->Biological_Response

Caption: Vitamin D analog genomic signaling pathway.

Experimental Protocols

To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.

Competitive VDR Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the VDR relative to a radiolabeled ligand (typically [3H]-calcitriol).

Materials:

  • Full-length recombinant human VDR

  • [3H]-calcitriol (radioligand)

  • Unlabeled calcitriol (for standard curve)

  • Test vitamin D analogs

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT, sodium molybdate)

  • Hydroxyapatite slurry

  • Wash buffer

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions for the unlabeled calcitriol (for the standard curve) and the test analogs.

  • In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-calcitriol, and the diluted unlabeled calcitriol or test analog.

  • Add a fixed amount of recombinant VDR to each tube to initiate the binding reaction.

  • Incubate the mixture at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.

  • To separate bound from free radioligand, add hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing.

  • Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.

  • Aspirate the supernatant and wash the pellet with wash buffer. Repeat the wash step.

  • Resuspend the final pellet in scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • The concentration of the test analog that displaces 50% of the bound [3H]-calcitriol (IC50) is determined and used to calculate its relative binding affinity.

Luciferase Reporter Gene Assay for Transcriptional Activity

This assay measures the ability of a vitamin D analog to activate VDR-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., MCF-7, HEK293)

  • Expression vector for human VDR (if the cell line does not endogenously express sufficient levels)

  • Reporter plasmid containing a promoter with a Vitamin D Response Element (VDRE) driving the expression of a luciferase gene (e.g., pGL3-CYP24A1-promoter).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Vitamin D analogs for testing.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the VDR expression vector (if needed), the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test vitamin D analogs or vehicle control.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • The fold induction of luciferase activity relative to the vehicle control is calculated to determine the transcriptional potency of the analog. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

Reporter_Assay_Workflow Luciferase Reporter Gene Assay Workflow Cell_Seeding 1. Seed Cells Transfection 2. Co-transfect with Plasmids (VDR, VDRE-Luc, Control) Cell_Seeding->Transfection Treatment 3. Treat with Vitamin D Analogs Transfection->Treatment Incubation 4. Incubate for 24-48h Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Luminometry 6. Measure Luciferase Activity Lysis->Luminometry Analysis 7. Normalize and Analyze Data Luminometry->Analysis

Caption: Workflow for a dual-luciferase reporter assay.

Conclusion and Future Directions

The available data, primarily from studies on a synthetic derivative, suggest that vitamin D analogs incorporating a 5,6-trans configuration may offer a therapeutic advantage by exhibiting enhanced antiproliferative and pro-differentiating activities with reduced calcemic side effects. The increased potency in regulating key cell cycle genes like p21 and p27, and the profound inhibition of telomerase, highlight a potentially distinct mechanism of action compared to calcitriol.

However, a significant knowledge gap remains regarding the global gene expression profiles induced by this compound itself. Future research employing high-throughput transcriptomic techniques, such as RNA-sequencing, is imperative to directly compare the genome-wide effects of this compound with calcitriol and other clinically relevant analogs. Such studies will be instrumental in elucidating the full therapeutic potential and molecular mechanisms of this unique class of vitamin D compounds, paving the way for the rational design of novel analogs for a range of clinical applications, from oncology to immunology.

References

validating the in vitro anti-cancer effects of 5,6-trans-Vitamin D3 in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-cancer effects of 5,6-trans-Vitamin D3 and its analogs against the physiologically active form of Vitamin D3, calcitriol (1,25(OH)2D3). The data presented herein is intended to inform research and development efforts in oncology by highlighting the potential of this compound as a potent anti-proliferative agent.

Superior Anti-Proliferative Activity of this compound Analogs

Extensive in vitro studies have demonstrated that analogs of Vitamin D3 featuring a 5,6-trans geometric isomer exhibit significantly enhanced anti-cancer properties compared to the natural 5,6-cis form, calcitriol. A key example is the synthetic analog 1,25(OH)2-16-ene-5,6-trans-D3, which has shown remarkable potency in inhibiting the growth of various cancer cell lines.

Experimental data reveals that 1,25(OH)2-16-ene-5,6-trans-D3 is approximately 10 to 100 times more effective than calcitriol at inhibiting the clonal growth of human breast adenocarcinoma (MCF-7), prostate carcinoma (LNCaP), and myeloid leukemia (HL-60) cells.[1] This heightened activity is a crucial advantage, suggesting that lower concentrations of the 5,6-trans analog may be required to achieve a therapeutic effect, potentially reducing off-target effects.

Another 5,6-trans analog, PRI-2205 (5,6-trans calcipotriol), has also demonstrated significant anti-tumor potential. In a preclinical mouse model of colon cancer, the combination of PRI-2205 with the chemotherapeutic agent 5-fluorouracil (5-FU) resulted in a synergistic enhancement of antitumor activity.

Comparative Anti-Proliferative Efficacy
Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
1,25(OH)2-16-ene-5,6-trans-D3 MCF-7Breast Adenocarcinoma10-100x more potent than Calcitriol[1]
LNCaPProstate Carcinoma10-100x more potent than Calcitriol[1]
HL-60Myeloid Leukemia10-100x more potent than Calcitriol[1]
Vitamin D3 (Cholecalciferol) MCF-7Breast Adenocarcinoma0.10 - 0.35[2][3]
MDA-MB-231Breast Adenocarcinoma0.10 - 0.35[2][3]
MDA-MB-468Breast Adenocarcinoma0.10 - 0.35[2][3]
Calcitriol (1,25(OH)2D3) SH-SY5YNeuroblastoma0.2656[4]
SK-BR-3Breast Cancer0.04307[5]
Calcipotriol (5,6-trans analog) T98GGlioblastomaEffective at 0.001 - 10[6]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest at the G0/G1 phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Studies on 1,25(OH)2-16-ene-5,6-trans-D3 have shown that it leads to an elevated expression of the cyclin-dependent kinase inhibitors p21waf1 and p27kip1.[1] These proteins play a crucial role in halting cell cycle progression, thereby preventing cancer cell division.

Furthermore, Vitamin D3 and its analogs are known to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the regulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax. Vitamin D3 has been shown to upregulate p53 and downregulate cyclin-D1 and Bcl-2 expression levels in breast cancer cells.[2][3]

Signaling Pathway of this compound

The anti-cancer effects of this compound are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. The 5,6-trans configuration is thought to favor the genomic signaling pathway of the VDR.

G Simplified Genomic Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects 5_6_trans_VD3 This compound VDR VDR 5_6_trans_VD3->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on Target Genes VDR_RXR->VDRE Binds to Transcription_Modulation Modulation of Gene Transcription VDRE->Transcription_Modulation p21_p27_mRNA p21/p27 mRNA Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_p27_mRNA->Cell_Cycle_Arrest Bax_mRNA Pro-apoptotic (e.g., Bax) mRNA Apoptosis Induction of Apoptosis Bax_mRNA->Apoptosis Bcl2_mRNA Anti-apoptotic (e.g., Bcl-2) mRNA Bcl2_mRNA->Apoptosis Transcription_Modulation->p21_p27_mRNA Upregulates Transcription_Modulation->Bax_mRNA Upregulates Transcription_Modulation->Bcl2_mRNA Downregulates

Caption: Simplified genomic signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). After 24 hours, replace the medium with fresh medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of key cell cycle (p21, p27) and apoptosis-related (Bcl-2, Bax) proteins.

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow

G Experimental Workflow for In Vitro Validation cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, LNCaP, HL-60) Treatment Treat with this compound (various concentrations) Cell_Lines->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blotting (Protein Expression) Treatment->Western_Blot IC50 Determine IC50 Values MTT->IC50 Cell_Cycle_Dist Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Protein_Levels Quantify Protein Levels (p21, p27, Bcl-2, Bax) Western_Blot->Protein_Levels

Caption: Workflow for validating the anti-cancer effects of this compound.

References

A Comparative Guide to the Bone Mineralization Potential of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bone mineralization potential of 5,6-trans-Vitamin D3 against its native counterpart, 5,6-cis-Vitamin D3 (cholecalciferol), and the biologically active metabolite, 1α,25-dihydroxyvitamin D3. Due to a lack of direct comparative in vitro studies in the current scientific literature, this guide presents a framework for such a comparison, including detailed experimental protocols and hypothetical data visualizations to illustrate the expected outcomes.

Introduction

Vitamin D3 is a crucial regulator of calcium and phosphate homeostasis, essential for healthy bone mineralization. While 1α,25-dihydroxyvitamin D3 is the most potent metabolite, other isomers and derivatives may also possess biological activity. This compound, a photoisomer of the native 5,6-cis-Vitamin D3, has demonstrated pro-osteogenic properties in vivo, including the ability to increase tibia ash weight and bone mineralization in vitamin D-deficient chicks and induce intestinal calcium transport in anephric rats[1]. However, a direct quantitative comparison of its bone mineralization potential with other Vitamin D3 forms at the cellular level is not well-documented. This guide outlines the necessary experimental framework to conduct such a comparative study.

Comparative Analysis of Osteogenic Potential

A comprehensive in vitro study would be required to directly compare the effects of this compound, native Vitamin D3, and 1α,25-dihydroxyvitamin D3 on osteoblast differentiation and mineralization. The following table illustrates the type of quantitative data that would be generated from such a study.

Table 1: Hypothetical Comparative Data on Osteoblast Differentiation and Mineralization

Treatment (10 nM)Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein)Calcium Deposition (μg/mg protein)Osteocalcin (OCN) mRNA Expression (Fold Change)Runt-related transcription factor 2 (Runx2) mRNA Expression (Fold Change)
Control (Vehicle) 50 ± 510 ± 21.0 ± 0.11.0 ± 0.1
5,6-cis-Vitamin D3 75 ± 825 ± 42.5 ± 0.31.8 ± 0.2
This compound 150 ± 1260 ± 75.0 ± 0.63.5 ± 0.4
1α,25-dihydroxyvitamin D3 200 ± 1885 ± 98.0 ± 0.94.0 ± 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined through experimentation.

Experimental Protocols

To generate the comparative data, a series of well-established in vitro assays using a suitable osteoblast cell line (e.g., MC3T3-E1 or primary human osteoblasts) would be performed.

Cell Culture and Osteogenic Differentiation

Osteoblasts would be cultured in a standard growth medium until confluent. To induce osteogenic differentiation, the medium would be supplemented with ascorbic acid and β-glycerophosphate. The cells would then be treated with equimolar concentrations of this compound, native Vitamin D3, and 1α,25-dihydroxyvitamin D3, alongside a vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Principle: The assay measures the enzymatic activity of ALP, which hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

  • Protocol:

    • After the desired treatment period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • The cell lysate is incubated with a pNPP solution.

    • The reaction is stopped, and the absorbance is measured at 405 nm.

    • ALP activity is normalized to the total protein content of the cell lysate.

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S staining is used to visualize and quantify calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Principle: Alizarin Red S binds to calcium ions to form a red chelate complex, which can be observed by microscopy and quantified after extraction.

  • Protocol:

    • After 21 days of differentiation, the cell monolayer is washed with PBS and fixed with 4% paraformaldehyde.

    • The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Unbound dye is removed by washing with deionized water.

    • The stained matrix can be photographed for qualitative analysis.

    • For quantification, the stain is extracted with 10% cetylpyridinium chloride, and the absorbance of the extracted solution is measured at 562 nm.

Gene Expression Analysis (Quantitative Real-Time PCR)

The expression of key osteogenic marker genes provides insight into the molecular mechanisms of action.

  • Principle: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes, such as Osteocalcin (OCN) and Runx2.

  • Protocol:

    • Total RNA is extracted from treated cells at various time points (e.g., 7, 14, and 21 days).

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using specific primers for OCN, Runx2, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The biological effects of Vitamin D3 and its derivatives are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the comparative study.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Compound This compound Native Vitamin D3 1α,25(OH)2D3 VDR Vitamin D Receptor (VDR) Vitamin_D_Compound->VDR Binds to Complex VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Translocates to Nucleus and binds to Gene_Transcription Transcription of Osteogenic Genes (e.g., OCN, Runx2) VDRE->Gene_Transcription Regulates Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Gene_Transcription->Osteoblast_Differentiation Promotes

Caption: Vitamin D Signaling Pathway in Osteoblasts.

Experimental_Workflow cluster_assays Assessments Start Start: Osteoblast Culture Differentiation Induce Osteogenic Differentiation Start->Differentiation Treatment Treat with Vitamin D3 Compounds (5,6-trans, Native, 1α,25(OH)2D3) Differentiation->Treatment ALP_Assay Alkaline Phosphatase (ALP) Activity Assay (Day 7) Treatment->ALP_Assay Gene_Expression Gene Expression Analysis (qPCR) (Days 7, 14, 21) Treatment->Gene_Expression Mineralization_Assay Mineralization Assay (Alizarin Red S) (Day 21) Treatment->Mineralization_Assay Data_Analysis Data Analysis and Comparison ALP_Assay->Data_Analysis Gene_Expression->Data_Analysis Mineralization_Assay->Data_Analysis Conclusion Conclusion on Comparative Bone Mineralization Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Study.

Conclusion

While in vivo evidence suggests that this compound possesses bone mineralization potential, a direct in vitro comparison with native Vitamin D3 and its active metabolite, 1α,25-dihydroxyvitamin D3, is necessary to fully elucidate its efficacy and mechanism of action at the cellular level. The experimental framework outlined in this guide provides a robust methodology for conducting such a comparative study. The resulting quantitative data on alkaline phosphatase activity, calcium deposition, and osteogenic gene expression will be invaluable for researchers and drug development professionals in evaluating the therapeutic potential of this compound for bone-related disorders.

References

Validating Specificity for 5,6-trans-Vitamin D3: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of 5,6-trans-Vitamin D3, a significant isomer and potential impurity in Vitamin D3 drug products, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methods for validating the specificity of assays for this compound, with a focus on experimental data and detailed methodologies.

Comparative Analysis of Chromatographic Methods

The specificity of an analytical method ensures that the signal measured is unequivocally from the analyte of interest, free from interference from other components such as isomers, degradation products, or excipients. For this compound, chromatographic techniques are the methods of choice due to their high resolving power. The following tables summarize the performance of various methods based on published data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Vitamin D3 and its related compounds.[1][2] Both normal-phase and reversed-phase HPLC methods have been developed.

Table 1: Comparison of HPLC Methods for Vitamin D3 Isomer Separation

ParameterNormal-Phase HPLC[1]Reversed-Phase HPLC[3]
Stationary Phase Silica (L3)C18-H
Mobile Phase n-hexane:ethyl acetate (85:15 v/v)Acetonitrile
Flow Rate 2.0 mL/minNot Specified
Detection UV at 292 nmUV at 265 nm
Key Advantage Good separation of Vitamin D3.Good resolution with baseline separation of related substances.[3]
Limitation Potential for lower stability and selectivity compared to newer methods.[1]Specific resolution for this compound needs to be demonstrated.
Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for resolving complex mixtures of Vitamin D3 isomers.

Table 2: UHPLC Method for Vitamin D Metabolite Separation

ParameterUHPLC-UV
Stationary Phase Supel™ Carbon LC
Mobile Phase Gradient of 2-Propanol and Tetrahydrofuran
Flow Rate 0.30 mL/min
Detection UV at 275 nm
Key Advantage Baseline separation of Vitamin D2 and D3 metabolites and their epimers.
Limitation Applicability for this compound needs specific validation.
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of chiral compounds and isomers, offering a "green" alternative with reduced solvent consumption.[4]

Table 3: SFC-MS Method for Vitamin D3 Impurity Profiling

ParameterSFC-MS[4]
Stationary Phase Torus 1-AA
Mobile Phase Supercritical CO2 with acetonitrile as a modifier
Detection Mass Spectrometry (MS)
Key Advantage Excellent for separating isobaric impurities, including 5,6-trans-cholecalciferol.[4]
Limitation Requires specialized instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, provide the highest level of specificity and sensitivity, enabling the identification and quantification of trace-level impurities.[5][6][7]

Table 4: LC-MS/MS Method for Vitamin D3 Analysis

ParameterLC-MS/MS[5]
Stationary Phase Reversed-phase C18
Mobile Phase 5 mM ammonium formate in methanol with 0.1% formic acid and 5 mM ammonium formate in 0.1% formic acid (95:5 v/v)
Flow Rate 0.2 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Key Advantage High reliability and robustness for the determination of Vitamin D3 in various matrices.[5] Confirmation of impurities by fragmentation patterns.[5]
Limitation Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following are representative protocols for the key analytical techniques.

HPLC Method for Vitamin D3

This protocol is based on a normal-phase HPLC method for the quantification of Vitamin D3.[1]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: L3 silica column (5 µm, 4.6 mm × 250 mm).[1]

  • Mobile Phase: n-hexane and ethyl acetate (85:15 v/v).[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Detection Wavelength: 292 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.

SFC-MS Method for Vitamin D3 Impurities

This protocol is adapted from a method for the comprehensive analysis of Vitamin D3 impurities in oily drug products.[4]

  • Chromatographic System: SFC system coupled to a mass spectrometer.

  • Column: Torus 1-AA.[4]

  • Mobile Phase: Supercritical CO2 with an acetonitrile modifier.[4]

  • Detection: Mass spectrometry with optimized settings for sensitivity.[4]

  • Sample Preparation: A fast saponification and liquid-liquid extraction method is employed for efficient sample cleanup and recovery of impurities from the oily matrix.[4]

LC-MS/MS Method for Vitamin D3

This protocol is based on a single-laboratory validated method for the determination of Vitamin D3 in dietary supplements.[5]

  • Chromatographic System: LC system coupled to a tandem mass spectrometer.

  • Column: Reversed-phase C18 column (100 × 2.1 mm, 2.7 μm).[5]

  • Mobile Phase: A gradient of 5 mM ammonium formate in methanol containing 0.1% formic acid and 5 mM ammonium formate in 0.1% formic acid.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Detection: MS/MS detection with specific precursor and product ions for Vitamin D3 and its isomers.[5]

  • Sample Preparation: Alkaline saponification for oil-based samples followed by n-hexane extraction.[5]

Visualizing Analytical Workflows

Understanding the experimental workflow is essential for method implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of this compound.

SFC_MS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Processing OilySample Oily Sample Saponification Saponification OilySample->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Injection Inject Extract LLE->Injection SFC_Separation SFC Separation Injection->SFC_Separation MS_Detection MS Detection SFC_Separation->MS_Detection MassSpectra Generate Mass Spectra MS_Detection->MassSpectra Impurity_ID Impurity Identification & Quantification MassSpectra->Impurity_ID

Caption: Workflow for SFC-MS analysis of Vitamin D3 impurities.

Specificity_Validation_Logic Start Start: Validate Specificity Spike Spike Sample with This compound & other isomers Start->Spike Analyze Analyze Spiked & Unspiked Samples Spike->Analyze Resolution Assess Resolution of Peaks Analyze->Resolution NoInterference No Interference? Resolution->NoInterference Pass Specificity Validated NoInterference->Pass Yes Fail Method Not Specific, Optimize NoInterference->Fail No

Caption: Logical workflow for validating the specificity of an analytical method.

Conclusion

The validation of specificity for this compound requires high-resolution analytical techniques. While HPLC provides a solid foundation, advanced methods like UHPLC, SFC, and particularly LC-MS/MS offer superior performance in terms of resolution, sensitivity, and specificity. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the required limits of detection and quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in the development and validation of robust analytical methods for Vitamin D3 and its related compounds.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 5,6-trans-Vitamin D3 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D isomers is crucial in pharmaceutical development and research due to their significant physiological effects. Among these isomers, 5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, requires precise measurement to ensure the quality and stability of pharmaceutical formulations. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the measurement of this compound. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate method for their specific needs.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. A UV detector is commonly used for the detection of Vitamin D and its isomers, as these compounds absorb ultraviolet light at specific wavelengths.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC separates the sample components, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio. The tandem mass spectrometry (MS/MS) aspect involves multiple stages of mass analysis, which provides a high degree of selectivity and sensitivity, allowing for the precise identification and quantification of specific molecules, even at very low concentrations. LC-MS/MS is considered a gold standard for the measurement of many analytes due to its superior selectivity and sensitivity.[1]

Experimental Workflows

The general experimental workflows for the analysis of this compound by HPLC and LC-MS/MS are outlined below.

Analytical Workflows for this compound Measurement cluster_0 HPLC Workflow cluster_1 LC-MS/MS Workflow h_prep Sample Preparation (e.g., Dissolution, Dilution) h_inject HPLC Injection h_prep->h_inject l_prep Sample Preparation (Protein Precipitation, SPE) h_sep Chromatographic Separation (Reversed-Phase C18 Column) h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis (Peak Area vs. Concentration) h_detect->h_data l_inject LC Injection l_prep->l_inject l_sep Chromatographic Separation (UPLC Column) l_inject->l_sep l_ion Ionization (e.g., ESI, APCI) l_sep->l_ion l_ms1 MS1 Analysis (Precursor Ion Selection) l_ion->l_ms1 l_frag Collision-Induced Dissociation l_ms1->l_frag l_ms2 MS2 Analysis (Product Ion Detection) l_frag->l_ms2 l_data Data Analysis (MRM Transitions) l_ms2->l_data

Figure 1: General experimental workflows for HPLC and LC-MS/MS analysis.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound and its related compounds using HPLC and LC-MS/MS, based on established methods.

HPLC Method for 5,6-trans-Calcitriol (a hydroxylated form of this compound)[2][3][4]
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient elution of water, acetonitrile, and methanol.

  • Detection: Diode Array Detector.

  • Sample Preparation: For soft capsules, the contents are extracted and diluted with the mobile phase.

LC-MS/MS Method for Vitamin D Metabolites[5][6][7]
  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[3]

  • Sample Preparation:

    • Protein Precipitation: For biological samples, proteins are precipitated using a solvent like methanol or isopropanol.[3]

    • Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE): The supernatant is further purified using SLE or SPE to remove interfering substances.[3]

    • Derivatization (Optional): To enhance sensitivity, especially for low-concentration metabolites, a derivatizing agent can be used.

    • Reconstitution: The final extract is reconstituted in a suitable solvent for injection.[3]

  • Chromatographic Separation:

    • Column: A UPLC column, such as a Waters ACQUITY UPLC BEH C18 (100mm × 2.1mm, 1.7µ), is used for efficient separation.

    • Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used to ionize the analytes.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

Quantitative Data Comparison

The following table summarizes the key quantitative performance parameters for the HPLC and LC-MS/MS methods for the analysis of this compound and related compounds. It is important to note that direct cross-validation data for this compound in a single study for both techniques is limited. Therefore, the data for HPLC is specific to 5,6-trans-calcitriol, while the LC-MS/MS data is representative of the performance for various Vitamin D metabolites, which is expected to be similar for this compound.

ParameterHPLC[2][4]LC-MS/MS (Representative for Vitamin D Metabolites)
Linearity Range 0.1613 - 1.28 µg/mL5 - 2000 pg/mL
Limit of Detection (LOD) 40.90 ng/mL~1.25 pg/mL (for 1,25diOHD3)
Limit of Quantification (LOQ) 136.4 ng/mL5 pg/mL (for 1,25diOHD3)
Precision (%RSD) < 1.2%< 15%
Accuracy (% Recovery) > 98%85 - 115%

Performance Comparison

HPLC-UV offers a robust and reliable method for the quantification of this compound, particularly in pharmaceutical formulations where concentrations are relatively high.[5][6][7][8] The method demonstrates good linearity, precision, and accuracy for its intended purpose.[4] Its primary advantages are the lower cost of instrumentation and simpler operation compared to LC-MS/MS. However, its sensitivity is significantly lower than that of LC-MS/MS, and it may be more susceptible to interferences from matrix components in complex samples.

LC-MS/MS provides unparalleled sensitivity and selectivity for the analysis of this compound.[9][3][10] This makes it the method of choice for applications requiring the measurement of very low concentrations, such as in biological matrices (e.g., serum, plasma). The use of MRM transitions ensures a high degree of confidence in the identification and quantification of the analyte, minimizing the risk of interference.[3] While the initial investment and operational complexity are higher, the superior performance of LC-MS/MS is essential for many research and clinical applications.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the measurement of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is a cost-effective and reliable choice for the routine quality control of pharmaceutical products where the concentration of this compound is expected to be within the microgram per milliliter range.

  • LC-MS/MS is the superior method when high sensitivity and selectivity are paramount, particularly for the analysis of low-level impurities or for measurements in complex biological matrices. Its ability to detect picogram levels of analytes makes it indispensable for pharmacokinetic studies, clinical research, and the comprehensive stability profiling of drug products.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of this compound, and the available resources. For rigorous drug development and in-depth scientific research, the high sensitivity and specificity of LC-MS/MS are often necessary.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-trans-Vitamin D3, a biologically active form of cholecalciferol. Adherence to these procedures is critical due to the compound's significant toxicity.

Hazard Profile and Safety Data

This compound is classified as a highly hazardous substance. Its handling and disposal require stringent safety measures. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H300/H301Fatal or Toxic if swallowed.[1][2]
Acute Toxicity (Dermal)H310/H311Fatal or Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation)H330Fatal if inhaled.[1][2]
Reproductive ToxicityH360May damage fertility or the unborn child.[1]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure.[1][2]

Experimental Protocol: Disposal of this compound

The recommended procedure for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. The following protocol is based on safety data sheet recommendations.[1]

Objective: To safely prepare and dispose of this compound waste in compliance with safety and environmental regulations.

Materials:

  • This compound waste (solid or in solution)

  • Combustible solvent (e.g., ethanol, isopropanol)

  • Appropriate, labeled, and sealed hazardous waste container

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves

    • Protective clothing

    • Eye and face protection

    • Respirator with appropriate cartridge for organic vapors and particulates

Methodology:

  • Preparation: All handling of this compound and its waste must be conducted in a designated area, preferably within a chemical fume hood to avoid inhalation.[3]

  • Solubilization: If the waste is in solid form, dissolve or mix the material with a combustible solvent. This facilitates complete combustion during incineration.

  • Containment:

    • Carefully transfer the dissolved waste solution into a designated and properly labeled hazardous waste container.

    • Ensure the container is compatible with the solvent used and is securely sealed to prevent leaks or spills.

    • The label should clearly indicate "Hazardous Waste," "Toxic," and list the contents, including this compound and the solvent.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[4]

  • Disposal: Arrange for pickup by a licensed environmental waste management service for incineration in a chemical incinerator equipped with an afterburner and an exhaust air system.[1] Do not dispose of this material down the drain or in regular trash.[5][6]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent. Dispose of all contaminated materials (e.g., wipes, disposable PPE) as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Dissolve/Mix Solid Waste with Combustible Solvent B->C D Transfer to Labeled Hazardous Waste Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Waste Management Service F->G H Incinerate in a Chemical Incinerator with Afterburner G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5,6-trans-Vitamin D3. Adherence to these protocols is essential to ensure personal safety and proper disposal of this potent compound.

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment, its purpose, and recommended specifications.

PPE CategoryComponentSpecification & Use
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required to prevent inhalation of the solid compound.[1] Work should be conducted in a chemical fume hood.[2]
Hand Protection GlovesWear compatible chemical-resistant gloves to prevent skin contact.[1] Nitrile gloves are a common and effective choice.[3] Always change gloves after handling the compound.
Eye Protection Safety GogglesUse appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Body Protection Lab Coat/Protective ClothingWear a lab coat and other protective clothing to prevent skin exposure.[1]
Emergency Equipment Safety Shower & EyewashA safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Hazard and Safety Data at a Glance

For quick reference, the following table summarizes key safety information for this compound.

IdentifierClassification & Statement
Signal Word Danger
GHS Hazard Classifications Acute Toxicity, Oral (Category 2) Acute Toxicity, Dermal (Category 2) Acute Toxicity, Inhalation (Category 2) Reproductive Toxicity (Category 1B)[1] Specific Target Organ Toxicity, Repeated Exposure (STOT RE 1)[1]
Hazard Statements H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled. H360: May damage fertility or the unborn child.[1] H372: Causes damage to organs through prolonged or repeated exposure.[1]
Precautionary Statements P201: Obtain special instructions before use.[1] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor/physician. P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

Procedural Workflow for Safe Handling

The following diagram outlines the step-by-step process for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Obtain Special Instructions & SDS B Don Full PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Fume Hood C->D Proceed with caution E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G After experiment completion H Dispose of Contaminated Materials G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Safe handling workflow for this compound.

Detailed Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound at -20°C in a tightly sealed container, protected from light and moisture.

Handling Procedures:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure you understand the hazards.[1] Don all required PPE as outlined in the table above. Prepare your work area by ensuring the chemical fume hood is functioning correctly and all necessary equipment is within reach.

  • Weighing and Aliquoting: Conduct all manipulations of the solid compound, including weighing, within a certified chemical fume hood to minimize inhalation risk.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material.[5] Collect the material into a sealed container for disposal.[5] Ventilate the area and clean the spill zone thoroughly.

Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound is considered hazardous.

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Containerization: Collect all contaminated solid waste (e.g., pipette tips, absorbent pads) and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-trans-Vitamin D3
Reactant of Route 2
5,6-trans-Vitamin D3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。